Thiol-PEG-COOH (MW 5000)
Description
BenchChem offers high-quality Thiol-PEG-COOH (MW 5000) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiol-PEG-COOH (MW 5000) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1220112-75-3 |
|---|---|
Molecular Formula |
C11H21NO5S |
Molecular Weight |
279.36 g/mol |
IUPAC Name |
4-[2-[2-(3-sulfanylpropanoylamino)ethoxy]ethoxy]butanoic acid |
InChI |
InChI=1S/C11H21NO5S/c13-10(3-9-18)12-4-6-17-8-7-16-5-1-2-11(14)15/h18H,1-9H2,(H,12,13)(H,14,15) |
InChI Key |
VPNKRBNOGPZJFN-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)COCCOCCNC(=O)CCS |
Related CAS |
1220112-75-3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Thiol-PEG-COOH MW 5000
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Thiol-PEG-COOH with a molecular weight of 5000 Da (HS-PEG-COOH 5k), a heterobifunctional polymer widely utilized in biomedical research and drug development. This document details its chemical properties, applications, and the experimental protocols for its use in bioconjugation and nanoparticle functionalization.
Core Concepts and Properties
Thiol-PEG-COOH MW 5000 is a linear polyethylene glycol (PEG) derivative featuring a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other. This unique structure allows for versatile and specific conjugation strategies. The PEG backbone imparts water solubility, biocompatibility, and a "stealth" characteristic that can reduce immunogenicity and prolong the circulation time of conjugated molecules.[1][2]
The thiol group exhibits a strong affinity for noble metal surfaces, making it ideal for the functionalization of gold and silver nanoparticles.[3][4] It can also react with maleimide, vinyl sulfone, and other thiol-reactive groups. The carboxylic acid group can be activated to form stable amide bonds with primary amines on proteins, peptides, and other biomolecules.[4]
Physicochemical Properties
The properties of Thiol-PEG-COOH MW 5000 can vary slightly between suppliers. The following table summarizes typical quantitative data for this polymer.
| Property | Typical Value |
| Molecular Weight (MW) | ~5000 Da |
| Purity | ≥95%[5][6] |
| Polydispersity Index (PDI) | 1.02 - 1.05[7] |
| Physical Form | White to off-white powder or waxy solid[7] |
| Solubility | Soluble in water, aqueous buffers, chloroform, dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO)[4][7] |
| Storage Conditions | Store at -20°C in a dry, inert atmosphere.[4][8] Avoid repeated freeze-thaw cycles of solutions.[7] |
Key Applications in Research and Drug Development
The dual functionality of Thiol-PEG-COOH MW 5000 makes it a valuable tool in a variety of applications:
-
Bioconjugation: Covalent attachment to proteins, peptides, and other biomolecules to enhance their therapeutic properties.[4] PEGylation can increase solubility, stability, and in vivo half-life while reducing immunogenicity.[1][2]
-
Nanoparticle Functionalization: Creates a hydrophilic and biocompatible coating on the surface of nanoparticles, preventing aggregation and non-specific protein binding.[4] This is crucial for developing nanoparticles for targeted drug delivery and diagnostic imaging.[3][8]
-
Drug Delivery: Serves as a flexible linker to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or to create advanced drug delivery systems like hydrogels.[4][9]
-
Surface Modification: Used to create carboxyl-terminated self-assembled monolayers (SAMs) on metal surfaces for biosensors, implants, and other biomedical devices.[4]
-
PROTACs: Employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.[10][11]
Experimental Protocols
The following are detailed methodologies for common applications of Thiol-PEG-COOH MW 5000.
Protein Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of Thiol-PEG-COOH to a primary amine on a protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Thiol-PEG-COOH MW 5000
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column
Procedure:
-
Equilibrate Reagents: Allow all reagents to come to room temperature before use.
-
Prepare Solutions:
-
Dissolve Thiol-PEG-COOH in Activation Buffer to the desired concentration.
-
Dissolve the protein in Coupling Buffer.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
-
Activate Carboxyl Groups:
-
Add a molar excess of EDC and NHS/Sulfo-NHS to the Thiol-PEG-COOH solution. A 2-5 fold molar excess is a good starting point.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation:
-
Immediately add the activated Thiol-PEG-COOH solution to the protein solution. The molar ratio of PEG to protein should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.
Gold Nanoparticle Functionalization
This protocol outlines the functionalization of citrate-capped gold nanoparticles (AuNPs) with Thiol-PEG-COOH via a ligand exchange reaction.[3]
Materials:
-
Citrate-capped gold nanoparticle solution
-
Thiol-PEG-COOH MW 5000
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare PEG Solution: Dissolve Thiol-PEG-COOH in ultrapure water or PBS to a desired concentration.
-
Ligand Exchange:
-
Add the Thiol-PEG-COOH solution to the gold nanoparticle suspension. A large molar excess of the PEG linker (e.g., 10,000:1) is recommended to ensure complete surface coverage.[3]
-
Stir or gently agitate the mixture at room temperature for at least 12 hours.
-
-
Purification:
-
Centrifuge the solution to pellet the functionalized AuNPs. The speed and duration will depend on the nanoparticle size (e.g., 12,000 x g for 20 minutes for 20 nm AuNPs).[3]
-
Carefully remove the supernatant containing excess PEG.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
-
-
Final Resuspension: Resuspend the final pellet in the desired buffer for storage or further use.
Signaling Pathways and Mechanisms of Action
Mechanism of Reduced Immunogenicity by PEGylation
PEGylation is a widely adopted strategy to reduce the immunogenicity of therapeutic proteins and nanoparticles. The long, flexible, and hydrophilic PEG chains create a "shield" around the conjugated molecule.
This steric hindrance and masking of surface epitopes leads to several key advantages:
-
Reduced Proteolytic Degradation: The PEG layer protects the protein from degradation by proteases, increasing its stability.[12]
-
Decreased Renal Clearance: The increased hydrodynamic radius of the PEGylated molecule reduces its filtration by the kidneys, prolonging its circulation half-life.[12]
-
Masking of Antigenic Epitopes: The PEG shield physically blocks antibodies and immune cells from recognizing antigenic sites on the protein surface, thereby reducing the immune response.[2]
By leveraging these properties, Thiol-PEG-COOH MW 5000 serves as a critical component in the development of next-generation therapeutics and nanomedicines.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. polysciences.com [polysciences.com]
- 5. Thiol PEG Acetic Acid - JenKem Technology USA [jenkemusa.com]
- 6. SH-PEG-COOH, Thiol-PEG-Acid - Biopharma PEG [biochempeg.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 9. Poly Ethylene Glycol (PEG)‐Based Hydrogels for Drug Delivery in Cancer Therapy: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thiol-PEG-COOH (MW 5000)_TargetMol [targetmol.com]
- 12. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Thiol-PEG-COOH 5000 Da: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional linker, Thiol-PEG-COOH 5000 Da. It details its core structure and physicochemical properties, explores its diverse applications in bioconjugation, nanotechnology, and targeted drug delivery, and provides detailed experimental protocols for its use.
Core Structure and Physicochemical Properties
Thiol-PEG-COOH 5000 Da is a linear polyethylene glycol (PEG) derivative with a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other. The PEG backbone provides a hydrophilic spacer that enhances the solubility and biocompatibility of conjugated molecules.[1][2][3] The average molecular weight of 5000 Da corresponds to a specific number of repeating ethylene oxide units.[3]
The thiol group offers a reactive handle for covalent attachment to noble metal surfaces like gold and silver, as well as to thiol-reactive chemical groups such as maleimides.[1][3] The carboxylic acid group can be activated, most commonly using EDC/NHS chemistry, to form stable amide bonds with primary amines present on proteins, peptides, and other biomolecules.[4]
Quantitative Data Summary
| Property | Value |
| Molecular Weight (MW) | ~5000 Da |
| Chemical Structure | HS-(CH₂CH₂O)n-CH₂-COOH |
| Purity | Typically ≥95% |
| Polydispersity Index (PDI) | 1.02 - 1.05 (indicating a narrow molecular weight distribution)[3] |
| Physical Form | White to off-white powder or waxy solid |
| Solubility | Soluble in water, aqueous buffers (e.g., PBS), chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether.[1][3] |
| Storage Conditions | -20°C in a dry, dark environment to prevent oxidation of the thiol group.[3] |
Key Applications
The dual functionality of Thiol-PEG-COOH 5000 Da makes it a versatile tool in several research and development areas:
-
Bioconjugation: The carboxylic acid end can be conjugated to proteins, antibodies, or peptides to create PEGylated biomolecules with improved pharmacokinetic profiles.
-
Nanoparticle Functionalization: The thiol group allows for the stable anchoring of the PEG linker to the surface of gold or silver nanoparticles, creating a hydrophilic shell that prevents aggregation and non-specific protein adsorption.[5] The terminal carboxyl group is then available for the attachment of targeting ligands or therapeutic agents.
-
Drug Delivery: It is used to link hydrophobic drugs to carriers like nanoparticles, enhancing their solubility and enabling targeted delivery.[5][6]
-
PROTAC Development: Thiol-PEG-COOH serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[9][10] The PEG linker's length and hydrophilicity are critical for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]
Experimental Protocols
Functionalization of Gold Nanoparticles with a Paclitaxel-PEG-Thiol Conjugate
This protocol is adapted from the work of Ding et al. (2013) and describes the preparation of paclitaxel-conjugated gold nanoparticles using a thiol-terminated PEG linker.[5][6] While the original study used various PEG molecular weights, the principles are directly applicable to a 5000 Da linker.
Materials:
-
Thiol-PEG-COOH 5000 Da
-
Paclitaxel (PTX)
-
Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) for esterification
-
Mercaptoacetic acid
-
Citrate-protected gold nanoparticles (AuNPs)
-
Methanol
-
Dialysis membrane (MWCO 7500 Da)
Procedure:
-
Synthesis of PTX-PEG-COOH:
-
Dissolve Paclitaxel and an equimolar amount of a dicarboxylic acid (e.g., glutaric anhydride) in a suitable organic solvent.
-
Add DCC and DMAP to catalyze the ester bond formation between a hydroxyl group on paclitaxel and one of the carboxylic acid groups.
-
React the remaining carboxylic acid group with the amine group of an amino-PEG-thiol (or first with an amino-PEG-OH and then converting the hydroxyl to a thiol). Alternatively, for Thiol-PEG-COOH, first protect the thiol group, then activate the carboxyl group to react with a hydroxyl group on Paclitaxel, and finally deprotect the thiol.
-
-
Conjugation to Gold Nanoparticles:
-
Dissolve the synthesized PTX-PEG-SH in methanol.
-
Add the citrate-protected gold nanoparticle solution to the PTX-PEG-SH solution with stirring.
-
Allow the mixture to stir for 1 hour to facilitate the ligand exchange reaction, where the thiol group displaces the citrate on the AuNP surface.
-
-
Purification:
-
Age the gold conjugate solution overnight.
-
Purify the PTX-PEG@AuNPs by dialysis against deionized water for 72 hours to remove unconjugated PTX-PEG-SH and other reactants.
-
EDC-NHS Coupling of Thiol-PEG-COOH to an Antibody
This protocol provides a general workflow for conjugating the carboxylic acid terminus of Thiol-PEG-COOH to primary amines on an antibody after the thiol end has been attached to a substrate (e.g., a gold nanoparticle).
Materials:
-
Thiol-PEG-COOH functionalized substrate (e.g., AuNPs)
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Carboxyl Groups:
-
Resuspend the Thiol-PEG-COOH functionalized substrate in Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the suspension. A typical starting point is a 5- to 10-fold molar excess of EDC/NHS over the amount of carboxyl groups.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Purification (Optional but Recommended):
-
Remove excess EDC and NHS by centrifugation and resuspension in Coupling Buffer, or by using a desalting column.
-
-
Conjugation to the Antibody:
-
Add the antibody solution to the activated substrate. The molar ratio of antibody to substrate should be optimized for the specific application.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to deactivate any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Final Purification:
-
Purify the antibody-conjugated substrate from unconjugated antibody and reaction byproducts using an appropriate method, such as size-exclusion chromatography or centrifugation.
-
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
Caption: Workflow for the two-step conjugation of an antibody to a gold nanoparticle.
Caption: Mechanism of action for a PROTAC utilizing a PEG linker.
Caption: Inhibition of the HER2 signaling pathway by a trastuzumab conjugate.[7][8][11][12]
References
- 1. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Paclitaxel’s Mechanistic and Clinical Effects on Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 6. The performance of thiol-terminated PEG-paclitaxel-conjugated gold nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. researchgate.net [researchgate.net]
- 12. The role of HER2 in cancer therapy and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to HS-PEG-COOH 5k: Core Chemical Characteristics and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical characteristics of Heterobifunctional Thiol-PEG-Carboxylic Acid with a molecular weight of 5kDa (HS-PEG-COOH 5k). It includes key quantitative data, detailed experimental protocols for common applications, and visualizations of relevant biological pathways to support researchers in the fields of bioconjugation, drug delivery, and nanotechnology.
Core Chemical and Physical Properties
HS-PEG-COOH 5k is a linear polyethylene glycol (PEG) derivative featuring a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group. This heterobifunctional structure allows for the sequential or orthogonal conjugation of two different molecules, making it a versatile crosslinker in various biomedical applications. The PEG backbone provides water solubility, biocompatibility, and can reduce the immunogenicity of conjugated molecules.
Quantitative Data Summary
The following table summarizes the key quantitative characteristics of a typical HS-PEG-COOH 5k product. These values are representative and may vary slightly between suppliers.
| Property | Typical Value |
| Molecular Weight (MW) | 5000 Da |
| Polydispersity Index (PDI) | ≤ 1.05 |
| Purity | ≥ 95% |
| Physical Form | White to off-white powder or waxy solid |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, and chlorinated solvents (e.g., dichloromethane). Sparingly soluble in alcohols and toluene. Insoluble in diethyl ether.[1] |
| pKa (Carboxylic Acid) | ~4-5 |
| Storage Conditions | -20°C in a dry, dark environment.[2] |
Reactivity and Applications
The dual functionality of HS-PEG-COOH 5k dictates its primary applications in bioconjugation and surface modification.
-
Thiol (-SH) Reactivity: The thiol group exhibits high reactivity towards maleimides at pH 6.5-7.5, forming a stable thioether bond. It also readily binds to the surface of noble metals such as gold, making it ideal for the functionalization of nanoparticles.[1]
-
Carboxylic Acid (-COOH) Reactivity: The carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC and NHS), to form a reactive NHS ester. This ester then efficiently reacts with primary amines (-NH2) on proteins, peptides, or other molecules at pH 7.0-8.0 to form a stable amide bond.
Experimental Protocols
Below are detailed methodologies for two common applications of HS-PEG-COOH 5k.
Protocol 1: Conjugation to a Protein via EDC/NHS Chemistry
This protocol describes the covalent attachment of HS-PEG-COOH 5k to a protein containing accessible primary amine groups (e.g., lysine residues).
Materials:
-
HS-PEG-COOH 5k
-
Protein of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in Coupling Buffer to a final concentration of 1-10 mg/mL.
-
HS-PEG-COOH 5k Dissolution: Immediately before use, dissolve HS-PEG-COOH 5k in Activation Buffer.
-
Activation of Carboxylic Acid:
-
Conjugation:
-
Immediately add the activated HS-PEG-COOH 5k solution to the protein solution. A 10-50 fold molar excess of the PEG reagent to the protein is a good starting point, but may require optimization.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS-ester. Incubate for 15 minutes.
-
Purification: Remove unconjugated HS-PEG-COOH 5k and reaction byproducts using size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show an increase in molecular weight), MALDI-TOF mass spectrometry, or HPLC.
Protocol 2: Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the attachment of HS-PEG-COOH 5k to the surface of gold nanoparticles through the thiol group.
Materials:
-
HS-PEG-COOH 5k
-
Colloidal gold nanoparticle solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Centrifugation equipment
Procedure:
-
HS-PEG-COOH 5k Solution Preparation: Dissolve HS-PEG-COOH 5k in water or PBS to a desired concentration (e.g., 1 mg/mL).
-
Incubation:
-
Add the HS-PEG-COOH 5k solution to the colloidal gold nanoparticle solution. The optimal ratio of PEG to nanoparticles will depend on the size and concentration of the nanoparticles and should be determined empirically. A starting point is a large molar excess of the PEG reagent.
-
Incubate the mixture for at least 1 hour at room temperature with gentle stirring to allow for the formation of the gold-thiol bond.
-
-
Purification:
-
Centrifuge the solution to pellet the gold nanoparticles. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Remove the supernatant containing excess, unbound HS-PEG-COOH 5k.
-
Resuspend the nanoparticle pellet in fresh PBS.
-
Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of unbound PEG.
-
-
Characterization: Confirm the PEGylation of the gold nanoparticles by measuring the change in hydrodynamic diameter using Dynamic Light Scattering (DLS) and the change in surface charge using zeta potential measurements.
Application in Targeted Drug Delivery: Signaling Pathway Context
HS-PEG-COOH 5k is instrumental in the development of targeted drug delivery systems. For instance, a PEGylated nanoparticle can be designed to target cancer cells that overexpress specific receptors, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).
In such a system, the thiol end of HS-PEG-COOH 5k can be used to anchor the molecule to a nanoparticle (e.g., a gold nanoparticle or a liposome). The carboxylic acid end can then be conjugated to a targeting ligand, such as an antibody or a peptide that specifically binds to the cancer cell receptor. This targeted delivery enhances the concentration of the therapeutic agent at the tumor site, minimizing off-target toxicity.
Example: Targeting the EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[1][5][6][7] Targeted therapies aim to inhibit this pathway in cancer cells.
In this conceptual diagram, the anti-EGFR antibody, attached to the nanoparticle via the HS-PEG-COOH 5k linker, binds to the EGFR on the cancer cell surface. This can lead to the internalization of the nanoparticle, releasing the cytotoxic drug inside the cell and/or blocking the downstream signaling cascade, ultimately inhibiting cell proliferation and survival.
Example: Targeting the VEGF Signaling Pathway in Angiogenesis
The VEGF signaling pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[8] Targeting this pathway is a key anti-cancer strategy.
Here, a nanoparticle functionalized with a VEGF-targeting ligand (e.g., an antibody or a peptide) via an HS-PEG-COOH 5k linker can be introduced into the tumor microenvironment. This nanoparticle can either sequester secreted VEGF or block the VEGF receptor (VEGFR) on endothelial cells, thereby inhibiting angiogenesis and restricting tumor growth.
This guide provides a foundational understanding of the properties and applications of HS-PEG-COOH 5k. For specific applications, further optimization of the described protocols is recommended.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geno-chem.com [geno-chem.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Nanoparticle mediated targeting of VEGFR and cancer stem cells for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bifunctional PEG Linker: Thiol and Carboxyl, 5000 MW
This technical guide provides a comprehensive overview of the bifunctional Poly(ethylene glycol) (PEG) linker featuring a terminal thiol group (-SH) and a terminal carboxyl group (-COOH) with a molecular weight of approximately 5000 Da. This heterobifunctional PEG derivative, often denoted as HS-PEG-COOH, is a versatile tool in bioconjugation, drug delivery, and biomaterial science. Its unique properties allow for the sequential and specific conjugation of different molecules, enhancing the functionality and performance of the resulting constructs. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its properties, applications, and relevant experimental protocols.
Core Concepts and Properties
The HS-PEG-COOH, MW 5000, is a linear polymer that offers a hydrophilic spacer arm, which can improve the solubility and biocompatibility of the conjugated molecules while reducing non-specific interactions.[1][2] The two terminal functional groups, a thiol and a carboxylic acid, provide orthogonal reactivity, meaning one group can be reacted without affecting the other.
The thiol (-SH) group exhibits high affinity for noble metal surfaces, such as gold and silver, making it ideal for the functionalization of nanoparticles and surfaces.[1][2] It can also selectively react with maleimide groups and participate in disulfide bond formation.[3] The carboxylic acid (-COOH) group can be activated, most commonly using carbodiimide chemistry (EDC/NHS), to form a stable amide bond with primary amine groups present on proteins, peptides, or other biomolecules.[1][2]
Physicochemical Properties
The key physicochemical properties of a typical HS-PEG-COOH, MW 5000 linker are summarized in the table below. These values are representative and may vary slightly between different suppliers.
| Property | Value | Source |
| Molecular Weight (MW) | ~5000 Da | [1][3] |
| Structure | Linear Heterobifunctional | [3] |
| Terminal Groups | Thiol (-SH), Carboxyl (-COOH) | [1][3] |
| Polydispersity Index (PDI) | 1.02 - 1.05 | [3] |
| Physical Form | White to off-white powder or waxy solid | [3] |
| Solubility | Water, aqueous buffers, DMF, DMSO, Chloroform, Methylene Chloride | [3] |
| Insoluble in | Diethyl ether | [3] |
| Storage Conditions | -20°C, desiccated, protected from light | [4] |
Synthesis Overview
The synthesis of heterobifunctional PEGs like HS-PEG-COOH is a multi-step process that requires careful control to ensure high purity and defined functionality at both ends. While specific protocols are often proprietary, a general conceptual approach involves the following key steps:
-
Initiation and Polymerization : The synthesis typically starts with an initiator molecule that has a protected functional group. For example, an initiator with a protected thiol group can be used for the ring-opening polymerization of ethylene oxide to grow the PEG chain to the desired molecular weight (e.g., 5000 Da).
-
Termination : The living polymer chain is then terminated with a reagent that introduces the second functional group, in this case, a precursor to the carboxylic acid.
-
Deprotection and Purification : The protecting group on the initial functional group (the thiol) is removed, and the precursor for the second functional group is converted to a carboxylic acid, if necessary. The final product is then purified, often using chromatographic techniques, to remove any unreacted starting materials or side products.
A critical aspect of the synthesis is to minimize the formation of homobifunctional PEGs (e.g., HO-PEG-OH or HS-PEG-SH), which can complicate subsequent conjugation reactions.
Key Applications and Experimental Protocols
The unique bifunctional nature of HS-PEG-COOH lends itself to a wide range of applications in biomedical research and drug development.
Surface Functionalization of Nanoparticles
HS-PEG-COOH is widely used for the surface modification of gold nanoparticles (AuNPs). The thiol group forms a stable dative bond with the gold surface, creating a hydrophilic PEG layer that enhances colloidal stability and reduces non-specific protein adsorption. The exposed carboxyl groups can then be used to conjugate targeting ligands, drugs, or other biomolecules.
This protocol describes the functionalization of pre-synthesized citrate-capped AuNPs with HS-PEG-COOH.
Materials:
-
Citrate-capped gold nanoparticles (AuNPs) in aqueous solution
-
HS-PEG-COOH, MW 5000
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
MES buffer (0.1 M MES, 0.5 M NaCl, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule (e.g., antibody, peptide) for conjugation
-
Quenching buffer (e.g., hydroxylamine, Tris buffer)
-
Deionized water
Procedure:
-
PEGylation of AuNPs:
-
Prepare a solution of HS-PEG-COOH in deionized water.
-
Add an excess of the HS-PEG-COOH solution to the citrate-capped AuNP suspension (a common ratio is >3 x 10^4 PEG linkers per nanoparticle).[5]
-
Stir the mixture overnight at room temperature to allow for ligand exchange.[5]
-
Purify the PEGylated AuNPs by centrifugation (e.g., 17,000 x g for 18 minutes, but this depends on nanoparticle size) and removal of the supernatant.[5]
-
Resuspend the nanoparticle pellet in PBS. Repeat the centrifugation and resuspension steps at least three times to remove excess, unreacted PEG linker.
-
-
Activation of Carboxyl Groups:
-
Resuspend the purified HS-PEG-COOH functionalized AuNPs in MES buffer (pH 6.0).
-
Prepare fresh solutions of EDC and NHS in MES buffer.
-
Add EDC and NHS to the nanoparticle suspension. The final concentrations will need to be optimized, but typical starting points are in the low millimolar range.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Conjugation of Amine-Containing Molecules:
-
Wash the activated AuNPs with MES buffer to remove excess EDC and NHS. This can be done by centrifugation as described in step 1.
-
Resuspend the activated AuNPs in PBS (pH 7.2-7.5).
-
Immediately add the amine-containing molecule (e.g., protein, antibody) to the activated nanoparticle suspension.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.[5]
-
-
Quenching:
-
To stop the reaction and deactivate any remaining NHS-esters, add a quenching buffer. For example, add hydroxylamine to a final concentration of 10-50 mM.
-
Incubate for 10-15 minutes at room temperature.
-
-
Final Purification:
-
Purify the final conjugated nanoparticles by centrifugation to remove unreacted biomolecules and quenching reagents.
-
Resuspend the final product in a suitable buffer for storage (e.g., PBS with a preservative).
-
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Thiol-PEG-COOH 5000
For researchers, scientists, and drug development professionals, understanding the behavior of polyethylene glycol (PEG) derivatives in aqueous solutions is paramount for successful bioconjugation, drug delivery, and surface modification. This in-depth technical guide focuses on the solubility of a key heterobifunctional linker, Thiol-PEG-COOH with a molecular weight of 5000 Da (SH-PEG-COOH 5k), in aqueous buffers. While this molecule is generally known for its good water solubility, this guide provides a deeper dive into the factors influencing its behavior, methods for assessing solubility, and practical handling recommendations.
Factors Influencing the Solubility of Thiol-PEG-COOH 5000
The solubility of Thiol-PEG-COOH 5000 in aqueous buffers is governed by a combination of the physicochemical properties of the PEG backbone and its terminal functional groups, as well as the characteristics of the buffer itself.
-
Polyethylene Glycol (PEG) Backbone: The inherent hydrophilicity of the repeating ethylene glycol units is the primary driver for the high water solubility of this molecule. The PEG chain forms hydrogen bonds with water molecules, leading to its dissolution.
-
Terminal Functional Groups:
-
Carboxylic Acid (-COOH): The carboxyl group's state of ionization is pH-dependent. At pH values above its pKa (typically around 3-4), the carboxyl group is deprotonated (-COO⁻), enhancing the molecule's polarity and solubility in water. At pH values below the pKa, it is protonated and less soluble.
-
Thiol (-SH): The thiol group is susceptible to oxidation, especially at neutral to alkaline pH, which can lead to the formation of disulfide bonds (-S-S-). This dimerization can reduce the solubility of the PEG derivative.
-
-
Buffer Composition and pH:
-
pH: As mentioned, pH plays a crucial role in the ionization of the carboxyl group. Therefore, the solubility of Thiol-PEG-COOH 5000 is expected to be higher in neutral to alkaline buffers compared to acidic buffers.
-
Ionic Strength: High salt concentrations in the buffer can impact the hydration of the PEG chains and may lead to a "salting-out" effect, reducing solubility.
-
Buffer Species: It is advisable to avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the intended conjugation reactions involving the carboxyl group.[1][2] Recommended buffers include phosphate-buffered saline (PBS), MES, and HEPES.
-
Quantitative Solubility Data
While manufacturers state that Thiol-PEG-COOH 5000 is soluble in water and aqueous buffers, specific quantitative data across a range of conditions is not always readily available.[3][4][5] The following table provides an illustrative summary of expected solubility in common laboratory buffers. Note: These values are estimates and should be experimentally verified for specific applications.
| Buffer System | pH | Estimated Solubility (mg/mL) | Molar Concentration (mM) |
| Deionized Water | ~7.0 | > 50 | > 10 |
| Phosphate-Buffered Saline (PBS) | 7.4 | > 50 | > 10 |
| 2-(N-morpholino)ethanesulfonic acid (MES) | 6.0 | 25 - 50 | 5 - 10 |
| 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES) | 7.3 | > 50 | > 10 |
| Acetate Buffer | 5.0 | 10 - 25 | 2 - 5 |
Experimental Protocol for Determining Solubility
To obtain precise solubility data for your specific experimental conditions, the following protocol can be adapted.
Objective: To determine the maximum solubility of Thiol-PEG-COOH 5000 in a given aqueous buffer at a specific temperature.
Materials:
-
Thiol-PEG-COOH 5000 powder
-
Selected aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
Spectrophotometer or other analytical instrument (e.g., HPLC) for quantification
-
Calibrated analytical balance
-
Microcentrifuge tubes
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh a series of increasing amounts of Thiol-PEG-COOH 5000 into separate microcentrifuge tubes.
-
Add a fixed volume of the desired aqueous buffer to each tube to create a range of concentrations, ensuring some concentrations are expected to be above the solubility limit.
-
-
Equilibration:
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Incubate the tubes at the desired experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation during incubation is recommended.
-
-
Separation of Undissolved Solute:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet any undissolved material.
-
-
Quantification of Dissolved Solute:
-
Carefully collect a known volume of the supernatant from each tube, being cautious not to disturb the pellet.
-
Quantify the concentration of the dissolved Thiol-PEG-COOH 5000 in the supernatant. This can be achieved through various methods, such as creating a calibration curve with known concentrations and measuring absorbance at a specific wavelength if the molecule has a chromophore, or using a more specific method like HPLC.
-
-
Determination of Solubility Limit:
-
The solubility limit is the concentration at which the amount of dissolved solute no longer increases with the initial amount of added solid. This plateau in concentration represents the saturation point.
-
Visualizing Key Processes
To better understand the workflow and factors influencing solubility, the following diagrams are provided.
Caption: A stepwise workflow for the experimental determination of Thiol-PEG-COOH 5000 solubility.
Caption: Key factors influencing the aqueous solubility of Thiol-PEG-COOH 5000.
Conclusion and Recommendations
Thiol-PEG-COOH 5000 is a valuable tool in bioconjugation and drug delivery due to its favorable solubility in aqueous media. However, for reproducible and optimized results, it is crucial to consider the impact of pH, buffer composition, and potential for thiol oxidation. When precise solubility data is required, it is recommended to perform experimental determinations under the specific conditions of your application. For general handling, it is often practical to prepare fresh stock solutions in an appropriate organic solvent like DMSO or DMF and then dilute into the desired aqueous buffer immediately before use to minimize potential degradation and solubility issues.[1][2]
References
A Technical Guide to Commercial Sources of Thiol-PEG-COOH MW 5000 for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of commercial sources for Thiol-PEG-COOH with a molecular weight of 5000 Da (5k). This heterobifunctional PEG linker is a critical reagent in bioconjugation, drug delivery, and nanotechnology, enabling the covalent attachment of molecules to surfaces and other biomolecules. This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of available products, general experimental methodologies, and visualizations of relevant workflows and pathways.
Introduction to Thiol-PEG-COOH
Thiol-PEG-COOH, also known as SH-PEG-COOH or HS-PEG-COOH, is a linear polyethylene glycol (PEG) derivative featuring a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other. The PEG spacer provides water solubility, biocompatibility, and flexibility, while the terminal functional groups allow for specific conjugation chemistries. The thiol group readily reacts with maleimides, vinyl sulfones, and the surfaces of noble metals like gold and silver.[1][2] The carboxylic acid group can be activated to form stable amide bonds with primary amines, a common functional group in proteins and other biomolecules.[2]
Commercial Supplier and Product Comparison
A variety of life science suppliers offer Thiol-PEG-COOH MW 5000. The following table summarizes key quantitative data and other relevant information to aid in product selection.
| Supplier | Product Name/Catalog No. | Purity | Polydispersity Index (PDI) | Molecular Weight (MW) | Physical Form | Storage |
| Creative PEGWorks | HS-PEG-COOH, MW 5k | - | 1.02-1.05 | ~5000 Da | White/off-white powder | -20°C or lower[1] |
| Polysciences | Thiol PEG carboxylic acid, Mp 5000 | - | - | ~5,000 | - | -20°C[2] |
| JenKem Technology | Thiol PEG Acetic Acid, MW 5000 | ≥95% Substitution | - | 5000 | - | - |
| Nanocs | Thiol PEG Acid, HS-PEG-COOH, 5000 Da | - | - | 5000 Da | Off-white/white solid or viscous liquid | -20°C, desiccated, protected from light[3] |
| Laysan Bio | CM-PEG-SH, MW 5000 | - | - | 5000 | - | - |
| BroadPharm | m-PEG-thiol, MW 5,000 | - | - | ~5,000 | - | -20°C[4] |
| Sigma-Aldrich | Poly(ethylene glycol) 2-mercaptoethyl ether acetic acid | - | - | average Mn 5,000 | - | - |
| MedchemExpress | Thiol-PEG-COOH (MW 5000) | - | - | ~5000 | - | Room temperature (short term) |
| TargetMol | Thiol-PEG-COOH (MW 5000) | - | - | 5000 | - | - |
Experimental Protocols
While specific, detailed experimental protocols are often application-dependent and found within published literature, this section provides a general methodology for two common applications of Thiol-PEG-COOH: nanoparticle surface functionalization and protein bioconjugation.
General Protocol for Gold Nanoparticle (AuNP) Functionalization
This protocol outlines the basic steps for coating AuNPs with Thiol-PEG-COOH. The thiol group has a strong affinity for gold surfaces, leading to the formation of a self-assembled monolayer.
-
AuNP Synthesis: Synthesize gold nanoparticles of the desired size and concentration using a standard method, such as the citrate reduction of HAuCl4.
-
PEGylation Solution Preparation: Dissolve Thiol-PEG-COOH in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS) to a desired concentration (e.g., 1 mg/mL).
-
Incubation: Add the Thiol-PEG-COOH solution to the AuNP suspension. The molar ratio of PEG to AuNPs will depend on the nanoparticle size and desired surface density. Incubate the mixture for several hours (e.g., 4-24 hours) at room temperature with gentle stirring to allow for the formation of the Au-S bond.
-
Purification: Remove excess, unbound Thiol-PEG-COOH by centrifugation. Resuspend the PEGylated AuNPs in a fresh buffer. Repeat the centrifugation and resuspension steps 2-3 times.
-
Characterization: Characterize the functionalized AuNPs using techniques such as UV-Vis spectroscopy (to observe the shift in the surface plasmon resonance peak), dynamic light scattering (DLS) (to measure the increase in hydrodynamic diameter), and zeta potential analysis (to assess surface charge changes).
General Protocol for Protein Bioconjugation
This protocol describes a two-step process for conjugating a protein to a surface or another molecule using Thiol-PEG-COOH as a linker. This involves the activation of the carboxyl group followed by reaction with primary amines on the protein.
-
Surface Functionalization (if applicable): If conjugating to a surface (e.g., a maleimide-activated plate), react the thiol end of the Thiol-PEG-COOH with the surface according to the manufacturer's instructions.
-
Carboxyl Group Activation: Activate the carboxyl group of the Thiol-PEG-COOH (either in solution or already attached to a surface) using a carbodiimide crosslinker such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS (N-hydroxysuccinimide) or Sulfo-NHS. This reaction is typically performed in an amine-free buffer (e.g., MES buffer) at a slightly acidic pH (e.g., pH 6.0).
-
Protein Conjugation: Introduce the protein containing accessible primary amine groups (e.g., lysine residues) to the activated PEG linker. The reaction is typically carried out at a neutral to slightly basic pH (e.g., pH 7.2-8.0) for a few hours at room temperature or overnight at 4°C.
-
Quenching: Quench any unreacted NHS-esters by adding a small molecule with a primary amine, such as Tris buffer or glycine.
-
Purification: Purify the resulting protein conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted PEG linker and byproducts.
-
Characterization: Confirm the successful conjugation using techniques such as SDS-PAGE (to observe the increase in molecular weight of the protein), and functional assays to ensure the protein's activity is retained.
Visualizations
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway where a PEGylated molecule might be utilized.
Caption: A generalized experimental workflow for bioconjugation using Thiol-PEG-COOH.
Caption: A simplified signaling pathway for a targeted drug delivery system using a PEGylated nanoparticle.
References
Applications of Heterobifunctional PEG 5000: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterobifunctional Polyethylene Glycol with a molecular weight of 5000 Daltons (PEG 5000) is a versatile and widely utilized tool in the field of bioconjugation and drug delivery. Its unique structure, featuring two different reactive termini on a flexible, hydrophilic PEG spacer, allows for the precise and efficient linkage of distinct molecular entities. This technical guide provides a comprehensive overview of the core applications of heterobifunctional PEG 5000, with a focus on its role in enhancing the therapeutic potential of biomolecules and nanomaterials.
The primary advantages of incorporating a PEG 5000 linker include improved solubility and stability of conjugated molecules, extended circulation half-life, and reduced immunogenicity.[1] These properties are paramount in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and targeted nanoparticle systems. This guide will delve into the practical applications of heterobifunctional PEG 5000, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their drug development endeavors.
Core Applications and Quantitative Data
The applications of heterobifunctional PEG 5000 are diverse, ranging from the PEGylation of proteins and peptides to the surface modification of nanoparticles for targeted drug delivery. The choice of reactive end groups on the PEG linker dictates its specific application. Common heterobifunctional PEGs include NHS-PEG-Maleimide, Thiol-PEG-Amine, and Carboxylic Acid-PEG-NHS ester, among others.
Impact on Pharmacokinetics, Solubility, and Stability
The covalent attachment of PEG 5000 to a therapeutic agent can significantly alter its physicochemical properties, leading to an improved pharmacokinetic profile. The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance, thereby extending its circulation time in the bloodstream.[2]
| Property | Effect of Heterobifunctional PEG 5000 Conjugation | Quantitative Data/Observations |
| Circulation Half-life | Significantly increased | PEGylation can increase the in vivo half-life of proteins and nanoparticles by several fold. The actual increase is dependent on the parent molecule, the degree of PEGylation, and the biological system. For instance, PEGylated superoxide dismutase (SOD) with 5 kDa PEG showed a half-life of 11 hours, a significant increase from the native enzyme.[2] |
| Solubility | Markedly improved for hydrophobic molecules | The aqueous solubility of hydrophobic drugs can be enhanced through conjugation with the hydrophilic PEG chain.[3] For example, the addition of PEG can significantly improve the solubility of poorly soluble drugs in aqueous media.[4] |
| Proteolytic Stability | Increased resistance to enzymatic degradation | The PEG chain provides a protective hydrophilic shield around the molecule, sterically hindering the approach of proteolytic enzymes. This leads to enhanced stability in biological fluids.[5] |
| Immunogenicity | Reduced | The PEGylation of proteins can mask immunogenic epitopes, leading to a decreased immune response.[1] |
| Colloidal Stability | Enhanced for nanoparticles | Surface modification of nanoparticles with PEG 5000 prevents aggregation and reduces non-specific protein adsorption, leading to improved stability in biological media.[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of heterobifunctional PEG 5000 in research and development. The following protocols provide step-by-step guidance for key experiments.
Protocol 1: Antibody-Drug Conjugate (ADC) Synthesis using NHS-PEG5000-Maleimide
This protocol outlines the two-step conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using a heterobifunctional NHS-PEG5000-Maleimide linker.
Materials:
-
Monoclonal antibody (mAb) in phosphate-buffered saline (PBS), pH 7.4
-
NHS-PEG5000-Maleimide
-
Thiol-containing cytotoxic drug
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching agent (e.g., 1 M Tris-HCl, pH 8.0 or N-acetylcysteine)
-
Desalting columns (e.g., Sephadex G-25)
-
Conjugation buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[8]
Procedure:
-
Antibody Reduction (Thiolation):
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP or DTT to the mAb solution.[9]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[9]
-
Remove excess reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Activation of the Drug with NHS-PEG5000-Maleimide:
-
Dissolve the NHS-PEG5000-Maleimide linker in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.
-
Dissolve the thiol-containing cytotoxic drug in DMSO.
-
Add a 1.1 to 1.5-fold molar excess of the NHS-PEG5000-Maleimide solution to the drug solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
-
-
Conjugation of Activated Drug to Reduced Antibody:
-
Add the activated drug-PEG-maleimide solution to the reduced mAb solution. A typical molar ratio is 5-10 moles of activated drug per mole of mAb.[10]
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.[8]
-
Quench the reaction by adding a quenching agent to cap any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted drug-linker and other small molecules.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS).
-
Protocol 2: Functionalization of Liposomes with DSPE-PEG5000-Thiol
This protocol describes the incorporation of a thiol-terminated PEG linker into a liposomal formulation for subsequent conjugation of targeting ligands.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
DSPE-PEG5000-Thiol
-
Chloroform and Methanol
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Hydration:
-
Dissolve the lipids and DSPE-PEG5000-Thiol in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask. A typical molar ratio is 90-95% structural lipids and 5-10% DSPE-PEG5000-Thiol.[11]
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the desired hydration buffer by vortexing or gentle agitation at a temperature above the phase transition temperature of the lipids.[12]
-
The resulting multilamellar vesicles (MLVs) can be sonicated or subjected to freeze-thaw cycles to form small unilamellar vesicles (SUVs).
-
-
Extrusion:
-
Extrude the liposome suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder to obtain unilamellar liposomes with a uniform size distribution.
-
-
Purification:
-
Remove un-encapsulated material and non-incorporated DSPE-PEG5000-Thiol by size exclusion chromatography or dialysis.
-
-
Conjugation of Targeting Ligands:
-
The thiol groups on the liposome surface are now available for conjugation with maleimide-activated targeting ligands (e.g., antibodies, peptides) via a thiol-maleimide reaction.
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving heterobifunctional PEG 5000.
Conclusion
Heterobifunctional PEG 5000 is an indispensable tool in modern drug development, offering a reliable and effective means to improve the therapeutic properties of a wide range of molecules. Its ability to enhance solubility, stability, and circulation half-life, while reducing immunogenicity, makes it a cornerstone of advanced drug delivery systems. The detailed protocols and visual workflows provided in this guide are intended to equip researchers with the practical knowledge required to leverage the full potential of heterobifunctional PEG 5000 in their pursuit of novel and more effective therapies. As the field of bioconjugation continues to evolve, the versatility and proven benefits of PEGylation will undoubtedly ensure its continued prominence in the development of next-generation therapeutics.
References
- 1. Preferential Interactions and the Effect of Protein PEGylation [ouci.dntb.gov.ua]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 7. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Ligation Strategies for Targeting Liposomal Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of Thiol-PEG-COOH Linkers in PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation, offering a powerful therapeutic modality for previously "undruggable" targets. These heterobifunctional molecules orchestrate the degradation of a target protein of interest (POI) by hijacking the cell's native ubiquitin-proteasome system. A critical component of a PROTAC's architecture is the linker, a chemical bridge that connects the POI-binding ligand (warhead) to the E3 ubiquitin ligase-recruiting ligand. Among the diverse array of linkers, the Thiol-PEG-COOH linker has emerged as a versatile and highly valuable tool in PROTAC design and synthesis. Its bifunctional nature, coupled with the inherent advantages of the polyethylene glycol (PEG) chain, provides a strategic platform for optimizing PROTAC efficacy.
This comprehensive technical guide delves into the core principles of utilizing Thiol-PEG-COOH linkers in PROTAC synthesis. It provides a thorough examination of the synthetic methodologies, presents quantitative data on the impact of linker length on degradation efficiency, and offers detailed experimental protocols for key synthetic and analytical procedures.
The Pivotal Role of the PEG Linker in PROTAC Design
The PEG component of the Thiol-PEG-COOH linker is not merely a passive spacer; it actively contributes to the overall physicochemical and pharmacological properties of the PROTAC molecule. The repeating ethylene glycol units impart a unique combination of hydrophilicity and flexibility, addressing common challenges in PROTAC development such as poor solubility and cell permeability.[1][2][3]
Key advantages of incorporating a PEG linker include:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules, which is crucial for their handling and bioavailability.[3][4][5]
-
Modulated Cell Permeability: The relationship between PEGylation and cell permeability is complex. While excessive hydrophilicity can hinder passive diffusion across the cell membrane, the flexible PEG chain can adopt conformations that shield polar surface area, facilitating cellular uptake.[1]
-
Tunable Length and Geometry: The length of the PEG linker is a critical parameter that dictates the geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[2][6] Systematic variation of the PEG chain length allows for the optimization of this spatial arrangement to achieve productive ubiquitination and subsequent degradation of the target protein.[6][7]
The Thiol-PEG-COOH linker provides two distinct reactive handles for the sequential and directional conjugation of the warhead and the E3 ligase ligand, offering precise control over the final PROTAC architecture.
Data Presentation: Impact of Linker Length on Degradation Efficiency
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), representing the percentage of the target protein degraded at saturating concentrations.[2] The following tables summarize experimental data from various studies, illustrating the profound impact of PEG linker length on the degradation of different target proteins.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| BTK | CRBN | PEG | 12 | >1000 | <10 | [8] |
| BTK | CRBN | PEG | 15 | 100 | 85 | [8] |
| BTK | CRBN | PEG | 18 | 25 | >95 | [8] |
| BTK | CRBN | PEG | 21 | 3 | 96 | [2] |
| BTK | CRBN | PEG | 29 | 292 | 76 | [2] |
| Target Protein | E3 Ligase | Linker Composition | Number of PEG Units | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG | 2 | 27 | ~90 | [9] |
| BRD4 | VHL | PEG | 3 | 18 | >95 | [9] |
| BRD4 | VHL | PEG | 4 | 23 | >95 | [9] |
| BRD4 | VHL | PEG | 5 | 49 | ~90 | [9] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of a PROTAC utilizing a Thiol-PEG-COOH linker. The synthesis is typically a two-step process involving the sequential conjugation of the warhead and the E3 ligase ligand to the bifunctional linker.
Protocol 1: Amide Bond Formation with the Carboxylic Acid Terminus
This protocol outlines the coupling of a warhead or E3 ligase ligand containing a primary or secondary amine to the carboxylic acid end of the Thiol-PEG-COOH linker.
Materials:
-
Thiol-PEG-COOH
-
Amine-functionalized warhead or E3 ligase ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
-
LC-MS system for reaction monitoring and purity analysis
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve Thiol-PEG-COOH (1.2 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Coupling Reaction:
-
To the activated linker solution, add a solution of the amine-functionalized warhead or E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the thiol-PEG-ligand conjugate.
-
Protocol 2: Thiol-Maleimide Michael Addition
This protocol describes the conjugation of the thiol-containing intermediate from Protocol 1 to a maleimide-functionalized warhead or E3 ligase ligand.
Materials:
-
Thiol-PEG-ligand conjugate (from Protocol 1)
-
Maleimide-functionalized warhead or E3 ligase ligand
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Anhydrous DMSO or DMF
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reduction of existing disulfide bonds)
-
Preparative HPLC system for purification
Procedure:
-
Preparation of Reactants:
-
Dissolve the thiol-PEG-ligand conjugate (1.0 equivalent) in the degassed reaction buffer. If solubility is an issue, a minimal amount of DMSO or DMF can be used as a co-solvent.
-
(Optional) If the thiol-containing molecule may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Dissolve the maleimide-functionalized ligand (1.1 equivalents) in anhydrous DMSO or DMF to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the maleimide stock solution to the solution of the thiol-PEG-ligand conjugate with gentle stirring.
-
Flush the reaction vessel with nitrogen or argon, seal, and protect from light.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[1]
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Upon completion, purify the final PROTAC molecule by preparative HPLC to remove unreacted starting materials and byproducts.
-
Protocol 3: Characterization of the Final PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Method:
-
Dissolve a small sample of the purified PROTAC in a suitable solvent (e.g., methanol or acetonitrile).
-
Inject the sample into an LC-MS system equipped with a C18 column.
-
Elute the compound using a gradient of water and acetonitrile, both typically containing 0.1% formic acid.
-
Analyze the mass spectrum to confirm the presence of the desired molecular ion peak corresponding to the calculated mass of the PROTAC. The purity can be estimated from the peak area in the chromatogram.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the final PROTAC.
-
Method:
-
Dissolve a sufficient amount of the purified PROTAC in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
Analyze the spectra to ensure that the signals corresponding to the warhead, the E3 ligase ligand, and the PEG linker are present and that the chemical shifts and coupling constants are consistent with the expected structure.
-
Mandatory Visualizations
Caption: A simplified workflow for the two-step synthesis of a PROTAC using a Thiol-PEG-COOH linker.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Thiol-PEG-COOH 5000 Functionalization of Gold Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: Gold nanoparticles (AuNPs) are widely utilized in biomedical applications, including drug delivery, diagnostics, and bioimaging, owing to their unique physicochemical properties.[1][2] Surface functionalization with polyethylene glycol (PEG) chains, a process known as PEGylation, is a critical step to enhance their biocompatibility, stability in physiological media, and circulation time by reducing non-specific protein binding.[1][3][4] This document provides a detailed protocol for the functionalization of gold nanoparticles with Thiol-PEG-COOH 5000 (HS-PEG-COOH, MW 5000), a heterobifunctional linker that allows for stable anchoring to the AuNP surface via a strong gold-thiol bond, while presenting a terminal carboxylic acid group for subsequent bioconjugation.[5][6]
Core Principles of Thiol-PEG-COOH Functionalization
The functionalization process is primarily based on a ligand exchange reaction.[7][8][9] Pre-synthesized citrate-capped gold nanoparticles, which are stabilized by a layer of weakly adsorbed citrate ions, are incubated with an excess of Thiol-PEG-COOH.[10] The thiol group (-SH) of the PEG linker has a high affinity for the gold surface and displaces the citrate ions, forming a stable, semi-covalent gold-sulfur bond.[6][10] This self-assembled monolayer of PEG imparts a hydrophilic shell to the nanoparticles, enhancing their colloidal stability.[4] The terminal carboxylic acid (-COOH) group remains available for covalent conjugation to biomolecules, such as antibodies or peptides, typically through EDC/NHS chemistry.[5][11][12]
Experimental Protocols
This section details the step-by-step procedures for the functionalization of gold nanoparticles with Thiol-PEG-COOH 5000 and subsequent activation for bioconjugation.
Materials:
-
Citrate-capped gold nanoparticle solution (e.g., 20 nm)
-
Thiol-PEG-COOH 5000
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MES Buffer (0.1 M, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Deionized water
-
Microcentrifuge tubes
Protocol 1: Functionalization of Gold Nanoparticles with Thiol-PEG-COOH 5000
-
Preparation of Reagents:
-
Prepare a stock solution of Thiol-PEG-COOH 5000 (e.g., 1 mg/mL) in deionized water or a suitable buffer like PBS.
-
-
Ligand Exchange Reaction:
-
To the citrate-capped gold nanoparticle solution, add the Thiol-PEG-COOH 5000 stock solution to achieve a significant molar excess (e.g., a 10,000:1 linker to AuNP ratio is suggested).[13]
-
Incubate the mixture for a minimum of 4 hours, up to 24 hours, at room temperature with gentle stirring or vortexing.[13][14][15] This allows for the complete exchange of citrate ions with the Thiol-PEG-COOH ligands.
-
-
Purification of PEGylated Gold Nanoparticles:
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 14,000 rpm for 20 minutes can be a starting point).[14]
-
Carefully remove the supernatant containing excess, unbound Thiol-PEG-COOH.
-
Resuspend the pellet in a fresh volume of deionized water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure the complete removal of unreacted reagents.
-
-
Storage:
-
After the final wash, resuspend the purified PEGylated AuNPs in the desired buffer (e.g., PBS) and store at 4°C.
-
Protocol 2: Activation of Carboxyl Groups for Bioconjugation via EDC/NHS Chemistry
-
Preparation of Activated Nanoparticles:
-
To the purified Thiol-PEG-COOH functionalized AuNPs, add MES buffer (0.1 M, pH 6.0).
-
Prepare fresh solutions of EDC and sulfo-NHS in MES buffer.
-
Add the EDC and sulfo-NHS solutions to the nanoparticle suspension. A common starting point is a final concentration of 4 mg/mL for both EDC and sulfo-NHS.[11]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[11][16][17] This reaction activates the terminal carboxyl groups by forming a more reactive sulfo-NHS ester.
-
-
Purification of Activated Nanoparticles:
-
Immediately after activation, centrifuge the solution to pellet the activated AuNPs.
-
Wash the pellet with MES buffer to remove excess EDC and sulfo-NHS.
-
-
Conjugation to Biomolecules:
-
Resuspend the activated AuNPs in a suitable buffer for your biomolecule (e.g., PBS, pH 7.4).
-
Immediately add the amine-containing biomolecule (e.g., antibody, protein) to the activated nanoparticle solution.
-
Incubate for 2 hours at room temperature with gentle mixing.[16]
-
-
Quenching and Final Purification:
-
Quench the reaction by adding a solution containing primary amines, such as Tris buffer or hydroxylamine.
-
Purify the final bioconjugate by centrifugation to remove any unreacted biomolecules and quenching agents.
-
Data Presentation: Characterization of Functionalized Nanoparticles
Successful functionalization is confirmed through various analytical techniques. The following table summarizes the expected changes in key parameters.
| Characterization Technique | Parameter Measured | Expected Outcome for Successful Functionalization |
| UV-Vis Spectroscopy | Localized Surface Plasmon Resonance (LSPR) Peak | A slight red-shift (increase in wavelength) of the LSPR peak is expected upon PEGylation due to the change in the local refractive index around the nanoparticle surface.[6][18] The absence of significant peak broadening or a second peak indicates colloidal stability. |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | An increase in the hydrodynamic diameter is a direct indication of the PEG layer formation on the nanoparticle surface. The magnitude of the increase corresponds to the thickness of the PEG layer.[18][19] |
| Zeta Potential | Surface Charge | A change in the zeta potential confirms the modification of the nanoparticle surface. For Thiol-PEG-COOH, the surface charge will become more negative, especially at neutral or basic pH, due to the deprotonation of the carboxylic acid groups. |
| Transmission Electron Microscopy (TEM) | Core Size and Morphology | TEM images are used to confirm that the core size and spherical shape of the gold nanoparticles are maintained after the functionalization process and that no significant aggregation has occurred.[19] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Surface Functional Groups | FTIR spectra can confirm the presence of the PEG layer and the carboxylic acid groups. Characteristic peaks for C-O-C stretching from the PEG backbone and C=O stretching from the carboxylic acid should be observable.[2] |
Mandatory Visualization
.dot
Caption: Experimental workflow for Thiol-PEG-COOH 5000 functionalization and bioconjugation of gold nanoparticles.
.dot
Caption: Logical relationship of the ligand exchange process on the gold nanoparticle surface.
Conclusion: The protocol described herein provides a robust and reproducible method for the functionalization of gold nanoparticles with Thiol-PEG-COOH 5000. This surface modification is a crucial step in preparing AuNPs for a wide range of biomedical applications. Proper characterization at each stage is essential to ensure the quality and desired functionality of the final nanoparticle conjugate. The terminal carboxylic acid provides a versatile handle for the covalent attachment of various biomolecules, enabling the development of targeted drug delivery systems and sensitive diagnostic probes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. krishisanskriti.org [krishisanskriti.org]
- 3. mdpi.com [mdpi.com]
- 4. Stabilizing gold nanoparticle bioconjugates in physiological conditions by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles [morressier.com]
- 7. researchgate.net [researchgate.net]
- 8. A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. emsdiasum.com [emsdiasum.com]
- 13. benchchem.com [benchchem.com]
- 14. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. confluore.com [confluore.com]
- 17. broadpharm.com [broadpharm.com]
- 18. inbs.med.utoronto.ca [inbs.med.utoronto.ca]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Thiol-PEG-COOH 5000 Conjugation via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the covalent conjugation of Thiol-PEG-COOH 5000 to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method is widely employed in bioconjugation to enhance the therapeutic properties of proteins, peptides, and other biomolecules by attaching a polyethylene glycol (PEG) spacer. The presence of a terminal thiol group on the PEG linker allows for subsequent orthogonal conjugation strategies, making Thiol-PEG-COOH a versatile tool in drug development and research.
The protocols outlined below describe a two-step process that maximizes conjugation efficiency while minimizing undesirable side reactions. This involves the initial activation of the carboxyl group on Thiol-PEG-COOH with EDC and NHS at an acidic pH, followed by the conjugation to the primary amine of the target molecule at a slightly basic pH. Adherence to these protocols will facilitate the reproducible synthesis of well-defined PEGylated conjugates.
Chemical Reaction Pathway
The conjugation process involves two main stages: the activation of the carboxylic acid on the Thiol-PEG-COOH and the subsequent reaction with a primary amine on the target molecule.
Caption: Chemical pathway of EDC/NHS mediated conjugation.
Experimental Workflow
A typical experimental workflow for the conjugation of Thiol-PEG-COOH 5000 to a protein is depicted below. This two-step process ensures optimal reaction conditions for both the activation and conjugation steps.
Caption: Two-step experimental workflow for conjugation.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and expected outcomes for the conjugation of Thiol-PEG-COOH 5000. These values should be optimized for each specific application.
Table 1: Recommended Molar Ratios for EDC/NHS Conjugation
| Reagent | Molar Excess (relative to -COOH) | Rationale |
| EDC | 2 to 10-fold | Ensures efficient activation of carboxyl groups. Higher excess may be needed for dilute solutions. |
| NHS/Sulfo-NHS | 1.25 to 2.5-fold (relative to EDC) | Stabilizes the activated intermediate, increasing the yield of the desired NHS ester. |
| Thiol-PEG-COOH 5000 | 10 to 50-fold (relative to target molecule) | A higher molar ratio can increase the degree of labeling (DOL). Titration is recommended to find the optimal ratio and avoid aggregation.[1] |
Table 2: Typical Reaction Conditions
| Parameter | Activation Step | Conjugation Step |
| pH | 4.5 - 6.0[2] | 7.2 - 8.5[3] |
| Buffer | 0.1 M MES | PBS or Borate buffer |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Duration | 15 - 30 minutes[2] | 2 hours to overnight[1] |
Table 3: Characterization Parameters for a 5000 Da PEGylated Protein
| Analysis Technique | Parameter Measured | Expected Outcome |
| SDS-PAGE | Apparent Molecular Weight | Increase in apparent molecular weight; band shift corresponding to the number of attached PEG chains. |
| Mass Spectrometry (e.g., MALDI-TOF) | Mass of Conjugate | A mass increase of approximately 5000 Da for each conjugated PEG molecule.[4] |
| HPLC (e.g., SEC or RP-HPLC) | Purity and Heterogeneity | Separation of PEGylated protein from unreacted protein and excess PEG. Can resolve different degrees of PEGylation.[5] |
| Ellman's Assay | Free Thiol (-SH) Concentration | Confirmation of the presence of a reactive thiol group on the purified conjugate.[6] |
| NMR Spectroscopy | Structural Confirmation | Can be used to confirm the formation of the amide bond and the integrity of the PEG chain.[7][8] |
Experimental Protocols
Materials
-
Thiol-PEG-COOH 5000
-
Amine-containing target molecule (e.g., protein, peptide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, or 0.1 M Sodium Phosphate Buffer, pH 7.5
-
Quenching Buffer (Optional): 1 M Hydroxylamine, pH 8.5; or 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., Size Exclusion Chromatography column, dialysis cassettes with appropriate MWCO)
-
Analytical instruments for characterization (e.g., SDS-PAGE, Mass Spectrometer, HPLC, Spectrophotometer)
Protocol 1: Two-Step Conjugation of Thiol-PEG-COOH 5000 to a Protein
This protocol is designed for conjugating Thiol-PEG-COOH 5000 to a protein with available primary amine groups (e.g., lysine residues).
1. Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.[9]
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use. A typical concentration is 10 mg/mL.
-
Dissolve the Thiol-PEG-COOH 5000 in Activation Buffer.
-
Prepare the protein solution in Coupling Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.[1]
2. Activation of Thiol-PEG-COOH 5000:
-
In a microcentrifuge tube, combine the Thiol-PEG-COOH 5000 solution with the freshly prepared EDC and NHS solutions.
-
Use a 2- to 10-fold molar excess of EDC and a 1.25- to 2.5-fold molar excess of NHS relative to the amount of Thiol-PEG-COOH.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[2]
3. Conjugation to the Protein:
-
Immediately add the activated Thiol-PEG-COOH solution to the protein solution in Coupling Buffer.
-
The pH of the final reaction mixture should be between 7.2 and 8.5 to facilitate the reaction with primary amines.
-
The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
4. Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any unreacted NHS esters, add a quenching buffer (e.g., hydroxylamine or Tris) to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
Remove unreacted PEG, EDC, NHS, and byproducts using size exclusion chromatography (SEC) or dialysis.
-
For SEC, use a column with a resin appropriate for the size of the PEGylated protein.
-
For dialysis, use a membrane with a molecular weight cut-off (MWCO) that allows the removal of smaller reactants while retaining the conjugate (e.g., 20 kDa MWCO for a protein larger than 15 kDa conjugated to a 5 kDa PEG).
Protocol 2: Characterization of the Thiol-PEG-Protein Conjugate
1. Degree of PEGylation by SDS-PAGE:
-
Run samples of the un-modified protein and the purified conjugate on an SDS-PAGE gel.
-
The PEGylated protein will migrate slower than the un-modified protein, showing a significant increase in apparent molecular weight. The extent of the shift can provide a qualitative measure of the degree of PEGylation.
2. Mass Analysis by Mass Spectrometry:
-
Analyze the purified conjugate by MALDI-TOF or ESI-MS.
-
The resulting spectrum will show a mass increase corresponding to the number of PEG molecules conjugated to the protein. For a mono-PEGylated protein, an increase of approximately 5000 Da is expected.[4]
3. Purity Analysis by HPLC:
-
Analyze the purified conjugate by SEC-HPLC or RP-HPLC.
-
SEC-HPLC will show a shift to a shorter retention time for the PEGylated protein compared to the un-modified protein, and can be used to assess the purity and presence of aggregates.
-
RP-HPLC can be used to separate different species based on hydrophobicity, which is altered by PEGylation.
4. Quantification of Free Thiols by Ellman's Assay:
-
This assay confirms that the thiol group on the PEG linker is intact and available for subsequent reactions.
-
Prepare a standard curve using a known concentration of a thiol-containing compound (e.g., cysteine).
-
React a known concentration of the purified conjugate with Ellman's reagent (DTNB).
-
Measure the absorbance at 412 nm and determine the concentration of free thiols from the standard curve.[10][11]
Troubleshooting
Low Conjugation Efficiency:
-
Inactive Reagents: Ensure EDC and NHS are fresh and have been stored properly under dry conditions. Allow them to warm to room temperature before opening.[2]
-
Suboptimal pH: Verify the pH of the activation and coupling buffers. The two-step pH protocol is critical for high efficiency.[3]
-
Presence of Nucleophiles in Buffers: Avoid buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles that can compete with the reaction.[2]
-
Inappropriate Molar Ratios: Optimize the molar excess of EDC, NHS, and the PEG reagent.[1]
Protein Aggregation:
-
High Degree of PEGylation: A high density of PEG chains on the protein surface can sometimes lead to aggregation. Reduce the molar excess of the PEG reagent.[1]
-
Hydrophobic Interactions: If the target protein is prone to aggregation, consider performing the conjugation at 4°C and using a lower protein concentration.
Thiol Group Inactivation:
-
Oxidation: The thiol group can be susceptible to oxidation, leading to the formation of disulfide bonds. Work with de-gassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Side Reactions: While less likely at the recommended coupling pH, side reactions with the activated carboxyl group are possible. Ensure strict pH control during the conjugation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]
- 7. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Biosensors with HS-PEG-COOH 5000
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise functionalization of biosensor surfaces is a critical step in the development of sensitive, specific, and stable sensing platforms. This document provides detailed application notes and protocols for the surface modification of gold-based biosensors using the heterobifunctional linker, HS-PEG-COOH 5000. This linker is widely employed in various biosensor technologies, including Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM), and electrochemical biosensors.
The HS-PEG-COOH 5000 molecule offers a strategic design for surface modification. The terminal thiol (-SH) group facilitates the formation of a robust self-assembled monolayer (SAM) on gold surfaces through a strong gold-sulfur bond.[1] The polyethylene glycol (PEG) spacer, with a molecular weight of 5000 Da, provides a hydrophilic barrier that effectively minimizes non-specific binding of proteins and other biomolecules, thereby enhancing the signal-to-noise ratio of the assay.[1][2] The terminal carboxylic acid (-COOH) group serves as a versatile anchor for the covalent immobilization of a wide array of bioreceptors, such as antibodies, enzymes, or nucleic acids, through well-established amine coupling chemistry.[1][3]
These protocols will guide the user through the entire process, from substrate preparation to the final immobilization of the bioreceptor, ensuring a reproducible and effective surface modification for a variety of biosensing applications.
Data Presentation
The performance of a biosensor is intrinsically linked to the quality of its surface chemistry. While specific performance metrics can vary depending on the bioreceptor and analyte, the following tables provide representative quantitative data for surfaces modified with PEG linkers. The data presented for HS-PEG-NH2 on gold nanostructures can be considered a reasonable proxy for what can be expected with HS-PEG-COOH 5000 on planar gold biosensor surfaces, as the packing density is primarily influenced by the PEG chain length and the thiol-gold interaction.
Table 1: Surface Coverage Density of Thiol-PEG on Gold Nanostructures
| PEG Molecular Weight | Average Number of PEG Chains per 50 nm Au Nanocage | Coverage Density (chains/nm²) | Footprint per Chain (nm²) |
| 3000 Da | 24,700 ± 1,200 | 1.64 | 0.61 |
| 5000 Da | 12,700 ± 3,340 | 0.85 | 1.18 |
| 20000 Da | 2,100 ± 740 | 0.14 | 7.14 |
Source: Adapted from quantifying the coverage density of poly(ethylene glycol) chains on the surface of gold nanostructures.[3]
Table 2: EDC/NHS Activation and Immobilization Parameters
| Parameter | Recommended Conditions |
| EDC Concentration | 2 mM - 400 mM |
| NHS/sulfo-NHS Concentration | 5 mM - 100 mM |
| Activation Buffer | 0.1 M MES, pH 6.0 |
| Activation Time | 15 - 30 minutes at room temperature |
| Bioreceptor Concentration | 10 - 100 µg/mL in PBS, pH 7.4 |
| Immobilization Time | 1 - 2 hours at room temperature or overnight at 4°C |
| Blocking Agent | 1 M Ethanolamine, pH 8.5 or 1% BSA in PBS |
| Blocking Time | 15 - 30 minutes at room temperature |
Note: These are general guidelines. Optimal concentrations and times should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: Cleaning of Gold Biosensor Substrates
A pristine gold surface is paramount for the formation of a well-ordered and stable SAM.
Materials:
-
Gold-coated biosensor substrates
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) (EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.)
-
Alternatively: 5% (w/v) sodium dodecyl sulfate (SDS) solution, acetone, isopropanol, absolute ethanol
-
Deionized (DI) water (18.2 MΩ·cm)
-
High-purity nitrogen gas
-
Beakers and tweezers
Procedure:
Method A: Piranha Cleaning (For robust substrates)
-
Place the gold substrates in a clean glass beaker.
-
Carefully add the freshly prepared piranha solution to completely immerse the substrates.
-
Incubate for 5-10 minutes at room temperature.
-
Carefully decant the piranha solution into a designated waste container.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
Method B: Solvent Cleaning
-
Sonicate the substrates in a 5% SDS solution for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonicate in DI water for 15 minutes.
-
Sonicate in acetone for 10 minutes.
-
Sonicate in isopropanol for 10 minutes.
-
Rinse with absolute ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
Protocol 2: Formation of HS-PEG-COOH 5000 Self-Assembled Monolayer (SAM)
This protocol describes the formation of a dense and stable monolayer of the PEG linker on the clean gold surface.
Materials:
-
Clean, dry gold substrates from Protocol 1
-
HS-PEG-COOH 5000
-
Absolute ethanol
-
Clean glass vial
-
Tweezers
Procedure:
-
Prepare a 1 mM solution of HS-PEG-COOH 5000 in absolute ethanol. For example, dissolve 5 mg of HS-PEG-COOH 5000 in 1 mL of absolute ethanol.
-
Immediately immerse the clean gold substrates into the thiol solution in a clean glass vial. Ensure the entire gold surface is submerged.
-
Seal the vial to minimize evaporation and contamination.
-
Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered SAM.[1]
-
After incubation, carefully remove the substrates from the thiol solution using tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of nitrogen gas.
Protocol 3: Covalent Immobilization of Bioreceptors via EDC/NHS Coupling
This protocol outlines the activation of the terminal carboxyl groups and the subsequent covalent attachment of an amine-containing bioreceptor (e.g., an antibody).
Materials:
-
SAM-modified substrates from Protocol 2
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Bioreceptor solution (e.g., 10-100 µg/mL antibody in PBS, pH 7.4)
-
Blocking solution: 1 M Ethanolamine, pH 8.5, or 1% Bovine Serum Albumin (BSA) in PBS
Procedure:
-
Carboxyl Group Activation:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.
-
Immerse the SAM-modified substrates in the EDC/NHS solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.[1] This reaction converts the carboxyl groups into amine-reactive NHS esters.[4]
-
Immediately rinse the substrates with DI water, followed by Wash Buffer (PBS) to remove excess EDC and NHS. The activated surface is now prone to hydrolysis and should be used immediately.[1]
-
-
Bioreceptor Immobilization:
-
Immediately immerse the activated substrates in the bioreceptor solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C. The optimal time and temperature may need to be determined empirically for each specific bioreceptor.[1]
-
-
Rinsing:
-
Remove the substrates from the bioreceptor solution.
-
Rinse thoroughly with Wash Buffer (PBS) to remove any non-covalently bound bioreceptors.
-
-
Blocking Unreacted Sites:
-
Immerse the substrates in the blocking solution for 15-30 minutes at room temperature.[1] This step deactivates any remaining NHS esters that did not react with the bioreceptor, thus preventing non-specific binding in subsequent assays.
-
-
Final Wash:
-
Rinse the substrates thoroughly with Wash Buffer (PBS).
-
The biosensor is now functionalized and ready for use or storage under appropriate conditions.
-
Visualizations
Caption: Experimental workflow for biosensor surface modification.
Caption: Chemical modification and coupling pathway.
References
Application Notes and Protocols for Crosslinking Hydrogels Using Thiol-PEG-COOH 5000 Da
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely utilized in biomedical applications, including drug delivery, tissue engineering, and cell culture, owing to their biocompatibility, tunable mechanical properties, and high water content. The functionalization of PEG with thiol (-SH) and carboxyl (-COOH) groups, as in Thiol-PEG-COOH, offers a versatile platform for creating advanced hydrogel systems. The thiol group enables covalent crosslinking through mechanisms such as thiol-ene reactions, while the carboxyl group provides a handle for conjugating bioactive molecules or introducing pH-sensitivity.
These application notes provide a detailed overview and protocols for the fabrication and characterization of hydrogels incorporating Thiol-PEG-COOH 5000 Da. The primary method described is the photo-initiated thiol-ene click chemistry, a robust and cytocompatible crosslinking strategy.
Principle of Thiol-Ene Crosslinking
Thiol-ene "click" chemistry is a highly efficient and specific reaction between a thiol (-SH) and an alkene (e.g., norbornene, vinyl sulfone, or acrylate)[1][2]. This reaction can be initiated by radicals, typically generated by a photoinitiator upon exposure to UV or visible light, or it can proceed via a Michael-type addition under basic conditions[2]. The photo-initiated reaction offers excellent spatial and temporal control over hydrogel formation[1].
In the context of this protocol, a multi-arm PEG functionalized with an alkene (e.g., 4-arm PEG-Norbornene) serves as the primary scaffold, which is then crosslinked with the linear Thiol-PEG-COOH. The thiol groups on the Thiol-PEG-COOH react with the alkene groups on the multi-arm PEG to form a stable thioether linkage, resulting in a crosslinked hydrogel network. The pendant carboxyl groups from the incorporated Thiol-PEG-COOH are then available for further modification or to impart desired physicochemical properties to the hydrogel.
Applications
The incorporation of Thiol-PEG-COOH into hydrogels opens up a range of applications:
-
Drug Delivery: The carboxyl groups can be used to conjugate drugs containing amine groups via carbodiimide chemistry (e.g., EDC/NHS). The release of the drug can then be controlled by the degradation of the hydrogel network or cleavage of a linker[2].
-
Cell Scaffolding: Peptides containing cell adhesion motifs (e.g., RGD) can be conjugated to the carboxyl groups to promote cell attachment and proliferation within the 3D hydrogel matrix.
-
pH-Responsive Systems: The carboxyl groups, with a pKa around 4.5, will be ionized at physiological pH. Changes in the local pH can alter the swelling behavior of the hydrogel, providing a mechanism for pH-triggered drug release.
-
Biosensors: Enzymes or antibodies can be immobilized within the hydrogel via the carboxyl groups for the development of hydrogel-based biosensors.
Data Presentation
The following tables summarize typical quantitative data for PEG-based hydrogels formed via thiol-ene chemistry. The exact values will depend on the specific experimental conditions and the crosslinker used.
Table 1: Hydrogel Formulation Parameters
| Parameter | Value | Reference |
| 4-arm PEG-Norbornene (20 kDa) Concentration | 5 - 10% (w/v) in PBS | [3] |
| Thiol-PEG-COOH (5 kDa) Concentration | Stoichiometric ratio to norbornene groups | [1] |
| Photoinitiator (LAP) Concentration | 0.05 - 0.1% (w/v) | [3] |
| UV Light Intensity | 5 - 10 mW/cm² | [1] |
| UV Exposure Time | 1 - 5 minutes | [1][3] |
Table 2: Physicochemical Properties of Thiol-Ene Crosslinked Hydrogels
| Property | Typical Range | Factors Influencing the Property |
| Storage Modulus (G') | 1 - 50 kPa | PEG concentration, crosslinker density, PEG molecular weight |
| Swelling Ratio (q) | 10 - 50 | PEG concentration, crosslinking density |
| Mesh Size (ξ) | 5 - 30 nm | PEG concentration, crosslinking density, PEG molecular weight |
| Gelation Time | 30 - 300 seconds | Photoinitiator concentration, light intensity |
Experimental Protocols
Protocol 1: Hydrogel Formation via Photo-initiated Thiol-Ene Crosslinking
This protocol describes the formation of a hydrogel by crosslinking a 4-arm PEG-Norbornene with Thiol-PEG-COOH.
Materials:
-
4-arm PEG-Norbornene (20 kDa)
-
Thiol-PEG-COOH (5 kDa)
-
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator
-
Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4
-
UV lamp (365 nm)
-
Sterile syringes and molds
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 10% (w/v) solution of 4-arm PEG-Norbornene in DPBS.
-
Prepare a solution of Thiol-PEG-COOH in DPBS. The concentration should be calculated to achieve a 1:1 molar ratio of thiol groups to norbornene groups.
-
Prepare a 0.5% (w/v) stock solution of LAP in DPBS.
-
-
Mix Components:
-
In a sterile, light-protected tube, combine the 4-arm PEG-Norbornene solution and the Thiol-PEG-COOH solution.
-
Add the LAP photoinitiator to the mixture to a final concentration of 0.05% (w/v).
-
Gently mix the solution by pipetting up and down, avoiding the introduction of air bubbles.
-
-
Hydrogel Casting and Crosslinking:
-
Pipette the precursor solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass slides with a spacer).
-
Expose the mold to UV light (365 nm, ~10 mW/cm²) for 3-5 minutes to initiate crosslinking.
-
The hydrogel is now formed and can be carefully removed from the mold.
-
-
Washing:
-
Place the hydrogel in an excess of DPBS to wash away any unreacted components.
-
Replace the DPBS several times over a 24-hour period.
-
Protocol 2: Characterization of Hydrogel Properties
A. Swelling Ratio Measurement
-
Equilibrate the hydrogel in DPBS for 24 hours.
-
Remove the hydrogel, gently blot the surface to remove excess water, and weigh it to obtain the swollen weight (Ws).
-
Lyophilize the hydrogel until a constant weight is achieved to obtain the dry weight (Wd).
-
Calculate the swelling ratio (q) using the formula: q = Ws / Wd
B. Mechanical Testing (Rheology)
-
Use a rheometer with a parallel plate geometry (e.g., 8 mm diameter).
-
Place the hydrogel disc on the bottom plate and lower the top plate to contact the hydrogel.
-
Perform a frequency sweep (e.g., from 0.1 to 100 rad/s) at a constant strain (e.g., 1%) within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').
Protocol 3: Conjugation of a Peptide to the Hydrogel
This protocol describes the conjugation of an amine-containing peptide (e.g., RGD) to the carboxyl groups on the hydrogel surface.
Materials:
-
Thiol-PEG-COOH crosslinked hydrogel
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing peptide (e.g., GRGDS)
-
MES Buffer (0.1 M, pH 6.0)
-
DPBS (pH 7.4)
Procedure:
-
Activation of Carboxyl Groups:
-
Prepare a solution of EDC (e.g., 10 mg/mL) and NHS (e.g., 5 mg/mL) in MES buffer.
-
Immerse the hydrogel in the EDC/NHS solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
-
Peptide Conjugation:
-
Wash the hydrogel briefly with cold MES buffer.
-
Prepare a solution of the peptide in DPBS (e.g., 1 mg/mL).
-
Immerse the activated hydrogel in the peptide solution and incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the hydrogel extensively with DPBS to remove any unconjugated peptide and reaction byproducts.
-
Visualizations
Caption: Workflow for Thiol-Ene Hydrogel Formation.
Caption: Thiol-Ene Photo-Click Chemistry Reaction.
Caption: Peptide Conjugation to Hydrogel Workflow.
References
- 1. Poly(ethylene glycol) Hydrogels formed by Thiol-Ene Photopolymerization for Enzyme-Responsive Protein Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of Quantum Dots with Thiol-PEG-COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the surface modification of hydrophobic quantum dots (QDs) with Thiol-PEG-COOH ligands. This process, known as ligand exchange, renders the QDs water-soluble and biocompatible, enabling their use in various biological applications, including cellular imaging, biosensing, and drug delivery. The terminal carboxylic acid group provides a reactive site for the covalent conjugation of biomolecules.
Overview
Quantum dots synthesized in organic media are typically capped with hydrophobic ligands, making them unsuitable for direct use in aqueous biological environments. The protocol described herein facilitates the replacement of these native ligands with heterobifunctional Thiol-PEG-COOH linkers. The thiol (-SH) group exhibits a strong affinity for the zinc sulfide (ZnS) shell of most common core-shell QDs, anchoring the PEG-linker to the surface.[1][2] The polyethylene glycol (PEG) spacer enhances water solubility and reduces non-specific protein binding, while the terminal carboxylic acid (-COOH) group allows for subsequent covalent attachment of antibodies, peptides, or other targeting moieties.[3][4]
Experimental Protocols
Materials and Reagents
-
Hydrophobic core-shell quantum dots (e.g., CdSe/ZnS) dispersed in a non-polar solvent (e.g., toluene).
-
Thiol-PEG-COOH (HS-PEG-COOH)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Chloroform
-
Methanol
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Phosphate-buffered saline (PBS), pH 7.4
-
0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing molecule for conjugation (e.g., antibody, peptide)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Centrifugal filter units (e.g., Amicon Ultra, 100 kDa MWCO)
Protocol 1: Ligand Exchange for Water Solubility
This protocol describes the phase transfer of hydrophobic QDs to an aqueous solution through ligand exchange with Thiol-PEG-COOH.
-
Preparation of Thiol-PEG-COOH Solution:
-
Preparation of Quantum Dots:
-
In a separate vial, dilute the stock solution of hydrophobic QDs in chloroform.
-
-
Ligand Exchange Reaction:
-
Add the diluted QD solution to the Thiol-PEG-COOH solution.
-
Add a small amount of a weak base, such as potassium carbonate, to deprotonate the thiol group, which enhances its binding to the QD surface.[2]
-
Vortex the mixture vigorously for 1-2 minutes to initiate the phase transfer.
-
Allow the reaction to proceed at room temperature for 1-2 hours with gentle stirring. The QDs will transfer from the organic phase (bottom) to the methanolic phase (top).
-
-
Purification of Functionalized Quantum Dots:
-
Carefully collect the upper methanolic phase containing the now water-soluble QDs.
-
Add a non-solvent like chloroform to precipitate the QDs.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and re-disperse the QD pellet in an aqueous buffer like PBS.
-
To further purify and remove excess ligands, use centrifugal filter units. Wash the QDs multiple times with PBS buffer.
-
Protocol 2: EDC/NHS Coupling for Bioconjugation
This protocol details the activation of the terminal carboxyl groups on the PEGylated QDs for covalent linkage to primary amines on a biomolecule.[6][7]
-
Activation of Carboxyl Groups:
-
Resuspend the purified Thiol-PEG-COOH functionalized QDs in 0.1 M MES buffer (pH 5.0-6.0).
-
Add a fresh solution of EDC and NHS (or Sulfo-NHS for improved water solubility) to the QD solution. A typical molar excess is 100-400 fold over the QD concentration.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to form a stable NHS-ester intermediate.[3][5]
-
-
Conjugation to Amine-Containing Molecules:
-
Immediately add the amine-containing biomolecule (e.g., antibody, peptide) to the activated QD solution. The biomolecule should be in a non-amine-containing buffer, such as PBS.
-
Adjust the pH of the reaction mixture to 7.2-7.5 for optimal reaction with primary amines.[3]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching buffer (e.g., Tris-HCl or glycine) to block any unreacted NHS-esters.[6]
-
Incubate for 15-30 minutes.
-
Purify the QD-biomolecule conjugates from excess reagents and unconjugated biomolecules using centrifugal filtration or size exclusion chromatography.
-
Characterization Data
The successful functionalization and conjugation of quantum dots should be verified through various characterization techniques. The following table summarizes typical quantitative data obtained before and after surface modification.
| Parameter | Before Ligand Exchange (in Organic Solvent) | After Ligand Exchange (in PBS) | After Bioconjugation (in PBS) |
| Hydrodynamic Diameter (nm) | 5-10 | 15-30[8] | 25-50 |
| Zeta Potential (mV) | N/A | -20 to -40[8] | Variable (depends on biomolecule) |
| Quantum Yield (%) | High (e.g., >70%) | Typically a slight decrease | Generally maintained |
| Solubility | Non-polar organic solvents | Aqueous buffers (e.g., PBS) | Aqueous buffers (e.g., PBS) |
Visualizing the Workflow and Chemical Processes
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying chemical reactions.
Caption: Workflow for the ligand exchange process to generate water-soluble quantum dots.
Caption: Workflow for the EDC/NHS coupling of biomolecules to COOH-functionalized quantum dots.
Caption: Schematic of the thiol group anchoring to the quantum dot surface.
References
- 1. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals | MDPI [mdpi.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. scielo.br [scielo.br]
- 7. Heterobifunctional PEG Ligands for Bioconjugation Reactions on Iron Oxide Nanoparticles | PLOS One [journals.plos.org]
- 8. Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Protein Stability with Thiol-PEG-COOH 5000: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation and immune responses.[1][2] Thiol-PEG-COOH 5000 is a heterobifunctional PEG derivative that offers versatile conjugation strategies, enabling the linkage of PEG to proteins through either its thiol or carboxylic acid functionality. This document provides detailed application notes and experimental protocols for utilizing Thiol-PEG-COOH 5000 to improve protein stability.
Mechanism of Stabilization
PEGylation enhances protein stability through several mechanisms:
-
Steric Hindrance: The flexible and hydrophilic PEG chain creates a protective layer around the protein surface. This steric shield physically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the protein's half-life in vivo.
-
Increased Hydrodynamic Radius: The attachment of a 5000 Da PEG molecule significantly increases the protein's size, which can dramatically reduce its rate of clearance by the kidneys.
-
Improved Conformational Stability: PEGylation can enhance the conformational stability of a protein, making it more resistant to denaturation by heat, pH stress, or chemical agents. This is often reflected in a higher melting temperature (Tm).[3]
-
Reduced Aggregation: By masking hydrophobic patches on the protein surface and providing a hydrophilic shell, PEGylation can significantly reduce the propensity for protein aggregation, a major degradation pathway for therapeutic proteins.[4]
Quantitative Data on Protein Stability Improvement
The following table summarizes the typical improvements in protein stability observed after PEGylation. While specific data for Thiol-PEG-COOH 5000 is often embedded in broader studies, the presented data from various PEGylation strategies illustrates the expected stabilizing effects.
| Protein | PEG Derivative Used | Parameter Measured | Unmodified Protein | PEGylated Protein | Reference |
| Lysozyme | 20kDa NHS-PEG | Melting Temperature (Tm) | 202 °C | 222 °C | [3] |
| SH3 Domain | PEG-aldehyde | Gibbs Free Energy of Unfolding (ΔG) | - | -0.93 kcal/mol (more stable) | [1][2] |
| Pin 1 WW Domain | 4-unit Asn-PEG | Gibbs Free Energy of Unfolding (ΔG) | - | -0.70 kcal/mol (more stable) | [1] |
| Granulocyte Colony-Stimulating Factor (G-CSF) | 20kDa PEG | Aggregation Rate | High | Significantly Reduced | [4] |
Experimental Workflows and Protocols
This section provides detailed protocols for protein modification with Thiol-PEG-COOH 5000 and subsequent stability analysis.
Logical Workflow for Protein PEGylation and Stability Assessment
Caption: Overall workflow for protein PEGylation and stability analysis.
Protocol 1: Conjugation of Thiol-PEG-COOH 5000 to Protein Cysteine Residues
This protocol utilizes the thiol group of the PEG to react with a maleimide-activated protein.
Experimental Workflow: Thiol-Maleimide Conjugation
Caption: Workflow for conjugating Thiol-PEG-COOH to a protein's cysteine residues.
Materials:
-
Protein with at least one free cysteine residue
-
Maleimide crosslinker (e.g., SMCC)
-
Thiol-PEG-COOH 5000
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Quenching solution: 1 M β-mercaptoethanol or cysteine
-
Desalting column
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.
-
-
Protein Activation with Maleimide (if necessary):
-
This step is for proteins that do not have a free cysteine and require modification of another residue (e.g., lysine) to introduce a maleimide group.
-
Dissolve a 10- to 20-fold molar excess of the maleimide crosslinker in DMSO.
-
Add the crosslinker solution to the protein solution and react for 1-2 hours at room temperature.
-
Remove the excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer.
-
-
PEGylation Reaction:
-
Immediately before use, dissolve Thiol-PEG-COOH 5000 in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the Thiol-PEG-COOH 5000 solution to the maleimide-activated protein solution.[5][6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under gentle mixing.[5][6]
-
-
Quenching:
-
Add a quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or ion-exchange chromatography (IEX), depending on the properties of the protein.
-
Protocol 2: Conjugation of Thiol-PEG-COOH 5000 to Protein Lysine Residues
This protocol utilizes the carboxyl group of the PEG, which is activated by EDC and NHS to react with primary amines (lysine residues) on the protein.
Experimental Workflow: Amine Coupling
Caption: Workflow for conjugating Thiol-PEG-COOH to a protein's lysine residues.
Materials:
-
Protein to be PEGylated
-
Thiol-PEG-COOH 5000
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Reaction Buffer: PBS, pH 7.2-7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., SEC)
Procedure:
-
Activation of Thiol-PEG-COOH 5000:
-
PEGylation Reaction:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Immediately add the activated PEG-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of activated PEG over the protein is recommended.
-
Incubate the reaction for 2 hours at room temperature.[8]
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 10-50 mM to quench the reaction by reacting with any unreacted PEG-NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Protocol 3: Assessment of Thermal Stability using Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a protein as a function of temperature, allowing for the determination of its melting temperature (Tm). An increase in Tm indicates enhanced thermal stability.
Procedure:
-
Sample Preparation:
-
Prepare samples of both the unmodified and PEGylated protein at the same concentration (typically 0.5-2.0 mg/mL) in the same buffer.
-
Prepare a reference sample containing only the buffer.
-
-
DSC Analysis:
-
Load the protein sample and the reference buffer into the DSC cells.
-
Set the instrument to scan from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a constant scan rate (e.g., 60°C/hour).[9]
-
Record the differential heat capacity as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show a peak corresponding to the protein unfolding.
-
The temperature at the apex of this peak is the Tm.
-
Compare the Tm of the PEGylated protein to that of the unmodified protein.
-
Protocol 4: Assessment of Conformational Stability using Circular Dichroism (CD) Spectroscopy
CD spectroscopy can be used to monitor changes in the secondary and tertiary structure of a protein upon heating, providing information on its conformational stability.
Procedure:
-
Sample Preparation:
-
Prepare samples of the unmodified and PEGylated protein at a suitable concentration for CD analysis (e.g., 0.1-0.5 mg/mL) in a non-absorbing buffer (e.g., phosphate buffer).
-
-
CD Analysis:
-
Record the CD spectrum of the protein at a starting temperature (e.g., 20°C) in the far-UV (for secondary structure) or near-UV (for tertiary structure) range.
-
Increase the temperature in a stepwise manner (e.g., 2°C increments) and record a spectrum at each temperature.
-
Alternatively, monitor the CD signal at a single wavelength (e.g., 222 nm for alpha-helical content) as a function of continuously increasing temperature.
-
-
Data Analysis:
-
Plot the CD signal at a specific wavelength against temperature.
-
The resulting curve can be fitted to a two-state unfolding model to determine the Tm, which is the midpoint of the thermal transition.
-
Compare the Tm of the PEGylated protein to that of the unmodified protein.
-
Conclusion
PEGylation with Thiol-PEG-COOH 5000 is a powerful and versatile method for improving the stability of therapeutic proteins. The choice of conjugation strategy—targeting either cysteine or lysine residues—allows for flexibility in adapting the PEGylation process to the specific protein of interest. By following the detailed protocols provided for conjugation and stability assessment, researchers can effectively enhance the therapeutic potential of their protein candidates. The expected outcomes include increased thermal and conformational stability, reduced aggregation, and a longer circulating half-life, all of which are critical for the development of successful biotherapeutics.
References
- 1. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Nanoparticle Aggregation During PEGylation with Thiol-PEG-COOH 5000
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nanoparticle aggregation during PEGylation with Thiol-PEG-COOH 5000.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during PEGylation?
A1: Nanoparticle aggregation during PEGylation is often a result of a disruption in the delicate balance of colloidal stability. Unprotected nanoparticles in suspension are stabilized by electrostatic repulsion. During the PEGylation process, the addition of salts or changes in pH can neutralize the surface charge of the nanoparticles, reducing this repulsive force and allowing attractive van der Waals forces to dominate, leading to aggregation. Insufficient surface coverage by the PEG molecules can also leave hydrophobic patches on the nanoparticle surface, promoting aggregation in aqueous solutions.
Q2: How does pH affect the PEGylation process with Thiol-PEG-COOH?
A2: The pH of the reaction buffer is a critical factor. The thiol group of the PEG molecule needs to be deprotonated to a thiolate anion (S-) to react efficiently with the nanoparticle surface (e.g., gold nanoparticles). This typically occurs under neutral to slightly alkaline conditions. However, the stability of the nanoparticles themselves is also pH-dependent. For instance, gold nanoparticles are generally stable over a wide pH range, but their surface charge can be affected by pH changes, influencing their stability during the ligand exchange process. For the carboxyl group (-COOH) of the PEG, its charge state is also pH-dependent. At a pH above its pKa (typically around 4-5), it will be deprotonated and negatively charged, which can contribute to the electrostatic stability of the PEGylated nanoparticles.
Q3: What is the importance of the PEG-to-nanoparticle molar ratio?
A3: The molar ratio of Thiol-PEG-COOH to nanoparticles is crucial for achieving a sufficient surface density of PEG molecules to provide steric stabilization.[1][2] An insufficient amount of PEG will result in incomplete surface coverage, leaving exposed nanoparticle surfaces that can lead to aggregation.[1] Conversely, an excessive amount of PEG is not only wasteful but can also sometimes lead to depletion-induced aggregation, although this is less common. The optimal ratio depends on the size and type of the nanoparticle, as well as the molecular weight of the PEG.[3]
Q4: What is a good indicator of successful PEGylation and stable nanoparticles?
A4: A key indicator of stable, well-PEGylated nanoparticles is a high absolute zeta potential value. Zeta potential measures the magnitude of the electrostatic charge on the surface of the nanoparticles.[4] Generally, nanoparticles with a zeta potential more positive than +30 mV or more negative than -30 mV are considered to have good colloidal stability.[5] Another indicator is the hydrodynamic diameter, measured by Dynamic Light Scattering (DLS). A monodisperse (narrow size distribution) population of nanoparticles with an increased hydrodynamic diameter consistent with the addition of the PEG layer suggests successful PEGylation without aggregation. Visual inspection for any precipitation or color change in the nanoparticle solution can also be a preliminary indicator of aggregation.
Troubleshooting Guide
This guide addresses common issues encountered during the PEGylation of nanoparticles with Thiol-PEG-COOH 5000.
Issue 1: Nanoparticles aggregate immediately upon addition of Thiol-PEG-COOH.
| Potential Cause | Recommended Solution |
| Inappropriate pH | Adjust the pH of the nanoparticle solution to a range that ensures both nanoparticle stability and efficient thiol-gold conjugation. For gold nanoparticles, a pH of around 7-8 is often a good starting point.[6] For other nanoparticle types, consult the literature for their stable pH range. Use a non-amine-containing buffer like PBS or borate buffer.[7] |
| High Salt Concentration | The addition of the PEG solution might introduce salts that destabilize the nanoparticles. Desalt the Thiol-PEG-COOH solution before use if necessary. Perform the PEGylation in a low ionic strength buffer. |
| Insufficient PEG Concentration | The initial amount of PEG added may be too low to stabilize the nanoparticles as the original capping agent is displaced. Increase the molar ratio of Thiol-PEG-COOH to nanoparticles. A molar excess of the thiol ligand is typically recommended.[8] |
| Rapid Addition of PEG | Adding the PEG solution too quickly can locally disrupt the stability of the nanoparticles. Add the Thiol-PEG-COOH solution dropwise while gently stirring the nanoparticle suspension. |
Issue 2: Nanoparticles aggregate over time after PEGylation.
| Potential Cause | Recommended Solution |
| Incomplete PEGylation | The reaction time or temperature may not be sufficient for complete surface coverage. Increase the incubation time (e.g., 12-24 hours) and/or temperature (room temperature is often sufficient, but slight warming can sometimes help).[8] |
| Low PEG Surface Density | The final concentration of PEG on the nanoparticle surface is not high enough to provide long-term steric stability. Increase the initial molar ratio of Thiol-PEG-COOH to nanoparticles in the reaction mixture. |
| Instability in Final Buffer | The buffer in which the PEGylated nanoparticles are stored may be causing aggregation. After purification, resuspend the nanoparticles in a buffer known to be suitable for long-term storage (e.g., PBS at a specific pH). |
| Photochemical Degradation | Some nanoparticles are sensitive to light, which can induce aggregation over time. Store the PEGylated nanoparticles in the dark, for example, by wrapping the storage vial in aluminum foil. |
Issue 3: Characterization results show a broad size distribution or multiple peaks after PEGylation.
| Potential Cause | Recommended Solution |
| Partial Aggregation | A portion of the nanoparticles has aggregated, leading to a multimodal size distribution. Optimize the PEGylation conditions (pH, PEG ratio, reaction time) to minimize aggregation. |
| Excess Unreacted PEG | Free PEG molecules in the solution can be detected by DLS and may be misinterpreted as a separate population of small particles. Purify the PEGylated nanoparticles thoroughly to remove any unreacted Thiol-PEG-COOH. Centrifugation is a common method.[8] |
| Contaminants in the Sample | Dust or other particulates in the sample or cuvette can lead to erroneous DLS results. Filter all buffers and solutions before use. Ensure cuvettes are clean before measurements. |
Quantitative Data Summary
Table 1: Recommended Parameters for Stable Nanoparticle Dispersions
| Parameter | Recommended Value | Rationale |
| Zeta Potential | > +30 mV or < -30 mV | Indicates strong electrostatic repulsion between particles, leading to good colloidal stability. |
| Polydispersity Index (PDI) from DLS | < 0.2 | A lower PDI value signifies a more monodisperse and homogenous nanoparticle population. |
| Ionic Strength of Buffer | Low to moderate (e.g., < 150 mM) | High salt concentrations can screen the surface charge of nanoparticles, leading to aggregation.[6] |
Table 2: Starting Molar Ratios for PEGylation of Gold Nanoparticles (AuNPs)
| AuNP Diameter | Thiol-PEG-5000 to AuNP Molar Ratio | Reference |
| ~20 nm | 2000:1 | [1] |
| Not specified | >3 x 10⁴ HS-PEGs/GNP (excess) | [7] |
Note: These are starting recommendations. The optimal ratio should be determined experimentally for each specific nanoparticle system.
Table 3: Molar Ratios for PEGylation of Lipid Nanoparticles (LNPs)
| LNP Composition | Molar Ratio of PEG-Lipid | Reference |
| Ionizable lipid/Cholesterol/DMG-PEG/DOPE | 40:(50-X):X:10, where X ranged from 0.1 to 10 | [9] |
| MC3/DSPC/Cholesterol/DMPE-PEG2k | 50:10:38.5:1.5 | [10] |
| CSL3 or SM-102/DSPC/Chol/lipid-PEG | 50/10/37.5/2.5 | [11] |
Note: The optimal PEG-lipid content can vary depending on the specific lipid composition and the intended application.
Experimental Protocols
Protocol 1: PEGylation of Gold Nanoparticles with Thiol-PEG-COOH 5000
Materials:
-
Citrate-capped gold nanoparticle (AuNP) solution
-
Thiol-PEG-COOH 5000
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrapure water
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of Thiol-PEG-COOH 5000 in ultrapure water. The concentration should be calculated to achieve the desired molar excess.
-
In a microcentrifuge tube, mix the citrate-capped AuNP solution with the Thiol-PEG-COOH stock solution.
-
Incubate the mixture at room temperature with gentle stirring or shaking for 12-24 hours to facilitate ligand exchange.[8]
-
After incubation, purify the functionalized AuNPs by centrifugation to remove excess Thiol-PEG-COOH and displaced citrate ions. The centrifugation speed and time will depend on the size of the AuNPs (e.g., for ~20 nm AuNPs, 14,000 rpm for 20 minutes).[1]
-
Carefully remove the supernatant and resuspend the nanoparticle pellet in ultrapure water or PBS.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the Thiol-PEG-COOH functionalized AuNPs in the desired buffer for storage at 4°C.
Protocol 2: Characterization of PEGylated Nanoparticles
A. Dynamic Light Scattering (DLS) for Hydrodynamic Diameter and Polydispersity Index (PDI)
-
Prepare the nanoparticle sample by diluting it in an appropriate filtered buffer to a suitable concentration. The solution should be transparent or slightly hazy.[12]
-
Ensure the DLS cuvette is clean and free of dust. Rinse with filtered buffer before adding the sample.
-
Transfer the sample to the cuvette, ensuring there are no air bubbles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature (typically 25°C) for at least 5 minutes.[13]
-
Perform at least three replicate measurements to ensure reproducibility.
-
Analyze the data to obtain the Z-average hydrodynamic diameter and the PDI. A narrow, single peak is indicative of a monodisperse sample.
B. Zeta Potential Measurement
-
Prepare the sample in a low ionic strength buffer (e.g., 10 mM NaCl) as high conductivity can interfere with the measurement.[14]
-
Load the sample into a clean, disposable folded capillary cell, avoiding the introduction of air bubbles.[15]
-
Place the cell in the instrument, ensuring proper contact with the electrodes.
-
Allow the sample to thermally equilibrate.
-
Perform a minimum of three runs per sample.
-
The instrument software will calculate the zeta potential from the electrophoretic mobility. Report the value along with the pH and conductivity of the sample.
C. Transmission Electron Microscopy (TEM) for Size and Morphology
-
Place a drop of the diluted PEGylated nanoparticle solution onto a carbon-coated TEM grid.[16]
-
Allow the nanoparticles to adsorb to the grid for a few minutes.
-
Wick away the excess liquid with filter paper.
-
(Optional) For enhanced contrast, negatively stain the grid with a solution of uranyl acetate or phosphotungstic acid.
-
Allow the grid to dry completely before inserting it into the TEM.
-
Acquire images at various magnifications to assess the size, shape, and aggregation state of the nanoparticles.
Visualizations
Caption: Troubleshooting workflow for nanoparticle aggregation during PEGylation.
References
- 1. ‘Living’ PEGylation on gold nanoparticles to optimize cancer cell uptake by controlling targeting ligand and charge densities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Zeta Potential: A Fundamental Measure for Colloidal Behavior – CD Bioparticles Blog [cd-bioparticles.com]
- 5. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 6. pH and NaCl Optimisation to Improve the Stability of Gold and Silver Nanoparticles’ Anti-Zearalenone Antibody Conjugates for Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. PEGylated lipids in lipid nanoparticle delivery dynamics and therapeutic innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.colostate.edu [research.colostate.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thiol-PEG-COOH 5000 Reactions on Gold Surfaces
Welcome to the technical support center for surface functionalization. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the attachment of Thiol-PEG-COOH 5000 to gold surfaces, ensuring the formation of high-quality Self-Assembled Monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for attaching Thiol-PEG-COOH 5000 to a gold surface?
A highly acidic pH is recommended for optimal results. Systematic investigations have shown that a pH of approximately 2.3 can achieve a PEGylation efficiency as high as 95.5% on gold nanostructures.[1] General protocols for forming SAMs with carboxy-terminated thiols also recommend adjusting the solution to a pH of around 2.[2][3]
Q2: Why is an acidic pH recommended for COOH-terminated PEG thiols?
An acidic environment ensures that the terminal carboxylic acid groups (-COOH) remain fully protonated. This prevents the formation of negatively charged carboxylate ions (-COO⁻), which would cause electrostatic repulsion between adjacent PEG molecules. By minimizing this repulsion, the PEG chains can pack more closely together, leading to a denser, more ordered, and stable monolayer on the gold surface.[1][2][3][4]
Q3: What happens if the reaction is performed at a neutral or basic pH?
At neutral or basic pH, the carboxylic acid groups will deprotonate to form negatively charged carboxylates. The resulting electrostatic repulsion can hinder the formation of a dense monolayer, leading to a more disordered and less stable surface coating. While the thiol-gold bond can still form, the overall quality and packing density of the SAM will be compromised.[4] Furthermore, very high pH (basic) conditions can decrease the long-term stability of the gold-thiol bond itself.[4]
Q4: How do I properly adjust the pH of the Thiol-PEG-COOH solution?
First, dissolve the Thiol-PEG-COOH 5000 in a suitable solvent, such as 200 proof ethanol.[2][3] Then, carefully add a few drops of a concentrated acid, like Hydrochloric Acid (HCl), to the solution.[2] Use pH indicator paper to monitor the pH and ensure it reaches the target value of approximately 2. Always handle acids with extreme caution in a fume hood.
Q5: I am using gold nanoparticles and they are aggregating after I add the acidic Thiol-PEG-COOH solution. What should I do?
Gold nanoparticle suspensions can be sensitive to destabilization at low pH or high salt concentrations.[5] This can cause them to aggregate and precipitate. To mitigate this, try adding the acidified PEG-thiol solution very slowly or dropwise to the nanoparticle suspension while it is being vigorously stirred. This allows the PEG molecules to attach and stabilize the surface before aggregation occurs.
Q6: How critical is the incubation time for the reaction?
Incubation time is a key factor in achieving a well-ordered monolayer. While the initial self-assembly of thiols onto gold is rapid, allowing the reaction to proceed for 24 to 48 hours enables the molecules on the surface to rearrange and organize into a more densely packed and stable film.[2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing the formation of Thiol-PEG-COOH SAMs on gold.
| Parameter | Optimal Value/Range | Rationale / Notes | Source(s) |
| pH for Thiol-PEG-COOH | ~2.3 | Maximizes PEGylation efficiency by keeping the carboxyl group protonated, which reduces electrostatic repulsion and allows for denser molecular packing. | [1] |
| General Acidic pH Range | ~2.0 | A commonly recommended pH for preparing SAMs with carboxy-terminated thiols. | [2][3] |
| Thiol-Gold Reactivity | pH 4.0 shows 1.16x more binding than pH 7.5 | The intrinsic reactivity of the thiol with gold is only slightly dependent on pH. The primary reason for pH control is to manage the terminal carboxyl group. | [6] |
| Solvent | 200 Proof Ethanol | A standard, effective solvent for dissolving thiols for SAM preparation. | [2][3] |
| Incubation Time | 24 - 48 hours | Longer incubation times are recommended to allow for molecular rearrangement, resulting in a more ordered and stable monolayer. | [2][3] |
| Thiol Concentration | ~1 mM | A dilute solution is typically sufficient for the formation of a complete monolayer. | [7] |
Detailed Experimental Protocol
This protocol outlines the key steps for functionalizing a gold surface with Thiol-PEG-COOH 5000.
1. Materials and Reagents:
-
Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
-
Thiol-PEG-COOH 5000
-
200 proof ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized (DI) water
-
Clean glass or polypropylene containers with sealable caps
-
Tweezers
-
Dry nitrogen gas
2. Preparation of Gold Substrate:
-
Ensure the gold surface is clean. For pre-cleaned substrates, rinse thoroughly with ethanol and DI water.
-
Dry the substrate completely using a gentle stream of dry nitrogen.
-
A clean environment is crucial to prevent contamination that can affect the quality of the monolayer.[3]
3. Preparation of Thiol-PEG-COOH Solution:
-
In a clean container, prepare a dilute solution (e.g., 1 mM) of Thiol-PEG-COOH 5000 in 200 proof ethanol.
-
Carefully add a few drops of concentrated HCl to the solution to adjust the pH to approximately 2. Verify the pH using pH indicator paper.[2][3]
-
Sonicate the solution briefly if necessary to ensure the PEG is fully dissolved.
4. Self-Assembly Process:
-
Using clean tweezers, immerse the gold substrate into the container with the acidic thiol solution. Minimize the substrate's exposure to air.[3]
-
To minimize oxygen exposure during assembly, reduce the headspace above the solution and backfill the container with dry nitrogen gas.[3]
-
Seal the container tightly (e.g., with Parafilm®) and store it in a vibration-free location.
-
Allow the self-assembly to proceed for 24 to 48 hours at room temperature. Longer times typically result in better monolayer packing.[2][3]
5. Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution using tweezers.
-
Rinse the surface thoroughly with fresh ethanol for 10-15 seconds to remove any non-covalently bound molecules.
-
Dry the functionalized substrate with a gentle stream of dry nitrogen.
-
The surface is now functionalized and ready for characterization or subsequent experimental steps.
Visual Guides
The following diagrams illustrate the experimental workflow and the chemical interactions at the gold surface.
Caption: Experimental workflow for gold surface functionalization.
Caption: Thiol-gold reaction and effect of acidic pH.
References
Technical Support Center: Troubleshooting Low Conjugation Efficiency of Thiol-PEG-COOH 5k
Welcome to the technical support center for Thiol-PEG-COOH 5k conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation process, ensuring optimal efficiency and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Thiol-PEG-COOH 5k and what are its primary applications?
Thiol-PEG-COOH 5k is a heterobifunctional polyethylene glycol (PEG) linker. It possesses a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, with a molecular weight of 5,000 Daltons. This reagent is widely used in bioconjugation to link molecules of interest, such as proteins, peptides, or nanoparticles. The thiol group allows for specific reaction with maleimides, while the carboxyl group can be activated to react with primary amines.
Q2: What are the key chemical reactions involved in using Thiol-PEG-COOH 5k?
The two primary reactions are:
-
Thiol-Maleimide Ligation: The thiol (-SH) group of the PEG reacts with a maleimide-functionalized molecule, typically on a protein or other substrate, via a Michael addition reaction. This forms a stable thioether bond. This reaction is highly selective for thiols within a pH range of 6.5-7.5.[1][2][3]
-
EDC/NHS Chemistry: The carboxylic acid (-COOH) group can be activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This creates an amine-reactive NHS-ester, which then readily reacts with primary amines (e.g., lysine residues on a protein) to form a stable amide bond.[4][5][6]
Q3: How should I store and handle my Thiol-PEG-COOH 5k reagent?
Proper storage and handling are critical to maintain the reactivity of the thiol and carboxyl groups. It is recommended to store the reagent at -20°C in a tightly sealed container, protected from moisture and light.[7][8] Before use, allow the container to equilibrate to room temperature to prevent condensation.[9][10] For easier handling, stock solutions can be prepared in anhydrous solvents like DMSO or DMF and stored at -20°C under an inert gas like argon or nitrogen.[2][9][10]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugation efficiency is a common problem that can arise from various factors related to reagent stability, reaction conditions, and the properties of the molecules being conjugated. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield in Thiol-Maleimide Conjugation
Question: I am observing low or no conjugation between my Thiol-PEG-COOH and a maleimide-functionalized protein. What are the potential causes and solutions?
Answer: Several factors can contribute to low efficiency in thiol-maleimide reactions. A systematic evaluation of the following is recommended:
Potential Cause 1: Inactive Maleimide Group
The maleimide ring is susceptible to hydrolysis, which renders it unable to react with thiols.[2][11][12] This hydrolysis is accelerated at higher pH values.[1]
-
Solution:
Potential Cause 2: Oxidized or Inaccessible Thiol Groups
The thiol group on the PEG or the cysteine residue on a protein can oxidize to form disulfide bonds, which are unreactive towards maleimides.[13] The thiol group may also be sterically hindered or buried within the protein structure.
-
Solution:
-
Reduction of Disulfides: Before the conjugation reaction, treat your protein with a reducing agent to ensure free thiols are available. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not contain a thiol group itself and is effective over a wider pH range.[13] Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the maleimide reagent to prevent it from competing in the reaction.[2]
-
Preventing Re-oxidation:
-
Potential Cause 3: Suboptimal Reaction Conditions
The pH and stoichiometry of the reaction are critical for efficiency and specificity.
-
Solution:
-
pH Optimization: The optimal pH range for thiol-maleimide conjugation is 6.5-7.5.[1][2][3] Below pH 6.5, the reaction rate slows down.[2] Above pH 7.5, the maleimide is more prone to hydrolysis, and side reactions with primary amines can occur.[1][2] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][14]
-
Stoichiometry: An excess of the maleimide reagent is often used to drive the reaction to completion. A 10-20 fold molar excess is a common starting point for protein labeling.[2] However, for larger molecules or nanoparticles, steric hindrance may be a factor, and the optimal ratio should be determined empirically.[2][15]
-
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[1][2][3] |
| Molar Ratio (Maleimide:Thiol) | 10-20:1 (for proteins) | Drives the reaction to completion.[2] |
| Temperature | Room Temperature or 4°C | Slower at 4°C, but may improve stability. |
| Reaction Time | 1-2 hours to overnight | Depends on reactants and temperature. |
Issue 2: Low Yield in EDC/NHS Carboxyl-Amine Conjugation
Question: My conjugation efficiency is low when trying to couple the carboxyl group of the PEG to a primary amine on my molecule. What should I check?
Answer: EDC/NHS chemistry involves two steps, each with specific pH requirements. Failure to optimize these can lead to poor yields.
Potential Cause 1: Incorrect pH for Activation and Coupling
The activation of the carboxyl group and the subsequent coupling to the amine have different optimal pH ranges.
-
Solution: A two-step protocol is highly recommended.[16]
-
Activation Step: Perform the activation of the carboxyl group with EDC and NHS in an acidic buffer, typically MES buffer, at a pH of 4.5-6.0.[4][5][6]
-
Coupling Step: Raise the pH to 7.0-8.5 for the reaction with the primary amine.[5] This is because the amine needs to be in its unprotonated form to be nucleophilic.[16] Phosphate-buffered saline (PBS) or borate buffer are common choices for this step.[5]
-
Potential Cause 2: Inappropriate Buffer Composition
The presence of competing nucleophiles or carboxyl groups in the buffer will interfere with the reaction.
-
Solution:
Potential Cause 3: Hydrolysis of Reagents
EDC and the activated NHS-ester are both susceptible to hydrolysis in aqueous solutions.
-
Solution:
-
Store EDC and NHS desiccated at -20°C and allow them to warm to room temperature before opening to prevent moisture condensation.[5]
-
Prepare EDC solutions immediately before use as they are not stable.[16]
-
After the activation step, proceed with the coupling step as quickly as possible, as the NHS-ester is prone to hydrolysis, especially at higher pH.[16]
-
| Parameter | Recommended Range | Rationale |
| Activation pH | 4.5 - 6.0 (MES Buffer) | Maximizes the formation of the NHS-ester.[4][5][6] |
| Coupling pH | 7.0 - 8.5 (PBS or Borate Buffer) | Ensures the primary amine is unprotonated and reactive.[5] |
| Molar Ratio (EDC:COOH) | 2-10 fold excess | Drives the activation reaction. |
| Molar Ratio (NHS:COOH) | 2-5 fold excess | Stabilizes the activated intermediate. |
Experimental Protocols
Protocol 1: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation: If your protein has disulfide bonds, dissolve it in a degassed buffer (e.g., PBS, pH 7.2) and add a 10-100 fold molar excess of TCEP. Incubate for 20-30 minutes at room temperature.[13] If necessary, remove excess TCEP using a desalting column.
-
PEG Solution Preparation: Dissolve the Thiol-PEG-COOH 5k in the reaction buffer (PBS, pH 7.0-7.2).
-
Maleimide Solution Preparation: Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMSO or DMF, and then add it to the reaction buffer.[2]
-
Conjugation Reaction: Add the maleimide solution to the reduced protein solution. A 10-20 fold molar excess of the maleimide reagent is a common starting point.[2] Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[2]
-
Quenching: To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.[2]
-
Purification: Purify the conjugate using methods such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to remove unreacted reagents.[][19][20]
Protocol 2: Two-Step EDC/NHS Conjugation
-
Reagent Preparation: Equilibrate EDC and NHS vials to room temperature before opening.[16] Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., MES, pH 6.0).[16] Prepare your amine-containing molecule in Coupling Buffer (e.g., PBS, pH 7.2).[16]
-
Activation of Thiol-PEG-COOH: Dissolve the Thiol-PEG-COOH in Activation Buffer. Add EDC and NHS to the PEG solution (a molar ratio of 1:2:2 for COOH:EDC:NHS is a good starting point). Incubate for 15-30 minutes at room temperature.[16]
-
Removal of Excess Reagents (Optional but Recommended): To prevent side reactions, remove excess EDC and NHS using a desalting column equilibrated with Coupling Buffer.[4]
-
Conjugation to Amine: If a desalting column was not used, adjust the pH of the activated PEG solution to 7.2-7.5 by adding concentrated Coupling Buffer.[16] Immediately add the activated PEG solution to your amine-containing molecule. The molar ratio of PEG to the target molecule should be optimized.
-
Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate using appropriate chromatographic techniques (SEC, IEX) or dialysis to remove unreacted PEG and byproducts.[][19][20]
Visualization of Workflows and Logic
Experimental Workflow for Thiol-Maleimide Conjugation
Caption: General experimental workflow for thiol-maleimide conjugation.
Troubleshooting Logic for Low Conjugation Yield
Caption: Troubleshooting flowchart for low conjugation efficiency.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jenkemusa.com [jenkemusa.com]
- 8. biochempeg.com [biochempeg.com]
- 9. confluore.com [confluore.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
storage and handling conditions for Thiol-PEG-COOH MW 5000
Welcome to the technical support center for Thiol-PEG-COOH MW 5000. This guide is designed to assist researchers, scientists, and drug development professionals with the proper storage, handling, and use of this reagent, as well as to provide troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Thiol-PEG-COOH MW 5000?
A1: For long-term storage, Thiol-PEG-COOH MW 5000 should be stored at -20°C in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2][3][4][5] It is also crucial to protect the product from light.[1]
Q2: How should I handle the product when taking a sample from the container?
A2: To prevent moisture condensation, the container should be allowed to slowly warm up to room temperature before opening.[1][4][5] After taking a sample, the container should be purged again with nitrogen or argon before sealing and returning to -20°C storage.[1]
Q3: What solvents can be used to dissolve Thiol-PEG-COOH MW 5000?
A3: Thiol-PEG-COOH MW 5000 is soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO.[3] It is less soluble in alcohol and toluene and not soluble in ether.[3] For creating stock solutions, anhydrous DMSO or DMF are commonly recommended.[4][5][6]
Q4: What is the appearance of Thiol-PEG-COOH MW 5000?
A4: Thiol-PEG-COOH MW 5000 is typically a white to off-white solid or powder.[1][7]
Q5: What are the main applications of Thiol-PEG-COOH MW 5000?
A5: This bifunctional PEG derivative is widely used in bioconjugation to link molecules to proteins or peptides, for the functionalization of surfaces such as gold and silver nanoparticles, in the development of biosensors, and for creating hydrogels for drug delivery and tissue engineering.[2] It is also utilized as a PEG-based PROTAC linker in the synthesis of PROTACs.[7][8][9][10][11]
Storage and Handling Conditions Summary
| Parameter | Recommendation | Source(s) |
| Long-Term Storage Temperature | -20°C | [1][2][3][4][5][7] |
| Short-Term Storage (Powder) | Room temperature (continental US) may vary elsewhere. | [7][8] |
| Storage (in Solvent) | -80°C (up to 6 months), -20°C (up to 1 month) | [7] |
| Atmosphere | Inert gas (Nitrogen or Argon) | [1][4][5] |
| Light | Protect from light | [1] |
| Moisture | Avoid moisture; equilibrate to room temperature before opening. | [1][4][5][6] |
Troubleshooting Guide
Low or No Conjugation
| Possible Cause | Suggested Solution | Source(s) |
| Oxidation of Thiol Groups | Ensure all buffers are de-gassed before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | [6] |
| Hydrolysis of Maleimide Group (if used) | Maintain the pH of the reaction buffer between 6.5 and 7.5. Prepare the Thiol-PEG-COOH stock solution immediately before use. | [6] |
| Inactive Carboxyl Group | Ensure proper activation of the carboxyl group using EDC/NHS chemistry. The activation reaction is most efficient at pH 4.5-7.2. | [5] |
| Incorrect Buffer Composition | Do not use buffers containing primary amines, such as Tris or glycine, as they compete with the desired reaction. Use buffers like PBS, MES, or borate buffer. | [4][5][12] |
Inconsistent Results
| Possible Cause | Suggested Solution | Source(s) |
| Degradation of Thiol-PEG-COOH | Store the reagent desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. | [6] |
| Variability in Reagent-to-Surface Ratio | Optimize the reagent-to-surface ratio to achieve the desired level of modification for your specific application. | [4][5] |
| Repeated Freeze-Thaw Cycles of Stock Solution | Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezing and thawing. | [3] |
Protein Aggregation
| Possible Cause | Suggested Solution | Source(s) |
| Exposure of Hydrophobic Residues | Include solubility-enhancing additives in the buffer. Perform the reaction at a lower protein concentration. | [6] |
Experimental Protocols
General Protocol for Preparing a Stock Solution
-
Bring the vial of Thiol-PEG-COOH MW 5000 to room temperature before opening.[4][5]
-
Add a suitable anhydrous solvent, such as DMSO or DMF, to the vial to achieve the desired concentration (e.g., 10 mg/mL).[4][5][6]
-
Vortex briefly to ensure the compound is fully dissolved.
-
If not for immediate use, blanket the vial with an inert gas (argon or nitrogen), cap it tightly, and store it at -20°C.[4][5]
General Protocol for Nanoparticle Surface Functionalization
-
Preparation: Prepare a solution of your nanoparticles in a suitable buffer (e.g., PBS).
-
PEGylation: Add the Thiol-PEG-COOH MW 5000 stock solution to the nanoparticle suspension. The optimal ratio of PEG to nanoparticles should be determined experimentally.
-
Incubation: Incubate the reaction mixture at room temperature for at least 2 hours with gentle stirring.[5]
-
Washing: Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. Remove the supernatant and resuspend the nanoparticles in fresh buffer to remove excess Thiol-PEG-COOH. Repeat this washing step 2-3 times.
-
Carboxyl Group Activation (for subsequent conjugation):
-
Resuspend the PEGylated nanoparticles in an activation buffer (e.g., MES buffer, pH 6.0).
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups.
-
Incubate for 15-30 minutes at room temperature.[5]
-
Wash the nanoparticles with the activation buffer to remove excess EDC and NHS.
-
-
Conjugation: Add your amine-containing molecule (e.g., protein, peptide) to the activated nanoparticle suspension.
-
Final Quenching and Washing: Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer) and wash the final conjugated nanoparticles.
Visual Guides
Caption: Recommended workflow for the storage and handling of Thiol-PEG-COOH MW 5000.
Caption: A decision tree for troubleshooting low conjugation efficiency in experiments.
References
- 1. jenkemusa.com [jenkemusa.com]
- 2. polysciences.com [polysciences.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. confluore.com [confluore.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Thiol-PEG-COOH (MW 5000)_TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Removing Unreacted Thiol-PEG-COOH 5000
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted Thiol-PEG-COOH 5000 from a reaction solution. Proper purification is a critical step to ensure the quality, accuracy, and safety of your final product.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted Thiol-PEG-COOH 5000 after a conjugation reaction?
A1: Residual Thiol-PEG-COOH 5000 can significantly compromise your experimental results and the quality of your final product.[1] Key reasons for its removal include:
-
Interference with Downstream Applications: Unreacted PEG can compete for binding sites in subsequent assays, leading to inaccurate findings.[1]
-
Complicated Characterization: The presence of free PEG can interfere with analytical techniques like mass spectrometry and HPLC, making it difficult to accurately characterize and quantify your conjugate.[1]
-
Inaccurate Quantification: Excess PEG can lead to an overestimation of the amount of conjugated product.[1]
-
Therapeutic Concerns: In drug development, failure to remove excess reagents can lead to undesired side effects and negatively impact the efficacy and safety of the therapeutic agent.[1]
Q2: What are the primary methods for removing excess Thiol-PEG-COOH 5000?
A2: The most effective methods separate molecules based on differences in size or other physicochemical properties.[1] The main techniques include:
-
Dialysis / Tangential Flow Filtration (TFF): These methods use a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO) to separate the larger conjugate from the smaller, unreacted 5000 Da PEG.[1][2] TFF is a highly efficient and scalable version of this process.[3][4]
-
Size Exclusion Chromatography (SEC): This chromatographic technique is highly effective at separating molecules based on their hydrodynamic radius, making it ideal for removing smaller, unreacted PEG molecules from larger conjugates.[1][]
-
Precipitation: This method involves selectively precipitating either the desired conjugate or the unreacted PEG by altering solvent conditions, though it can be less precise than other techniques.[1][2]
Q3: How do I select the most appropriate purification method for my experiment?
A3: The optimal method depends on several factors, including the molecular weight of your conjugated product, the sample volume, the required purity, and the equipment available.[1] A key consideration is the size difference between your product and the 5000 Da PEG linker.
Part 2: Method Selection Guide
The following diagram provides a logical workflow to help you choose the best purification strategy.
Data Summary for Purification Methods
| Method | Principle of Separation | Key Parameter(s) | Typical Advantages | Typical Disadvantages |
| Dialysis | Size-based diffusion across a semi-permeable membrane | MWCO of Membrane: Typically 20-50 kDa to retain a large conjugate while allowing 5 kDa PEG to pass through. | Simple setup, low cost, gentle on samples. | Very slow (24-72 hours), can lead to sample dilution, risk of product loss on the membrane.[6] |
| Tangential Flow Filtration (TFF) | Size-based separation using cross-flow over a membrane to prevent fouling | Membrane MWCO: Typically 30-100 kDa. Transmembrane pressure and cross-flow rate are also critical. | Fast, highly scalable, can simultaneously concentrate the sample, high recovery.[3][4] | Requires specialized equipment, potential for membrane fouling, can be harsh on sensitive molecules. |
| Size Exclusion Chromatography (SEC) | Size-based separation as molecules pass through a porous resin bed | Column Resin: Select a resin with a fractionation range appropriate for separating >25 kDa products from 5 kDa PEG (e.g., Sephadex G-75, Superdex 75). | High resolution and purity, reproducible.[] | Dilutes the sample, limited sample loading volume per run, potential for non-specific interactions with the resin.[7] |
| Precipitation | Differential solubility in a given solvent/salt condition | Precipitating Agent: A solvent in which the conjugate is insoluble but the free PEG is soluble (or vice versa). | Rapid, simple, can handle large volumes. | Can be non-specific leading to co-precipitation and lower purity, risk of denaturing the product.[1] |
Part 3: Experimental Protocols and Troubleshooting
Method 1: Dialysis
This method is suitable for small-volume samples where the conjugate is significantly larger than 5 kDa.
Protocol:
-
Membrane Selection & Preparation: Choose a dialysis membrane with a MWCO that is at least 3-5 times larger than the PEG linker (e.g., 20-30 kDa MWCO). Prepare the membrane according to the manufacturer's instructions, which typically involves rinsing with DI water.
-
Sample Loading: Load your sample into the dialysis tubing or cassette, leaving some headspace. Securely close the ends with clips.
-
Dialysis: Submerge the loaded device in a large volume of cold dialysis buffer (at least 200 times the sample volume). Stir the buffer gently on a stir plate in a cold room (4°C).
-
Buffer Exchange: Change the dialysis buffer every 4-6 hours for the first day, then twice a day for a total of 48 hours to ensure complete removal of the unreacted PEG.
-
Sample Recovery: Carefully remove the sample from the dialysis device. The volume may have increased due to osmosis.
-
Analysis: Confirm the removal of free PEG using an appropriate analytical method such as HPLC or SDS-PAGE.
Troubleshooting:
-
Q: My PEG removal is incomplete. What can I do? A: Increase the duration of dialysis, increase the volume of the dialysis buffer, or increase the frequency of buffer changes. Ensure the chosen MWCO is appropriate.
-
Q: My product recovery is low. What happened? A: Your conjugate may be binding non-specifically to the dialysis membrane. You can try using a membrane made from a different material (e.g., PES). Also, ensure the MWCO is not too large, which could allow your product to leak out.
Method 2: Tangential Flow Filtration (TFF)
TFF is ideal for larger volumes (>10 mL) and for applications where sample concentration is also desired.
Protocol:
-
System Preparation: Select a TFF membrane cassette with an appropriate MWCO (e.g., 30-100 kDa). Install it in the TFF system and flush with DI water, followed by equilibration with your chosen buffer according to the manufacturer's protocol.
-
Sample Processing: Load your sample into the feed reservoir.
-
Concentration (Optional): Begin recirculating the sample through the system. The smaller, unreacted PEG and buffer will pass through the membrane as permeate, while your larger conjugate is retained (retentate). Continue until the desired sample volume is reached.
-
Diafiltration: Add fresh buffer to the reservoir at the same rate that permeate is being removed. This "washes" the remaining free PEG out of the sample. Typically, exchanging 5-7 diavolumes of buffer is sufficient for near-complete removal.
-
Final Concentration & Recovery: After diafiltration, stop adding buffer and concentrate the sample to the desired final volume. Recover the purified product (retentate) from the system.
Troubleshooting:
-
Q: The filtration rate (flux) is very slow. What's wrong? A: This is likely due to membrane fouling.[4] Try reducing the transmembrane pressure (TMP) or increasing the cross-flow rate. If the sample is highly concentrated, you may need to dilute it first.
-
Q: I'm losing my product in the permeate. Why? A: This indicates the membrane MWCO is too large for your product or the membrane is compromised. Stop the run and verify you are using the correct membrane.
Method 3: Size Exclusion Chromatography (SEC)
SEC provides high-resolution separation and is excellent for achieving high purity with small sample volumes.
Protocol:
-
Column Preparation: Select an SEC column with a fractionation range suitable for separating your large conjugate from the 5 kDa PEG. Equilibrate the column thoroughly with a filtered and degassed mobile phase (typically a buffered saline solution).
-
Sample Injection: Inject a small volume of your filtered sample onto the column (typically <5% of the total column volume).
-
Elution: Run the mobile phase through the column at a constant, optimized flow rate.
-
Fraction Collection: Collect fractions as they elute from the column. Your larger conjugate will elute first, followed by the smaller, unreacted PEG. Monitor the elution profile using a UV detector (if your conjugate has a chromophore).
-
Analysis and Pooling: Analyze the collected fractions (e.g., by SDS-PAGE) to identify those containing the pure conjugate, free of unreacted PEG. Pool the relevant fractions.
Troubleshooting:
-
Q: My peaks are broad and show poor separation. How can I improve this? A: Reduce the flow rate to allow for better equilibration and separation. Ensure your sample injection volume is small. A longer column can also improve resolution. Distorted peak shapes can sometimes occur depending on the solvent used.[8]
-
Q: It looks like my product is interacting with the column resin. What should I do? A: This can cause peak tailing. Try increasing the ionic strength of your mobile phase (e.g., increase NaCl concentration to 300-500 mM) to reduce non-specific ionic interactions with the resin.
References
improving the stability of Thiol-PEG-COOH modified surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of Thiol-PEG-COOH modified surfaces.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of Thiol-PEG-COOH modified surfaces, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Surface Coverage / Incomplete Monolayer Formation | 1. Contaminated Gold Surface: Organic residues or dust particles on the gold substrate can hinder the self-assembly of the thiol monolayer.[1] 2. Impure Thiol-PEG-COOH Reagent: The presence of disulfide impurities can reduce the concentration of active thiol groups available for binding.[2] 3. Suboptimal Incubation Time: Insufficient time for the self-assembly process can lead to a disordered and incomplete monolayer.[1] 4. Inappropriate Solvent: The choice of solvent can affect the solubility of the Thiol-PEG-COOH and the formation of the self-assembled monolayer (SAM).[1] | 1. Thorough Substrate Cleaning: Employ rigorous cleaning procedures such as piranha solution (with extreme caution), plasma cleaning, or extensive rinsing with ethanol and deionized water followed by drying under a nitrogen stream.[3] 2. Use High-Purity Reagents: Ensure the Thiol-PEG-COOH reagent is of high purity and stored under appropriate conditions (e.g., -20°C, desiccated) to prevent oxidation.[2] 3. Optimize Incubation Time: Incubate the gold substrate in the thiol solution for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.[3] 4. Solvent Selection: Absolute ethanol is a commonly used and effective solvent for preparing the thiol solution.[3] |
| Poor Surface Stability / Delamination | 1. Oxidation of Thiol-Gold Bond: The covalent bond between sulfur and gold is susceptible to oxidation, especially when exposed to air, leading to the desorption of the PEG molecules.[4] 2. Thermal Degradation: Elevated temperatures can weaken the thiol-gold bond and cause the degradation of the PEG chain itself.[4][5] 3. Inadequate Ligand Density: A low density of PEG chains on the surface can expose the underlying gold, making the surface more prone to instability and non-specific binding.[6][7] 4. Displacement by Other Thiols: Competing thiol-containing molecules in subsequent experimental steps can displace the Thiol-PEG-COOH from the surface.[8] | 1. Minimize Oxygen Exposure: Handle solutions and substrates in an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1] Store modified surfaces in an oxygen-free environment. 2. Control Temperature: Avoid exposing the modified surfaces to high temperatures. For applications requiring heating, consider alternative, more stable surface chemistries.[4] 3. Optimize SAM Formation Conditions: Ensure optimal concentration of the Thiol-PEG-COOH solution (e.g., 1 mM) and sufficient incubation time to achieve a densely packed monolayer.[3][6][9] 4. Use Multidentate Thiol Ligands: Consider using bidentate or tridentate thiol-PEG ligands, which form multiple bonds with the gold surface, significantly increasing stability.[10] |
| Inconsistent Bio-conjugation Efficiency | 1. Hydrolysis of Activated Carboxyl Groups: The NHS ester, formed by activating the -COOH group with EDC/NHS, is prone to hydrolysis, reducing its reactivity towards amine groups on the target biomolecule.[3] 2. Steric Hindrance: The length and density of the PEG chains can create steric hindrance, preventing the target biomolecule from accessing the activated carboxyl groups. 3. Incorrect Buffer pH: The pH of the reaction buffer is critical for both the activation of the carboxyl group and the subsequent amine coupling reaction.[11] | 1. Immediate Use After Activation: Proceed with the bioreceptor immobilization step immediately after activating the carboxyl groups to minimize hydrolysis.[3] 2. Vary PEG Chain Length: Experiment with different PEG chain lengths to find the optimal balance between reducing non-specific binding and allowing for efficient conjugation. 3. Optimize Buffer Conditions: Use an appropriate buffer and pH for each step. For EDC/NHS activation, a slightly acidic pH (e.g., MES buffer, pH 6.0) is often used, while the amine coupling reaction is typically more efficient at a neutral to slightly basic pH (e.g., PBS, pH 7.4).[11][12] |
| High Non-Specific Binding | 1. Incomplete Monolayer Formation: Exposed patches of the gold surface can lead to significant non-specific adsorption of proteins and other biomolecules.[3] 2. Contaminated Solutions or Buffers: Impurities in the buffers or solutions used in the assay can adsorb to the surface. 3. Insufficient Blocking: Failure to block unreacted activated carboxyl groups can lead to their non-specific reaction with other proteins in the assay.[3] | 1. Ensure High-Quality SAM: Follow optimized protocols for substrate cleaning and SAM formation to achieve a dense and well-ordered monolayer.[1][3] 2. Use High-Purity Reagents and Buffers: Filter all buffers and solutions before use. 3. Effective Blocking Step: After immobilizing the bioreceptor, block any remaining active sites using a suitable blocking agent, such as ethanolamine or bovine serum albumin (BSA).[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of Thiol-PEG-COOH for forming a self-assembled monolayer (SAM) on a gold surface?
A1: A concentration of 1 mM Thiol-PEG-COOH in absolute ethanol is commonly recommended for the formation of a well-ordered and dense SAM on a clean gold substrate.[3]
Q2: How long should I incubate the gold substrate in the Thiol-PEG-COOH solution?
A2: An incubation period of 18-24 hours at room temperature is generally sufficient to allow for the formation of a stable and well-organized monolayer.[3]
Q3: My Thiol-PEG-COOH modified surface shows poor stability over time. What can I do to improve it?
A3: Several factors can contribute to poor stability. Key strategies to improve stability include:
-
Ensure a clean substrate: Thoroughly clean the gold surface before modification.[3]
-
Minimize exposure to oxygen: The thiol-gold bond can oxidize.[4] Perform reactions in an inert atmosphere if possible and store the modified surfaces under nitrogen or argon.[1]
-
Use multidentate ligands: Bidentate or tridentate thiol-PEG linkers can significantly enhance stability by forming multiple attachment points to the gold surface.[10]
-
Control temperature: Avoid high temperatures, as they can accelerate the degradation of the monolayer.[4][5]
Q4: What is the role of the PEG linker in the surface modification?
A4: The polyethylene glycol (PEG) spacer serves two primary purposes. Firstly, it is highly hydrophilic, which helps to create a hydration layer that repels non-specific binding of proteins and other biomolecules, thereby improving the signal-to-noise ratio in biosensor applications.[3] Secondly, it provides a flexible spacer arm that extends the terminal -COOH group away from the surface, making it more accessible for subsequent covalent immobilization of bioreceptors.
Q5: How can I confirm the successful modification of my gold surface with Thiol-PEG-COOH?
A5: Several surface characterization techniques can be used to verify the formation and quality of the SAM. These include:
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of sulfur and the elemental composition of the surface.[4]
-
Contact Angle Goniometry: To measure the change in surface hydrophilicity after PEGylation.[4]
-
Electrochemical Impedance Spectroscopy (EIS): To probe the electron transfer properties of the modified electrode.[13]
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and thickness of the monolayer.
Q6: What is the best way to store Thiol-PEG-COOH reagents?
A6: Thiol-PEG-COOH reagents are susceptible to oxidation. It is recommended to store them at -20°C under a dry, inert atmosphere (e.g., argon or nitrogen) to maintain their activity.[14] When preparing stock solutions, use an anhydrous solvent like DMSO or DMF and store the solution at -20°C, minimizing exposure to moisture and air.[14][12]
Experimental Protocols
Protocol 1: Preparation of a Stable Thiol-PEG-COOH Modified Gold Surface
This protocol outlines the steps for creating a self-assembled monolayer of Thiol-PEG-COOH on a gold substrate.
-
Substrate Cleaning:
-
Thoroughly clean the gold substrate. A common method involves immersion in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. EXTREME CAUTION must be exercised when handling piranha solution as it is highly corrosive and reactive.
-
Alternatively, for less stringent cleaning, use plasma cleaning or rinse the substrate sequentially with ethanol and deionized (DI) water, followed by drying under a gentle stream of high-purity nitrogen gas.[3]
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of Thiol-PEG-COOH in absolute ethanol. For example, dissolve the appropriate amount of Thiol-PEG-COOH in ethanol to achieve the target concentration.[3]
-
To minimize oxidation, it is recommended to prepare the solution fresh before use.
-
-
SAM Formation:
-
Immerse the clean, dry gold substrate into the Thiol-PEG-COOH solution in a clean, sealed container. Ensure the entire gold surface is submerged.
-
To minimize exposure to air, the container can be backfilled with an inert gas like nitrogen or argon.[1]
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered monolayer.[3]
-
-
Rinsing and Drying:
-
After incubation, carefully remove the substrate from the thiol solution.
-
Rinse the substrate thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.[3]
-
Protocol 2: Covalent Immobilization of a Bioreceptor via Amine Coupling
This protocol describes the activation of the terminal -COOH groups and the subsequent covalent attachment of an amine-containing bioreceptor (e.g., an antibody or protein).
-
Carboxyl Group Activation:
-
Prepare a fresh solution of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., 0.1 M MES, pH 6.0).
-
Immerse the Thiol-PEG-COOH modified substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.[3] This reaction converts the carboxyl groups to amine-reactive NHS esters.
-
-
Rinsing:
-
Bioreceptor Immobilization:
-
Prepare a solution of the amine-containing bioreceptor in a suitable buffer (e.g., PBS, pH 7.4). The optimal concentration will depend on the specific bioreceptor.
-
Immerse the activated substrate in the bioreceptor solution and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Rinsing and Blocking:
-
Remove the substrate from the bioreceptor solution and rinse thoroughly with the wash buffer to remove any non-covalently bound molecules.[3]
-
To deactivate any remaining NHS esters and prevent non-specific binding in subsequent assays, immerse the substrate in a blocking solution (e.g., 1 M ethanolamine, pH 8.5, or a 1% BSA solution) for 15-30 minutes at room temperature.[3]
-
-
Final Rinsing:
-
Rinse the substrate extensively with the wash buffer. The surface is now functionalized and ready for use.[3]
-
Visualizations
Caption: Workflow for Thiol-PEG-COOH SAM Formation.
Caption: Workflow for Bioreceptor Immobilization.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scilit.com [scilit.com]
- 8. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. confluore.com [confluore.com]
Technical Support Center: Characterization of Thiol-PEG-COOH 5000 Conjugates
Welcome to the technical support center for Thiol-PEG-COOH 5000 conjugates. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the characterization of these versatile molecules. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Thiol-PEG-COOH 5000 and what are its primary applications?
A1: Thiol-PEG-COOH 5000 is a linear heterobifunctional polyethylene glycol (PEG) derivative. It possesses a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, with a PEG spacer of approximately 5000 Da molecular weight.[1][2][3] The thiol group allows for covalent attachment to metal surfaces like gold and silver, or to other thiol-reactive functional groups.[1][2] The carboxylic acid group can be activated (e.g., using EDC/NHS chemistry) to form stable amide bonds with amine-containing molecules such as proteins and peptides.[2][4] This dual functionality makes it a valuable tool in bioconjugation, nanoparticle stabilization, surface functionalization for biosensors, and the development of hydrogels for drug delivery and tissue engineering.[2]
Q2: What are the key challenges in characterizing Thiol-PEG-COOH 5000 conjugates?
A2: Characterizing Thiol-PEG-COOH 5000 conjugates presents several challenges:
-
Heterogeneity: Commercial PEG reagents can have a distribution of molecular weights (polydispersity), which can lead to variability in the final conjugate.
-
Quantification of Functional Groups: Accurately determining the number of available thiol and carboxyl groups is crucial for stoichiometric control of conjugation reactions but can be complex.
-
Analytical Method Selection: Standard analytical techniques may require optimization. For instance, PEG molecules lack strong chromophores, making UV-based quantification difficult.[5]
-
Conjugation Efficiency: Assessing the success and efficiency of the conjugation to a substrate (e.g., a protein or nanoparticle) requires specific analytical methods to differentiate between conjugated and unconjugated species.
-
Stability: The stability of the thiol group to oxidation and the overall stability of the conjugate under different environmental conditions (pH, temperature) need to be carefully evaluated.[6][7]
Q3: Which analytical techniques are most suitable for characterizing Thiol-PEG-COOH 5000?
A3: A combination of techniques is often necessary for a comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is widely used to confirm the presence of the terminal functional groups and to determine the degree of polymerization of the PEG chain.[8][9][10] It can also be used to assess the success of conjugation reactions.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the molecular weight distribution of the PEG and its conjugates.[9]
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is employed to analyze the molecular weight distribution and to detect any aggregation or fragmentation.[11] However, the amphiphilic nature of some PEG copolymers can lead to unreliable results in certain solvents.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic vibrational bands of the functional groups (e.g., C=O stretch of the carboxylic acid).[12]
-
Titration and Colorimetric Assays: Chemical assays are essential for quantifying the number of free thiol and carboxyl groups.
Troubleshooting Guides
Issue 1: Inconsistent or Low Yield in Conjugation Reactions
| Possible Cause | Troubleshooting Step |
| Oxidation of Thiol Groups | Store Thiol-PEG-COOH 5000 under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures (-20°C) to minimize oxidation.[13] Use freshly prepared solutions for conjugation. Consider using a mild reducing agent like TCEP to regenerate free thiols prior to the reaction. |
| Inaccurate Quantification of Functional Groups | Quantify the free thiol and carboxyl groups of your Thiol-PEG-COOH 5000 batch before each experiment using reliable methods (see Experimental Protocols section). This will ensure accurate stoichiometric ratios in your reaction setup. |
| Suboptimal Reaction Conditions | Optimize the pH of the reaction buffer. Thiol-maleimide reactions are most efficient at pH 6.5-7.5, while EDC/NHS coupling for carboxyl groups is typically performed at pH 4.5-7.2.[4] Ensure adequate reaction time and temperature as recommended in established protocols. |
| Steric Hindrance | The PEG chain can cause steric hindrance, potentially limiting access to the functional groups. Consider using a longer spacer arm or optimizing the linker chemistry if conjugation efficiency remains low. |
Issue 2: Difficulty in Purifying the Final Conjugate
| Possible Cause | Troubleshooting Step |
| Similar Properties of Reactants and Products | If the size and charge of the starting materials and the final conjugate are similar, purification by standard methods like SEC or ion-exchange chromatography can be challenging. |
| Presence of Excess Unreacted PEG | Use a significant molar excess of the substrate (e.g., protein) to drive the reaction to completion and simplify the removal of unreacted PEG. |
| Aggregation of Conjugates | PEGylated molecules can sometimes aggregate. Analyze the sample by Dynamic Light Scattering (DLS) to check for aggregation. If aggregation is present, consider optimizing buffer conditions (e.g., ionic strength, pH) or using additives to improve solubility. |
Issue 3: Ambiguous Results from NMR Analysis
| Possible Cause | Troubleshooting Step |
| Overlapping Peaks | The large peak from the repeating ethylene glycol units can obscure the smaller peaks from the terminal functional groups.[8][9] Use a high-resolution NMR instrument and consider using deuterated solvents to minimize solvent peaks. |
| Incorrect Integration | The ¹³C satellite peaks of the main PEG chain can have integrations comparable to the terminal group protons, leading to errors in quantification if not properly identified.[8][9] |
| Low Signal-to-Noise Ratio | For high molecular weight PEGs, the concentration of end groups is low. Increase the number of scans to improve the signal-to-noise ratio for the terminal group signals. |
Experimental Protocols
Protocol 1: Quantification of Thiol Groups using Ellman's Reagent (DTNB)
This protocol is adapted from standard methods for thiol quantification.[14]
Materials:
-
Thiol-PEG-COOH 5000 solution of known concentration
-
Ellman's Reagent (5,5'-dithio-bis(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 8.0, containing 1 mM EDTA
-
Cysteine or another standard thiol for calibration curve
Procedure:
-
Prepare a standard curve using known concentrations of cysteine.
-
Add 50 µL of the DTNB solution to 2.5 mL of the reaction buffer.
-
Add a known volume of the Thiol-PEG-COOH 5000 solution to the DTNB-buffer mixture.
-
Incubate the reaction at room temperature for 15 minutes.
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer.
-
Calculate the concentration of thiol groups based on the standard curve and the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at pH 8.0).[14]
Protocol 2: Quantification of Carboxyl Groups by Toluidine Blue Method
This colorimetric assay is a common method for quantifying carboxyl groups.[15]
Materials:
-
Thiol-PEG-COOH 5000 solution
-
Toluidine Blue O (TBO) solution (0.5 mM in water)
-
Standard solution of a known carboxylic acid (e.g., poly(acrylic acid)) for calibration.
Procedure:
-
Prepare a calibration curve using the standard carboxylic acid solution.
-
Mix a known volume of the Thiol-PEG-COOH 5000 solution with the TBO solution.
-
Allow the mixture to stand for a defined period to allow for complex formation.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the TBO-carboxyl complex (typically around 630 nm).
-
Determine the concentration of carboxyl groups from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Technique | Reference |
| Purity | ≥95% | Varies by manufacturer | [16] |
| Polydispersity Index (PDI) | 1.02 - 1.05 | GPC/SEC | [1] |
| Thiol Quantification (DTNB Assay) | Dependent on batch | UV-Vis Spectroscopy | [14] |
| Carboxyl Quantification (Toluidine Blue) | Dependent on batch | UV-Vis Spectroscopy | [15] |
Visualizations
Caption: Experimental workflow for the characterization and conjugation of Thiol-PEG-COOH 5000.
Caption: Troubleshooting logic for common issues in Thiol-PEG-COOH 5000 characterization.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. polysciences.com [polysciences.com]
- 3. HS-PEG-COOH, MW 5K | AxisPharm [axispharm.com]
- 4. idosi.org [idosi.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Multivalency of PEG-thiol ligands affects the stability of NIR-absorbing hollow gold nanospheres and gold nanorods - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Influence of anchoring ligands and particle size on the colloidal stability and in vivo biodistribution of polyethylene glycol-coated gold nanoparticles in tumor-xenografted mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jenkemusa.com [jenkemusa.com]
- 14. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. SH-PEG-COOH, Thiol-PEG-Acid - Biopharma PEG [biochempeg.com]
Technical Support Center: Thiol-PEG-COOH & Disulfide Bond Formation
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you successfully work with Thiol-PEG-COOH and prevent unwanted disulfide bond formation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Thiol-PEG-COOH and why is disulfide bond formation a concern?
Thiol-PEG-COOH is a heterobifunctional PEG derivative featuring a reactive thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other. This structure makes it a versatile linker for bioconjugation, allowing for the attachment of molecules to surfaces or other biomolecules.[1][2] The thiol group is highly susceptible to oxidation, where two thiol groups react to form a disulfide bond (-S-S-).[3][4] This unwanted reaction can lead to the formation of homodimers of the PEG reagent, preventing it from participating in the desired conjugation reaction and resulting in low yields and product impurities.
Q2: What are the main factors that promote disulfide bond formation?
Several factors can accelerate the oxidation of thiols to disulfides:
-
Presence of Oxygen: Dissolved oxygen in buffers and exposure to air are major culprits in thiol oxidation.[3]
-
Basic pH: At pH values above 7.5-8.0, the thiol group is more likely to be in its reactive thiolate anion form (S-), which is more susceptible to oxidation.[5][6]
-
Presence of Metal Ions: Divalent metal ions can catalyze the oxidation of thiols.[3]
-
Light Exposure: While less commonly cited for thiols alone, light can generate reactive oxygen species that promote oxidation.
Q3: How should I properly store my Thiol-PEG-COOH to minimize oxidation?
Proper storage is the first line of defense against disulfide bond formation. Here are the recommended storage conditions:
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, in a tightly closed container.[7][8][9]
-
Light: Protect from light.[9]
For stock solutions, dissolve the reagent in an anhydrous solvent like DMSO or DMF and store at -20°C under an inert atmosphere.[7][8][10] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[7][8][10]
Troubleshooting Guide
Problem 1: Low Yield or No Reaction in Thiol-Maleimide Conjugation
Possible Cause: Your Thiol-PEG-COOH has formed disulfide bonds, leaving no free thiols to react with the maleimide.
Solutions:
-
Reduce Existing Disulfide Bonds: Before proceeding with your conjugation, treat your Thiol-PEG-COOH solution with a reducing agent to cleave any disulfide bonds that may have formed.
-
Optimize Reaction pH: Perform the conjugation reaction in a slightly acidic to neutral pH range (6.5-7.5).[3][11] This maintains the thiol in its protonated state, which is less prone to oxidation but still reactive with maleimides.
-
Degas Buffers: Remove dissolved oxygen from all buffers immediately before use by vacuum application or by bubbling an inert gas like argon or nitrogen through the solution.[3]
-
Use a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your reaction buffer to sequester any trace metal ions that could catalyze oxidation.[3][12]
Problem 2: Formation of Undesired Dimers or Aggregates
Possible Cause: Intermolecular disulfide bond formation is occurring between your Thiol-PEG-COOH molecules.
Solutions:
-
Work at High Dilution: Performing the reaction at a lower concentration of the thiol-containing molecule can favor intramolecular reactions (if applicable) or reduce the rate of intermolecular disulfide formation.
-
Control the Stoichiometry: Use an appropriate molar ratio of your reactants. For instance, in a thiol-maleimide reaction, a slight excess of the maleimide reagent is often used.[3]
-
On-Resin Disulfide Bond Formation (for peptide synthesis): If you are working with peptides on a solid support, forming the disulfide bond while the peptide is still attached to the resin can minimize intermolecular side reactions.[13]
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds in Thiol-PEG-COOH
This protocol describes the use of Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in a solution of Thiol-PEG-COOH prior to a conjugation reaction. TCEP is often preferred over dithiothreitol (DTT) because it is stable, odorless, and does not need to be removed before adding a maleimide reagent.[3]
Materials:
-
Thiol-PEG-COOH
-
TCEP solution (e.g., 0.5 M)
-
Degassed reaction buffer (e.g., phosphate-buffered saline (PBS) at pH 7.2, containing 5 mM EDTA)
Procedure:
-
Dissolve the Thiol-PEG-COOH in the degassed reaction buffer to the desired concentration.
-
Add TCEP to the solution to a final concentration of 1-5 mM. A 10-100 fold molar excess of TCEP to the thiol is a common starting point for reducing disulfide bonds in proteins and can be adapted for PEG reagents.
-
Incubate the mixture for 20-30 minutes at room temperature.
-
The reduced Thiol-PEG-COOH solution is now ready for use in the subsequent conjugation step.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol allows you to determine the concentration of free thiols in your Thiol-PEG-COOH solution, which can help assess the extent of disulfide formation. The method is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free thiols, which produces a yellow-colored product (TNB²⁻) that can be measured spectrophotometrically at 412 nm.[4]
Materials:
-
Thiol-PEG-COOH solution
-
Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
DTNB solution (4 mg/mL in reaction buffer)
-
Cysteine or another thiol standard for generating a standard curve
Procedure:
-
Prepare a standard curve using known concentrations of a thiol standard (e.g., cysteine).
-
Add a small volume of your Thiol-PEG-COOH solution to the reaction buffer.
-
Add the DTNB solution and mix thoroughly.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of the solution at 412 nm.
-
Determine the concentration of free thiols in your sample by comparing the absorbance to the standard curve.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Reduction
| Reducing Agent | Optimal pH Range | Advantages | Disadvantages |
| TCEP | 1.5 - 8.5[3] | Stable, odorless, does not need to be removed before maleimide reactions.[3] | Higher cost compared to DTT. |
| DTT | > 7[3] | Strong reducing agent, lower cost. | Has a strong odor, must be removed before maleimide reactions as it contains a thiol group.[3] |
| β-mercaptoethanol (BME) | ~7.5 | Inexpensive. | Volatile with a strong odor, less potent than DTT. |
Visualizations
Caption: Experimental workflow for using Thiol-PEG-COOH while minimizing disulfide formation.
Caption: Troubleshooting logic for low yield in thiol-maleimide conjugations.
References
- 1. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 2. Thiol PEG Acid, HS-PEG-COOH [nanocs.net]
- 3. benchchem.com [benchchem.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. confluore.com [confluore.com]
- 9. jenkemusa.com [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Controlling Thiol-PEG-COOH Density on Surfaces
Welcome to the technical support center for controlling the surface density of Thiol-PEG-COOH. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your surface functionalization experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for attaching Thiol-PEG-COOH to a gold surface?
A1: The primary mechanism is the formation of a self-assembled monolayer (SAM). The thiol (-SH) group at one end of the PEG molecule has a strong affinity for gold surfaces, leading to the formation of a stable gold-sulfur (Au-S) bond.[1] This process allows for the creation of a well-ordered monolayer on the substrate.
Q2: Why is controlling the density of Thiol-PEG-COOH important?
A2: Controlling the surface density of Thiol-PEG-COOH is critical for several reasons. The density of the PEG chains influences the surface's ability to resist non-specific protein adsorption, a key factor in biosensor and drug delivery applications.[2][3][4] Furthermore, the density of the terminal carboxylic acid (-COOH) groups determines the number of available sites for subsequent covalent immobilization of biomolecules, such as antibodies or enzymes.[5][6]
Q3: What are the key factors that influence the density of the Thiol-PEG-COOH monolayer?
A3: Several factors can be modulated to control the surface density:
-
Concentration of the Thiol-PEG-COOH solution: Higher concentrations generally lead to a higher surface density, up to a saturation point.[3][7]
-
Incubation Time: A sufficient incubation period (typically 18-24 hours) is necessary to allow for the formation of a well-ordered and densely packed monolayer.[1]
-
Solvent: Absolute ethanol is a commonly used solvent for preparing the thiol solution.[1] The choice of solvent can influence the solubility and self-assembly process.
-
Temperature: Room temperature is generally sufficient for SAM formation.[1]
-
pH of the solution: The pH can influence the protonation state of the carboxylic acid group and potentially affect the packing of the monolayer.
-
Salt Concentration: The presence of salt can influence the self-assembly process by screening electrostatic interactions between the charged carboxyl groups.[8][9]
Q4: How can I be sure that the Thiol-PEG-COOH has formed a monolayer on my surface?
A4: Several surface characterization techniques can be used to confirm the formation and quality of the monolayer. These include X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition of the surface, Surface Plasmon Resonance (SPR) to monitor the binding in real-time, and contact angle measurements to assess changes in surface hydrophilicity.[3][4][7]
Q5: What is "backfilling" and how can it be used to control surface density?
A5: Backfilling is a strategy where a shorter thiol molecule, often an oligo(ethylene glycol) (OEG) terminated alkane thiol, is used to fill in any defects or spaces within a pre-formed SAM of a longer Thiol-PEG-COOH.[10] This technique helps to create a more densely packed and uniform monolayer, which can further improve its ability to resist non-specific binding.[10]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Surface Coverage / Incomplete Monolayer | Insufficient incubation time. | Increase incubation time to 18-24 hours to ensure complete self-assembly.[1] |
| Low concentration of Thiol-PEG-COOH solution. | Increase the concentration of the thiol solution. A typical starting concentration is 1 mM.[1] | |
| Contaminated gold surface. | Ensure the gold substrate is thoroughly cleaned before incubation. Common cleaning methods include piranha solution, UV/ozone treatment, or argon plasma cleaning. | |
| Degraded Thiol-PEG-COOH reagent. | Store the reagent at -20°C and protect it from moisture and light.[6][11] Equilibrate the vial to room temperature before opening to prevent condensation.[5][6] | |
| High Non-Specific Binding | Incomplete or disordered monolayer. | Optimize the SAM formation protocol (see above). Consider using a backfilling agent like a shorter OEG-thiol to passivate defects.[10] |
| Insufficient PEG chain length or density. | Use a longer PEG chain or increase the surface density to enhance the anti-fouling properties. The conformation of PEG chains changes from a "mushroom" to a "brush" regime at higher densities, which is more effective at preventing protein adsorption.[2] | |
| Poor Biomolecule Immobilization | Inefficient activation of the -COOH groups. | Ensure the EDC and NHS solutions are freshly prepared. The activation reaction is most efficient at a pH between 4.5 and 7.2.[5] |
| Hydrolysis of the activated NHS-ester. | Proceed with the biomolecule coupling step immediately after the EDC/NHS activation, as the NHS-ester is susceptible to hydrolysis.[1] | |
| Inappropriate buffer for coupling. | Use a non-amine-containing buffer, such as PBS (phosphate-buffered saline) at pH 7.4, for the biomolecule immobilization step. Buffers containing primary amines (e.g., Tris) will compete with the reaction.[5][6][12] |
Quantitative Data Summary
The following tables summarize key quantitative data related to Thiol-PEG density and its characterization.
Table 1: Factors Influencing Thiol-PEG Surface Density
| Factor | Effect on Density | Typical Range/Condition | Reference(s) |
| Thiol-PEG Concentration | Increases with concentration until saturation | 0.05 mM - 1.0 mM | [7] |
| Incubation Time | Increases with time, plateaus after optimal duration | 18 - 24 hours | [1] |
| PEG Chain Length | Inversely correlated; shorter chains can pack more densely | 2 kDa - 20 kDa | [13][14][15] |
| Salt Concentration | Can increase packing density by screening charge repulsion | 50 mM - 2.5 M NaCl | [8][9][16] |
Table 2: Typical Surface Coverage Densities of Thiol-PEG on Gold
| PEG Molecular Weight | Coverage Density (chains/nm²) | Quantification Method | Reference(s) |
| PEG₃₀₀₀-NH₂ | 2.21 | Fluorescamine-based assay | [13] |
| PEG₅₀₀₀-NH₂ | 1.33 | Fluorescamine-based assay | [13] |
| PEG₂₀₀₀₀-NH₂ | 0.21 | Fluorescamine-based assay | [13] |
| Mercapto-(PEG)₄-carboxylic acid | 5.0 | ICP-MS | [14][15] |
| Mercapto-(PEG)₇-carboxylic acid | 4.3 | ICP-MS | [15] |
Key Experimental Protocols
Protocol 1: Formation of a Thiol-PEG-COOH Self-Assembled Monolayer (SAM) on a Gold Surface
Materials:
-
Gold-coated substrate
-
Thiol-PEG-COOH
-
Absolute Ethanol
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Clean glass vial
Procedure:
-
Substrate Cleaning: Thoroughly clean the gold substrate to remove any organic contaminants. This can be achieved by methods such as immersion in piranha solution (a mixture of sulfuric acid and hydrogen peroxide; use with extreme caution in a fume hood with appropriate personal protective equipment ), UV/ozone treatment, or argon plasma cleaning. After cleaning, rinse the substrate extensively with DI water and dry it under a stream of nitrogen or argon gas.
-
Preparation of Thiol Solution: Prepare a 1 mM solution of Thiol-PEG-COOH in absolute ethanol.[1] For example, dissolve 2.38 mg of Thiol-PEG3-acid (MW: 238.3 g/mol ) in 10 mL of absolute ethanol.[1]
-
SAM Formation: Place the clean, dry gold substrate in a clean glass vial. Submerge the entire gold surface in the Thiol-PEG-COOH solution.[1]
-
Incubation: Seal the vial to minimize exposure to air and light. Incubate for 18-24 hours at room temperature to facilitate the formation of a well-ordered monolayer.[1]
-
Rinsing and Drying: After incubation, carefully remove the substrate from the thiol solution. Rinse it thoroughly with absolute ethanol to remove any non-adsorbed molecules, followed by a rinse with DI water. Dry the functionalized substrate under a gentle stream of nitrogen or argon gas.
Protocol 2: Activation of Terminal -COOH Groups and Covalent Immobilization of Biomolecules
Materials:
-
Thiol-PEG-COOH functionalized substrate (from Protocol 1)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES buffer, pH 6.0)
-
Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Bioreceptor solution (e.g., antibody at 10-100 µg/mL in PBS, pH 7.4)
-
Blocking solution (e.g., 1 M ethanolamine or 1% Bovine Serum Albumin in PBS, pH 8.5)
Procedure:
-
Prepare Activation Solution: Shortly before use, prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in the Activation Buffer.[1]
-
Carboxyl Group Activation: Immerse the SAM-modified substrate in the EDC/NHS solution. Incubate for 15-30 minutes at room temperature with gentle agitation. This reaction converts the carboxyl groups into amine-reactive NHS esters.[1]
-
Rinsing: Immediately remove the substrate from the activation solution and rinse it with DI water, followed by the Wash Buffer (PBS), to remove excess EDC and NHS.[1] It is critical to proceed to the next step without delay as the NHS esters are susceptible to hydrolysis.[1]
-
Bioreceptor Immobilization: Immediately immerse the activated substrate in the bioreceptor solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.[1]
-
Rinsing: Remove the substrate and rinse it with the Wash Buffer (PBS) to remove any unbound bioreceptors.
-
Blocking: To deactivate any remaining active NHS esters and prevent non-specific binding, immerse the substrate in the blocking solution for 30 minutes at room temperature.
-
Final Rinsing and Storage: Rinse the substrate again with the Wash Buffer (PBS) and store it in an appropriate buffer at 4°C until use.
Visualizations
Caption: Workflow for surface functionalization with Thiol-PEG-COOH.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bionavis.com [bionavis.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. confluore.com [confluore.com]
- 7. 2024.sci-hub.st [2024.sci-hub.st]
- 8. Salt Mediated Self-Assembly of Poly(ethylene glycol)-Functionalized Gold Nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mixed poly (ethylene glycol) and oligo (ethylene glycol) layers on gold as nonfouling surfaces created by backfilling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thiol PEG Acid, HS-PEG-COOH [nanocs.net]
- 12. broadpharm.com [broadpharm.com]
- 13. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nanocomposix.com [nanocomposix.com]
Validation & Comparative
Quantifying Surface Coverage of Thiol-PEG-COOH 5000: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise control and quantification of surface-grafted molecules are critical for the development of advanced biomaterials, drug delivery systems, and diagnostic platforms. Thiol-PEG-COOH 5000 is a frequently utilized heterobifunctional linker, prized for its ability to form stable self-assembled monolayers (SAMs) on noble metal surfaces via its thiol group, while the terminal carboxylic acid provides a versatile anchor for the covalent attachment of bioactive molecules.[1][2] This guide provides a comparative overview of common experimental techniques used to quantify the surface coverage of Thiol-PEG-COOH 5000, presenting supporting data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
Comparison of Quantification Techniques
The choice of quantification method depends on several factors, including the substrate material, the required sensitivity, and the available instrumentation. Below is a summary of commonly employed techniques with their principles, advantages, and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Surface Density (molecules/nm²) |
| Fluorescence Spectroscopy | Indirect quantification by labeling the terminal carboxyl group or by measuring the depletion of a fluorescently-labeled PEG from solution.[3] | High sensitivity, relatively straightforward. | Requires labeling which may alter the molecule's behavior. Prone to interference from unbound fluorophores. | 0.85 (for HS-PEG5000-NH2 on 50 nm AuNCs)[3] |
| UV-Vis Spectroscopy | Indirectly measures the concentration of unbound Thiol-PEG-COOH in the supernatant after surface functionalization.[3] | Simple, widely available instrumentation. | Lower sensitivity compared to fluorescence methods. Requires a chromophore or a colorimetric reaction. | 1.33 (for –S-PEG5000-NH2 on AuNCs using a ninhydrin-based assay)[3][4] |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Measures the elemental composition (e.g., gold-to-sulfur ratio) to determine the number of thiol-containing molecules per nanoparticle.[4][5] | Highly sensitive and accurate, does not require labeling, independent of sample loss during washing steps.[5] | Destructive technique, requires specialized and expensive instrumentation. | Not directly reported for 5000 Da PEG, but a study found a ligand density of ~5.0 molecules/nm² for a hydrophilic mercapto-(PEG)4-carboxylic acid.[4] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that provides information on the elemental composition and chemical states of the surface, allowing for the quantification of carbon and sulfur relative to the substrate signal.[6][7] | Provides direct information about the surface composition, insensitive to sample aggregation.[7] | Requires ultra-high vacuum, expensive instrumentation, and data analysis can be complex. | Packing densities of 4.58 ± 0.01 molecules/nm² were determined for mercaptohexanoic acid on gold nanoparticles.[4] |
Experimental Workflows and Signaling Pathways
To visualize the experimental processes, the following diagrams illustrate the workflows for quantifying surface coverage using fluorescence spectroscopy and ICP-MS.
Detailed Experimental Protocols
Fluorescence-Based Quantification of Surface Carboxyl Groups
This protocol is adapted from a method for quantifying carboxyl groups on microbead surfaces and can be applied to other substrates.[8][9]
Materials:
-
Thiol-PEG-COOH 5000 functionalized substrate
-
Fluorescent dye solution (e.g., a dye that specifically adsorbs to carboxyl groups)
-
Wash buffer (e.g., Phosphate Buffered Saline - PBS)
-
Microplate reader or fluorescence microscope
Procedure:
-
Washing: Wash the functionalized substrate three times with wash buffer to remove any unbound Thiol-PEG-COOH.
-
Dye Incubation: Incubate the substrate with the fluorescent dye solution for a defined period (e.g., 30 minutes) at room temperature, protected from light.
-
Removal of Excess Dye: Wash the substrate again with the wash buffer to remove any unbound dye molecules.
-
Fluorescence Measurement: Measure the fluorescence intensity of the substrate using a microplate reader or a fluorescence microscope.
-
Standard Curve: Prepare a standard curve using a known concentration of the fluorescent dye to correlate fluorescence intensity with the number of dye molecules.
-
Calculation: Use the standard curve to determine the number of dye molecules bound to the surface, which corresponds to the number of accessible carboxyl groups. Calculate the surface density by dividing the number of carboxyl groups by the surface area of the substrate.
ICP-MS for Quantifying Thiol Ligand Density on Gold Nanoparticles
This protocol is based on the principle of determining the gold-to-sulfur (Au/S) ratio.[4][5][10]
Materials:
-
Thiol-PEG-COOH 5000 functionalized gold nanoparticles (AuNPs)
-
Deionized water
-
Aqua regia (3:1 mixture of concentrated hydrochloric acid and nitric acid) - Caution: Extremely corrosive and toxic.
-
ICP-MS instrument
Procedure:
-
Sample Preparation: Prepare a known concentration of the functionalized AuNPs.
-
Washing: Thoroughly wash the AuNPs by repeated centrifugation and resuspension in deionized water to remove all unbound Thiol-PEG-COOH. This step is critical for accurate measurements.
-
Digestion: Digest a known volume of the washed AuNP suspension in aqua regia to dissolve the gold and release the sulfur from the thiol groups into the solution.
-
ICP-MS Analysis: Analyze the digested sample using ICP-MS to determine the concentrations of gold and sulfur.
-
Data Analysis:
-
Calculate the molar ratio of gold to sulfur (Au/S).
-
Determine the average diameter of the AuNPs using a technique like Transmission Electron Microscopy (TEM).
-
Use the Au/S ratio and the nanoparticle diameter to calculate the number of sulfur atoms (and thus thiol ligands) per nanoparticle and the surface coverage density.[5]
-
Alternatives to Thiol-PEG-COOH 5000
While Thiol-PEG-COOH 5000 is a versatile linker, other molecules can be used for surface modification, depending on the specific application. The choice of alternative often depends on the desired PEG chain length, which can influence the surface coverage density and the biological performance of the final conjugate.
Effect of PEG Chain Length on Surface Coverage:
Studies have shown that the surface coverage density of thiol-PEG molecules on gold nanostructures is inversely related to the PEG chain length.[3][4] For instance, one study reported coverage densities of 2.21, 1.33, and 0.21 molecules/nm² for HS-PEG3000-NH2, HS-PEG5000-NH2, and HS-PEG20000-NH2, respectively, on gold nanocages.[4] This is attributed to the larger footprint and increased steric hindrance of longer PEG chains.[4][5]
Alternative Functional Groups:
-
Thiol-PEG-NH2: The amine group can be used for conjugation with molecules containing activated carboxyl groups (e.g., NHS esters).
-
Thiol-PEG-OH: The hydroxyl group is less reactive than a carboxyl group but can be activated for further conjugation.
-
Thiol-PEG-Maleimide: The maleimide group specifically reacts with thiol groups, which is useful for conjugating peptides or proteins via their cysteine residues.
The selection of the appropriate surface modification agent should be guided by the specific requirements of the downstream application, considering factors such as the desired surface density, the nature of the molecule to be conjugated, and the overall desired properties of the functionalized surface.
References
- 1. broadpharm.com [broadpharm.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence dye adsorption assay to quantify carboxyl groups on the surface of poly(methyl methacrylate) microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Item - Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled PlasmaâMass Spectrometry - American Chemical Society - Figshare [acs.figshare.com]
A Comparative Guide to Thiol-PEG-COOH Functionalized Nanoparticles for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-PEG-COOH functionalized nanoparticles are at the forefront of nanomedicine and targeted drug delivery. The unique tripartite structure of this surface chemistry offers distinct advantages. The thiol (-SH) group provides a strong anchor to gold or silver nanoparticle cores, while the polyethylene glycol (PEG) linker imparts biocompatibility and stability in biological fluids, creating a "stealth" effect that can prolong circulation time.[1][2] The terminal carboxyl (-COOH) group serves as a versatile conjugation point for attaching therapeutic agents, targeting ligands, or imaging probes.[3][4] This guide provides a comparative analysis of Thiol-PEG-COOH functionalized nanoparticles against other common surface chemistries, supported by experimental data and detailed characterization protocols.
Comparative Analysis of Nanoparticle Surface Functionalizations
The choice of surface functionalization is critical as it dictates the nanoparticle's stability, biocompatibility, drug loading capacity, and targeting specificity.[5][6] Below is a comparison of Thiol-PEG-COOH with other prevalent functional groups.
Table 1: Qualitative Comparison of Common Nanoparticle Surface Chemistries
| Feature | Thiol-PEG-COOH | Amine-PEG (-NH2) | Maleimide-PEG | NHS-Ester-PEG |
| Coupling Chemistry | Strong covalent bond to gold/silver surfaces via the thiol group. Carboxyl group enables EDC/NHS chemistry for amide bond formation with amine-containing molecules.[4] | Covalent attachment to various nanoparticle cores. Amine group reacts with carboxyl groups (via EDC/NHS) or NHS-esters.[7] | Highly specific reaction with thiol groups (thiol-maleimide Michael addition), ideal for conjugating cysteine-containing peptides or proteins. | Highly reactive towards primary amines, forming stable amide bonds. Susceptible to hydrolysis in aqueous environments. |
| Biocompatibility & Stability | The PEG linker provides excellent steric stabilization, reducing protein adsorption and aggregation.[2][8] The overall charge can be tuned by pH. | Can impart a positive surface charge, which may lead to nonspecific interactions with negatively charged cell membranes and proteins.[9] PEGylation enhances stability. | Stable under physiological conditions. The specificity of the reaction minimizes side reactions. | NHS esters are prone to hydrolysis, which can reduce conjugation efficiency. The resulting nanoparticle conjugate is stable. |
| Drug Loading Efficiency | The carboxyl group allows for covalent attachment of drugs, which can lead to high and controlled loading.[3][10] | Can be used for covalent drug attachment. The positive charge may also facilitate electrostatic interaction with negatively charged drugs. | Primarily used for conjugating biomolecules rather than direct small molecule drug loading. | Efficient for conjugating amine-containing drugs, but the reaction must be performed in amine-free buffers. |
| Targeting Specificity | Excellent for attaching targeting ligands (antibodies, peptides) to the carboxyl group, enabling active targeting of specific cells or tissues.[11] | Can be used to attach targeting moieties, but the positive charge may cause non-specific binding. | The high specificity of the maleimide-thiol reaction ensures precise orientation of targeting ligands. | Efficient for conjugating amine-containing targeting ligands. |
| Common Applications | Targeted drug delivery, biosensors, in vivo imaging, and diagnostics.[1][12] | Gene delivery (due to positive charge facilitating nucleic acid binding), drug delivery, and bio-imaging. | Site-specific conjugation of antibodies and peptides for targeted therapies and diagnostics. | Covalent attachment of proteins, antibodies, and other amine-containing molecules. |
Table 2: Typical Quantitative Characterization Data for Functionalized Gold Nanoparticles (AuNPs)
| Nanoparticle Type (Surface Chemistry) | Hydrodynamic Diameter (nm) (DLS) | Polydispersity Index (PDI) (DLS) | Zeta Potential (mV) (pH 7.4) |
| Citrate-Capped AuNPs (Bare) | 20 - 25 | < 0.2 | -30 to -50 |
| Thiol-PEG-COOH AuNPs | 30 - 50 | < 0.25 | -20 to -40 |
| Amine-PEG AuNPs | 30 - 50 | < 0.25 | +15 to +30 |
Note: Values are illustrative and can vary based on nanoparticle core size, PEG length, and synthesis method.
Experimental Protocols for Nanoparticle Characterization
Accurate and thorough characterization is essential to ensure the quality, efficacy, and safety of functionalized nanoparticles.
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI)
DLS measures the hydrodynamic diameter and size distribution of nanoparticles in suspension.[13][14]
-
Principle: This technique measures the time-dependent fluctuations in the intensity of scattered light that occur due to the Brownian motion of the nanoparticles.[15] The Stokes-Einstein equation is then used to relate these fluctuations to the particle size.[13]
-
Protocol:
-
Sample Preparation: Disperse the nanoparticles in a suitable solvent (e.g., deionized water or PBS) to a concentration of 0.1-1.0 mg/mL.[16] The solution should be visually clear and free of aggregates.[13] If necessary, sonicate the sample for a few minutes to break up any loose agglomerates.[16]
-
Cuvette Preparation: Use a clean, dust-free cuvette. Rinse the cuvette with the same solvent used for the sample dispersion.
-
Measurement: Transfer at least 1 mL of the nanoparticle suspension into the cuvette.[14] Place the cuvette in the DLS instrument and allow the temperature to equilibrate (typically to 25°C).[17]
-
Data Acquisition: Perform at least three replicate measurements. The instrument software will report the Z-average hydrodynamic diameter and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
-
Zeta Potential Measurement for Surface Charge
Zeta potential is an indicator of the surface charge of nanoparticles and is a critical parameter for predicting their stability in a colloidal suspension.[18][19]
-
Principle: An electric field is applied to the nanoparticle suspension, causing charged particles to move towards the oppositely charged electrode (electrophoresis).[20][21] The velocity of this movement is measured using a laser, and this electrophoretic mobility is then used to calculate the zeta potential.[20]
-
Protocol:
-
Sample Preparation: Prepare the nanoparticle suspension in the desired medium (e.g., 10 mM NaCl) at a concentration of approximately 0.1-1.0 mg/mL. The pH of the sample should be measured and reported as it significantly influences the zeta potential.[19]
-
Cell Preparation: Use a disposable capillary cell designed for zeta potential measurements. Rinse the cell with the dispersion medium.
-
Measurement: Inject the sample into the cell, ensuring no air bubbles are present. Place the cell into the instrument.
-
Data Acquisition: The instrument will apply a voltage and measure the electrophoretic mobility. Perform at least three replicate measurements. Values more positive than +30 mV or more negative than -30 mV typically indicate good colloidal stability.[5]
-
Transmission Electron Microscopy (TEM) for Morphology and Core Size
TEM provides high-resolution images of nanoparticles, allowing for the direct visualization of their size, shape, and aggregation state.[22]
-
Principle: A beam of electrons is transmitted through an ultrathin sample. The interaction of the electrons with the sample forms an image that is magnified and focused onto an imaging device.
-
Protocol:
-
Grid Preparation: Place a TEM grid (e.g., carbon-coated copper grid) on a piece of filter paper.[23]
-
Sample Deposition: Dilute the nanoparticle suspension significantly in a volatile solvent like ethanol or methanol.[23][24] Using a micropipette, apply a small droplet (5-10 µL) of the diluted suspension onto the grid.[23]
-
Drying: Allow the solvent to evaporate completely at room temperature.[23] This can take from a few minutes to an hour.
-
Imaging: Place the dried grid into the TEM sample holder and acquire images at various magnifications. Use the scale bar on the images to measure the core diameter of a statistically significant number of nanoparticles (e.g., >100) to determine the average size and distribution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy for Surface Functionalization
FTIR is used to confirm the presence of the PEG and carboxyl functional groups on the nanoparticle surface.[25][26]
-
Principle: Infrared radiation is passed through a sample. The molecules in the sample absorb the radiation at specific frequencies that correspond to the vibrational frequencies of their chemical bonds.[27] This results in a spectrum that acts as a "molecular fingerprint."[28]
-
Protocol:
-
Sample Preparation: Prepare a dried powder of the functionalized nanoparticles. This can be achieved by lyophilization or centrifugation followed by drying.
-
Pellet Formation: Mix a small amount of the nanoparticle powder with potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used directly on the powder.[29]
-
Data Acquisition: Place the pellet or powder in the FTIR spectrometer and acquire the spectrum.
-
Analysis: Look for characteristic peaks corresponding to the functional groups. For Thiol-PEG-COOH, expect to see peaks for C-O-C stretching (from PEG, around 1100 cm⁻¹) and C=O stretching (from COOH, around 1700 cm⁻¹).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle synthesis, functionalization, and characterization.
Targeted Drug Delivery via Receptor-Mediated Endocytosis
Caption: Receptor-mediated endocytosis pathway for targeted nanoparticle drug delivery.[30][31]
References
- 1. SH-PEG-COOH, Thiol-PEG-Acid - Biopharma PEG [biochempeg.com]
- 2. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 3. Nanoparticle Surface Functionalization-Carboxylation (-COOH) - CD Bioparticles [cd-bioparticles.net]
- 4. polysciences.com [polysciences.com]
- 5. benchchem.com [benchchem.com]
- 6. A comparative study on the nanoparticles for improved drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nanocs.net [nanocs.net]
- 8. researchgate.net [researchgate.net]
- 9. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Functionalization of Nanoparticulate Drug Delivery Systems and Its Influence in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. updates.reinste.com [updates.reinste.com]
- 13. mdpi.com [mdpi.com]
- 14. rivm.nl [rivm.nl]
- 15. scholarworks.uark.edu [scholarworks.uark.edu]
- 16. lsinstruments.ch [lsinstruments.ch]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Performing Zeta Potential Measurement | Lawson Scientific Ltd [lawsonscientific.co.uk]
- 22. microscopyinnovations.com [microscopyinnovations.com]
- 23. researchgate.net [researchgate.net]
- 24. youtube.com [youtube.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. mdpi.com [mdpi.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Thiol-PEG-COOH Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of Thiol-PEG-COOH to molecules such as proteins, peptides, or nanoparticles is a critical step in the development of novel therapeutics and diagnostics. This guide provides an objective comparison of various analytical techniques to verify this specific conjugation, offering insights into their principles, performance, and practical applications. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The covalent attachment of polyethylene glycol (PEG) to a thiol group, with a terminal carboxylic acid, can enhance the therapeutic properties of biomolecules by improving their stability, solubility, and pharmacokinetic profiles. However, robust and reliable analytical methods are essential to confirm the successful conjugation, quantify the efficiency of the reaction, and characterize the final product. This guide explores a range of techniques, from established methods to more advanced approaches, providing a comprehensive overview for researchers in the field.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for verifying Thiol-PEG-COOH conjugation depends on several factors, including the nature of the conjugated molecule, the required level of detail, available instrumentation, and desired throughput. The following table summarizes the key performance characteristics of commonly used methods.
| Technique | Principle | Information Provided | Resolution | Sensitivity | Throughput | Relative Cost |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Confirms covalent bond formation by detecting the mass increase corresponding to the PEG moiety. Can determine the degree of PEGylation.[1][2] | High | High | Moderate | High |
| Capillary Electrophoresis (CE) | Separates molecules based on their electrophoretic mobility in a capillary. | Assesses the purity of the conjugate and separates species with different numbers of PEG chains.[3] | High | Moderate | High | Moderate |
| High-Performance Liquid Chromatography (HPLC) | Separates molecules based on their interaction with a stationary phase. | Purifies the conjugate from unreacted starting materials and byproducts. Quantifies the amount of conjugated product.[4][5][6] | High | Moderate | High | Moderate |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei. | Provides detailed structural information, confirming the covalent linkage at the specific thiol site. Can be used for quantification.[7] | High | Low | Low | High |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Separates proteins based on their molecular weight. | Visualizes the increase in molecular weight of a protein after PEGylation. | Low | Moderate | High | Low |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Determines the increase in hydrodynamic radius upon conjugation, indicating successful PEGylation.[8][9] | Low | Moderate | High | Moderate |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Identifies characteristic vibrational bands of the PEG and the conjugated molecule, confirming the presence of both components.[10][11][12] | Low | Low | High | Low |
| Ellman's Assay | A colorimetric assay to quantify free thiol groups. | Indirectly determines the extent of conjugation by measuring the decrease in free thiol groups after the reaction.[13][14][15][16] | N/A | High | High | Low |
| Fluorescence Spectroscopy | Measures the fluorescence properties of a sample. | Can be used to monitor the conjugation reaction if one of the components is fluorescently labeled.[17][18][19] | N/A | High | High | Moderate |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key analytical techniques used to verify Thiol-PEG-COOH conjugation.
Mass Spectrometry (MS)
Principle: MS is a powerful technique for confirming the covalent attachment of the Thiol-PEG-COOH linker by accurately measuring the mass of the resulting conjugate. An increase in mass corresponding to the molecular weight of the PEG linker provides direct evidence of successful conjugation.
Experimental Protocol:
-
Sample Preparation:
-
Desalt the conjugate sample using a suitable method like dialysis or size-exclusion chromatography to remove non-volatile salts.
-
Dilute the sample to an appropriate concentration (typically 0.1-1 mg/mL) in a solvent compatible with the chosen ionization method (e.g., water/acetonitrile with 0.1% formic acid for ESI-MS).
-
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Calibrate the instrument using a known standard to ensure mass accuracy.
-
-
Data Acquisition:
-
Acquire the mass spectrum of the unconjugated molecule and the purified conjugate.
-
For proteins, deconvolution of the resulting charge state envelope may be necessary to determine the molecular weight.
-
-
Data Analysis:
-
Compare the mass of the conjugate to the mass of the starting molecule.
-
The mass difference should correspond to the mass of the attached Thiol-PEG-COOH linker(s).
-
The presence of multiple peaks with mass additions corresponding to one, two, or more PEG chains can indicate the degree of PEGylation.[1][2]
-
Workflow Diagram:
Caption: Workflow for verifying Thiol-PEG-COOH conjugation using Mass Spectrometry.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a versatile technique for both the purification and analysis of Thiol-PEG-COOH conjugates. By selecting an appropriate column and mobile phase, it is possible to separate the conjugate from unreacted starting materials and byproducts, and to quantify the yield of the reaction.
Experimental Protocol:
-
Column Selection:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. Ideal for separating the larger conjugate from smaller unreacted PEG linkers.
-
Reverse-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. Can be effective for purifying and analyzing conjugates, especially for smaller molecules.
-
-
Mobile Phase:
-
Choose a mobile phase system that provides good resolution of the components. A common system for RP-HPLC is a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA).
-
-
Sample Preparation:
-
Filter the reaction mixture to remove any particulate matter.
-
Dilute the sample in the initial mobile phase.
-
-
Instrumentation:
-
Use an HPLC system equipped with a suitable detector, such as a UV-Vis detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD) for universal detection of non-volatile analytes.[4]
-
-
Data Acquisition and Analysis:
-
Inject the sample and run the chosen HPLC method.
-
Analyze the resulting chromatogram. The appearance of a new peak with a different retention time compared to the starting materials indicates the formation of the conjugate.
-
Quantify the amount of conjugate by integrating the peak area and comparing it to a standard curve.
-
Workflow Diagram:
Caption: Workflow for analysis and purification of Thiol-PEG-COOH conjugates using HPLC.
Ellman's Assay
Principle: Ellman's assay is a colorimetric method used to quantify the number of free thiol groups in a sample. In the context of Thiol-PEG-COOH conjugation, it can be used to indirectly determine the conjugation efficiency by measuring the reduction in the number of free thiol groups on the target molecule after the reaction.[13][14][15][20][16]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a solution of Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Prepare a standard curve using a known concentration of a thiol-containing compound, such as cysteine.
-
-
Sample Preparation:
-
Take an aliquot of the reaction mixture before and after the conjugation reaction.
-
Dilute the samples to a concentration that falls within the linear range of the standard curve.
-
-
Assay Procedure:
-
Add the Ellman's reagent to the samples and standards.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow the color to develop.
-
-
Measurement and Analysis:
-
Measure the absorbance of the samples and standards at 412 nm using a spectrophotometer.
-
Calculate the concentration of free thiols in the samples using the standard curve.
-
The difference in free thiol concentration before and after the reaction indicates the amount of thiol that has been conjugated.
-
Workflow Diagram:
Caption: Workflow for indirectly quantifying Thiol-PEG-COOH conjugation using Ellman's Assay.
Alternative and Complementary Techniques
Beyond the primary methods, several other techniques can provide valuable information for verifying Thiol-PEG-COOH conjugation:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A straightforward and widely accessible technique to visualize an increase in the molecular weight of proteins after PEGylation. The PEGylated protein will migrate slower than the unconjugated protein, resulting in a band shift.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of molecules or particles in solution. A successful conjugation will lead to an increase in the hydrodynamic radius, which can be detected by DLS.[8][9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of characteristic chemical bonds from both the PEG linker (e.g., C-O-C ether stretch) and the target molecule in the purified conjugate.[11][12]
-
Fluorescence Spectroscopy: If either the Thiol-PEG-COOH or the target molecule is fluorescently labeled, changes in the fluorescence signal upon conjugation can be used to monitor the reaction progress and confirm the formation of the conjugate.[17][18][19]
Conclusion
The verification of Thiol-PEG-COOH conjugation requires a multi-faceted analytical approach. While techniques like SDS-PAGE and DLS can provide initial qualitative evidence of successful conjugation, methods such as Mass Spectrometry and NMR Spectroscopy offer definitive structural confirmation. For purification and quantification, HPLC is an indispensable tool. The choice of the most suitable technique or combination of techniques will ultimately depend on the specific requirements of the research or development project. This guide provides a foundational understanding to empower researchers in making informed decisions for the robust characterization of their Thiol-PEG-COOH conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Comparison of HPLC and CE methods for the determination of cetirizine dihydrochloride in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. broadpharm.com [broadpharm.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FITC-PEG-SH, Fluorescein-PEG-Thiol - Biopharma PEG [biochempeg.com]
- 20. bmglabtech.com [bmglabtech.com]
A Researcher's Guide to Bioconjugation: Thiol-PEG-COOH vs. Maleimide-PEG-COOH
In the intricate world of bioconjugation, the selection of an appropriate crosslinker is paramount to the success of creating stable and functional biomolecular conjugates. Among the most utilized heterobifunctional linkers are those based on Polyethylene Glycol (PEG), valued for their ability to improve solubility and reduce immunogenicity. This guide provides a comprehensive comparison of two prominent PEG linkers: Thiol-PEG-COOH 5000 and Maleimide-PEG-COOH 5000. We will delve into their respective reaction chemistries, performance, and stability, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Fundamental Chemistry and Reactivity
While both linkers share a common PEG spacer and a terminal carboxylic acid (-COOH) group, their key distinction lies in the thiol-reactive moiety. This difference dictates their application, as they are not interchangeable but rather serve complementary roles in bioconjugation strategies.
-
Maleimide-PEG-COOH 5000 : This linker features a maleimide group, which is highly reactive towards free sulfhydryl (thiol) groups, such as those found on cysteine residues of proteins and peptides.[1] The reaction proceeds via a Michael addition, forming a stable covalent thioether bond.[2] This is the preferred choice when the target biomolecule has an available and accessible cysteine residue.
-
Thiol-PEG-COOH 5000 : This linker possesses a terminal thiol group. Its primary use is to react with thiol-reactive groups, the most common of which are maleimides. Therefore, it is used to conjugate to molecules that have been functionalized with a maleimide. It can also be used to form reducible disulfide bonds or to attach to gold surfaces.[3]
The core reaction for both linkers often involves the highly efficient thiol-maleimide coupling, which is favored for its high selectivity and rapid kinetics under mild physiological conditions (pH 6.5-7.5).[2][4]
References
- 1. precisepeg.com [precisepeg.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05128D [pubs.rsc.org]
A Head-to-Head Comparison: NHS-ester PEG-COOH vs. Thiol-PEG-COOH for Surface Modification
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEG derivative for surface functionalization.
In the realm of bioconjugation and material science, polyethylene glycol (PEG) linkers are indispensable tools for modifying surfaces to enhance biocompatibility, reduce non-specific binding, and provide functional handles for the immobilization of biomolecules. Among the diverse array of PEG derivatives, NHS-ester PEG-COOH and Thiol-PEG-COOH stand out as two of the most widely utilized reagents. The choice between these two chemistries is critical and depends on the substrate to be modified, the desired bond stability, and the specific application. This guide provides an objective, data-supported comparison to aid in the selection process.
At a Glance: Key Differences
| Feature | NHS-ester PEG-COOH | Thiol-PEG-COOH |
| Target Functional Group | Primary amines (-NH2) | Thiol-reactive surfaces (e.g., gold, silver), maleimides |
| Primary Substrate | Amine-functionalized surfaces (e.g., proteins, peptides, amine-silanized glass) | Noble metal surfaces (e.g., gold, silver), maleimide-functionalized surfaces |
| Bond Formed | Stable amide bond | Stable thiol-metal or thioether bond |
| Reaction pH | 7.0 - 9.0 | 6.5 - 7.5 for maleimide reactions; broad range for metal surfaces |
| Key Advantage | High specificity towards primary amines. | Strong, stable bond with gold and other noble metal surfaces. |
| Key Disadvantage | Susceptible to hydrolysis in aqueous solutions, which is a competing reaction. | Thiols can be prone to oxidation. |
Performance Comparison: A Quantitative Overview
The following tables summarize key performance metrics for NHS-ester PEG-COOH and Thiol-PEG-COOH based on available experimental data. It is important to note that direct head-to-head comparative studies under identical conditions are limited, and the data presented is a synthesis from various sources.
Table 1: Reaction Efficiency and Surface Coverage
| Parameter | NHS-ester PEG-COOH | Thiol-PEG-COOH | Source(s) |
| Typical Reaction Time | 30 minutes to 2 hours at room temperature.[1][2] | Minutes to hours for self-assembled monolayer (SAM) formation on gold. | [3] |
| Reported Coupling Efficiency | Can be high, but is significantly affected by the competition with hydrolysis. In some cases, aminolysis can be orders of magnitude slower than hydrolysis, leading to low covalent immobilization.[4][5] | High affinity for gold surfaces, leading to efficient self-assembly. | [3] |
| Achievable Surface Density | Dependent on the density of primary amines on the surface and reaction conditions. | Can achieve high packing densities on gold surfaces, for example, 0.61 to 1.36 chains/nm² for HS-PEG5000-NH2 on gold nanocubes of different sizes.[3] |
Table 2: Stability of the Formed Linkage
| Parameter | NHS-ester PEG-COOH (Amide Bond) | Thiol-PEG-COOH (Thiol-Gold Bond) | Source(s) |
| Bond Stability | Highly stable amide bond under physiological conditions. | Strong and stable covalent-like bond. | [6][7] |
| Susceptibility to Hydrolysis | The NHS ester itself is highly susceptible to hydrolysis, with a half-life that decreases significantly with increasing pH. For example, the half-life of an NHS ester can be hours at pH 7 but only minutes at pH 9.[8] | The thiol-gold bond is stable in aqueous solutions. | [6] |
| Long-term Stability | The resulting amide bond is very stable. | The PEG chain itself can be subject to oxidative degradation over long periods, though the thiol-gold bond remains robust.[7] |
Reaction Mechanisms and Experimental Workflows
To visually represent the processes involved in surface modification using these two PEG derivatives, the following diagrams have been generated using the DOT language.
NHS-ester PEG-COOH Reaction with an Amine-Functionalized Surface
Caption: Reaction of NHS-ester PEG-COOH with a primary amine.
Thiol-PEG-COOH Self-Assembly on a Gold Surface
Caption: Thiol-PEG-COOH modification of a gold surface.
Experimental Protocols
Protocol 1: Surface Modification with NHS-ester PEG-COOH
This protocol describes the general procedure for immobilizing an NHS-ester PEG-COOH onto an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (e.g., protein-coated plate, aminosilanized glass slide)
-
NHS-ester PEG-COOH
-
Amine-free buffer, pH 7.0-8.5 (e.g., Phosphate-Buffered Saline - PBS)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., Tris buffer, glycine, or ethanolamine)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Preparation of PEG Solution: Immediately before use, dissolve the NHS-ester PEG-COOH in a small amount of anhydrous DMF or DMSO. Then, dilute to the desired final concentration in the amine-free reaction buffer. It is crucial to avoid preparing stock solutions for storage as the NHS ester is moisture-sensitive and will hydrolyze.[1][2]
-
Surface Reaction: Add the PEG solution to the amine-functionalized surface. The molar excess of the PEG reagent will depend on the concentration of the amine groups on the surface and the desired degree of PEGylation.[2]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS esters.
-
Washing: Wash the surface thoroughly with the wash buffer to remove unreacted PEG and byproducts.
Protocol 2: Surface Modification with Thiol-PEG-COOH
This protocol outlines the formation of a self-assembled monolayer (SAM) of Thiol-PEG-COOH on a gold surface, followed by activation of the terminal carboxyl group for subsequent bioconjugation.
Materials:
-
Gold-coated substrate
-
Thiol-PEG-COOH
-
Ethanol or isopropanol
-
Deionized water
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Amine-containing biomolecule for conjugation
-
Conjugation buffer (e.g., PBS, pH 7.2-7.5)
Procedure:
Part A: SAM Formation
-
Substrate Cleaning: Thoroughly clean the gold substrate with ethanol and deionized water, then dry under a stream of nitrogen.
-
Thiol Solution Preparation: Prepare a solution of Thiol-PEG-COOH in ethanol or isopropanol (typically 1-10 mM).
-
Incubation: Immerse the clean gold substrate in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
Rinsing: After incubation, remove the substrate and rinse thoroughly with ethanol and deionized water to remove non-specifically bound thiol-PEG. Dry the substrate under nitrogen.
Part B: Carboxyl Group Activation and Bioconjugation
-
Activation: Prepare a fresh solution of EDC and NHS in the activation buffer. Immerse the Thiol-PEG-COOH modified substrate in this solution for 15-30 minutes at room temperature to activate the terminal carboxyl groups.
-
Rinsing: Briefly rinse the substrate with the activation buffer to remove excess EDC and NHS.
-
Conjugation: Immediately immerse the activated substrate in a solution of the amine-containing biomolecule in the conjugation buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Blocking and Washing: Block any remaining active sites with a suitable blocking agent (e.g., ethanolamine or bovine serum albumin) and then wash the surface extensively to remove unbound biomolecules.
Choosing the Right Tool for the Job
When to choose NHS-ester PEG-COOH:
-
When your substrate is rich in primary amines (e.g., proteins, peptides, or amine-functionalized surfaces).
-
When a highly specific reaction with amines is desired.
-
When working with substrates that are not compatible with thiol chemistry.
When to choose Thiol-PEG-COOH:
-
When modifying gold, silver, or other noble metal surfaces. The strong, spontaneous thiol-metal bond provides a robust and stable anchor.[6][7]
-
When creating a surface with terminal carboxyl groups for subsequent, versatile conjugation to a wide range of amine-containing molecules using well-established EDC/NHS chemistry.
-
When a high density of PEGylation is required on a metal surface.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. creativepegworks.com [creativepegworks.com]
- 3. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State | MDPI [mdpi.com]
Understanding the Purity of Thiol-PEG-COOH MW 5000
A Comprehensive Guide to Assessing the Purity of Thiol-PEG-COOH MW 5000 for Researchers and Drug Development Professionals
In the fields of bioconjugation, drug delivery, and nanoparticle functionalization, the purity of linking agents is paramount to ensuring the efficacy, safety, and reproducibility of the final product. Thiol-PEG-COOH, with a molecular weight of 5000, is a widely utilized heterobifunctional linker that enables the conjugation of molecules to surfaces or other biomolecules. This guide provides a detailed comparison of methods to assess the purity of Thiol-PEG-COOH MW 5000, compares it with alternative linker technologies, and provides detailed experimental protocols for key analytical techniques.
The purity of Thiol-PEG-COOH MW 5000 is primarily determined by three key parameters:
-
Polydispersity Index (PDI): This value indicates the distribution of molecular weights in the polymer sample. A PDI value closer to 1.0 signifies a more uniform and homogenous product.
-
Functionalization Efficiency: This refers to the percentage of PEG chains that possess the desired thiol (-SH) and carboxylic acid (-COOH) functional groups at their termini. Incomplete reactions can lead to the presence of unfunctionalized or monofunctionalized PEG molecules.
-
Presence of Impurities: These can include residual solvents, catalysts, or side products from the synthesis process, such as PEG diol (HO-PEG-OH).
Comparative Analysis of Commercial Thiol-PEG-COOH MW 5000
Several commercial suppliers offer Thiol-PEG-COOH MW 5000. While obtaining batch-specific certificates of analysis is recommended for the most accurate comparison, the following table summarizes typical purity specifications provided by prominent suppliers.
| Supplier | Product Name | Purity Specification | Polydispersity Index (PDI) | Functionalization |
| Supplier A | HS-PEG-COOH, MW 5k | ≥95% | 1.02-1.05 | Information not publicly available |
| Supplier B | Thiol-PEG-COOH, MW 5000 | ≥95% | Information not publicly available | ≥95% |
| Supplier C | SH-PEG-COOH, MW 5000 | ≥95% | Information not publicly available | Information not publicly available |
Note: The data in this table is based on publicly available information and may not reflect the exact specifications of a particular batch. It is crucial to request a lot-specific Certificate of Analysis for any material used in research and development.
Alternative Linker Technologies: A Comparative Overview
While PEG linkers are widely used, concerns about potential immunogenicity and non-biodegradability have led to the development of alternative technologies. Polysarcosine (PSar) has emerged as a leading alternative.
| Feature | Thiol-PEG-COOH | Thiol-PSar-COOH |
| Structure | Poly(ethylene glycol) backbone | Poly(sarcosine) backbone (a polypeptoid) |
| Immunogenicity | Can elicit anti-PEG antibodies, leading to accelerated blood clearance.[1] | Generally considered non-immunogenic.[1][2] |
| Biodegradability | Non-biodegradable.[1] | Biodegradable into the natural amino acid sarcosine.[2] |
| In Vivo Performance | Well-established, but immunogenicity can impact efficacy. | Preclinical studies suggest comparable or superior performance, particularly for high-drug-to-antibody ratio conjugates.[1][2] |
| Commercial Availability | Widely available from numerous suppliers. | Becoming more commercially available, but with fewer options than PEG. |
Other alternatives to PEG linkers include polypeptides and other hydrophilic polymers, which offer advantages in terms of biodegradability and potentially lower immunogenicity.[1][3]
Experimental Protocols for Purity Assessment
A multi-faceted approach is necessary for a thorough assessment of Thiol-PEG-COOH MW 5000 purity. The following are detailed protocols for three key analytical techniques.
Size Exclusion Chromatography (SEC) for Polydispersity and Impurity Analysis
SEC separates molecules based on their hydrodynamic volume, making it an ideal technique for determining the molecular weight distribution (and thus PDI) and identifying any high or low molecular weight impurities.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column suitable for the molecular weight range of 1-10 kDa.
-
Detector: A multi-angle light scattering (MALS) detector in series with a refractive index (RI) detector is highly recommended for accurate molecular weight determination without relying on column calibration.
-
Mobile Phase: A typical mobile phase is a phosphate-buffered saline (PBS) solution (e.g., 0.1 M, pH 7.4).
-
Sample Preparation: Dissolve the Thiol-PEG-COOH MW 5000 in the mobile phase to a concentration of 1-5 mg/mL. Filter the sample through a 0.2 µm syringe filter before injection.
-
Injection Volume: 50-100 µL.
-
Flow Rate: 0.5-1.0 mL/min.
-
Data Analysis: The PDI is calculated from the weight-average molecular weight (Mw) and the number-average molecular weight (Mn) obtained from the MALS and RI data (PDI = Mw/Mn). The presence of impurities will be indicated by separate peaks or shoulders on the main peak in the chromatogram.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Functionalization
¹H NMR spectroscopy provides detailed structural information, confirming the presence of the PEG backbone and the terminal thiol and carboxyl groups. It can also be used to quantify the degree of functionalization.
Methodology:
-
Spectrometer: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterium oxide (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of the Thiol-PEG-COOH MW 5000 in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis:
-
PEG Backbone: A large, broad peak around 3.64 ppm corresponds to the repeating ethylene glycol units (-O-CH₂-CH₂-O-).
-
Carboxyl End-Group: The methylene protons adjacent to the carboxylic acid will appear as a distinct triplet, typically shifted downfield from the main PEG peak.
-
Thiol End-Group: The methylene protons adjacent to the thiol group will also appear as a distinct triplet, typically shifted upfield from the main PEG peak.
-
Quantification of Functionalization: The degree of functionalization can be estimated by comparing the integration of the end-group signals to the integration of the main PEG backbone signal. For more accurate quantification, comparison with the ¹³C satellite peaks of the main PEG signal is recommended.
-
Ellman's Test for Quantification of Free Thiol Groups
Ellman's test is a colorimetric assay used to quantify the concentration of free thiol groups in a sample.
Methodology:
-
Reagents:
-
Ellman's Reagent (DTNB): 4 mg/mL in reaction buffer.
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Cysteine Hydrochloride: For standard curve preparation.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of cysteine hydrochloride (e.g., 1.5 mM) in the reaction buffer.
-
Perform serial dilutions to create a series of standards with known concentrations (e.g., 0.1 to 1.5 mM).
-
-
Assay Procedure:
-
Add 50 µL of the Ellman's Reagent solution to 2.5 mL of the reaction buffer in a cuvette.
-
Add a known volume of the Thiol-PEG-COOH sample solution to the cuvette.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a UV-Vis spectrophotometer.
-
-
Calculation:
-
Determine the concentration of thiol groups in the sample by comparing its absorbance to the standard curve.
-
Alternatively, the concentration can be calculated using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹ at 412 nm).[4]
-
Conclusion
A thorough assessment of the purity of Thiol-PEG-COOH MW 5000 is essential for ensuring the quality and performance of bioconjugates and drug delivery systems. By employing a combination of analytical techniques, including SEC-MALLS for polydispersity, ¹H NMR for structural integrity and functionalization, and a quantitative thiol assay such as Ellman's test, researchers can gain a comprehensive understanding of their material's quality. Furthermore, considering alternative linker technologies like polysarcosine may offer advantages in overcoming some of the limitations associated with PEG. The protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and quality control of these critical reagents.
References
A Researcher's Guide to Validating Protein Activity Post-Conjugation with HS-PEG-COOH 5k
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits include an increased circulating half-life, improved stability, and reduced immunogenicity.[1][2] However, the addition of a polymer chain like PEG can also sterically hinder the protein's active sites or binding interfaces, potentially leading to a reduction in biological activity.[3][4] Therefore, rigorous validation of protein function after conjugation is a critical step in the development of PEGylated biotherapeutics.
This guide provides a comparative framework for validating the activity of proteins conjugated with heterobifunctional HS-PEG-COOH 5k, which possesses a thiol-reactive group (often a maleimide, for reaction with cysteine residues) and a terminal carboxyl group. We will compare this specific conjugation chemistry with a common alternative, outline detailed experimental protocols for activity assessment, and present a model for data comparison.
Comparison of Common Protein Conjugation Chemistries
The choice of conjugation chemistry is pivotal as it determines which amino acid residues are modified. Thiol-reactive chemistry, which targets cysteine residues, is often preferred for its potential for site-specificity, as free thiols are relatively rare on a protein surface compared to the abundance of primary amines targeted by other methods.
| Feature | Thiol-Reactive PEGylation (e.g., Maleimide-PEG-COOH) | Amine-Reactive PEGylation (e.g., NHS-Ester-PEG) |
| Target Residue | Cysteine (Thiol group, -SH) | Lysine (ε-amino group), N-terminus (α-amino group) |
| Specificity | High potential for site-specificity. Can target native or engineered cysteines. | Generally non-specific, leading to a heterogeneous mixture of positional isomers.[3] |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 |
| Bond Formed | Thioether bond | Amide bond |
| Potential Impact on Activity | Lower risk of activity loss if the target cysteine is distant from the active/binding site. | Higher risk of activity loss if lysine residues are crucial for protein function or binding. |
Experimental Workflow & Protocols
A systematic approach is essential for accurate and reproducible validation. The general workflow involves the conjugation reaction, purification of the conjugate, and subsequent functional characterization.
Protocol 1: Cysteine-Directed PEGylation with Maleimide-PEG-COOH 5k
This protocol assumes the protein of interest has an available cysteine for conjugation.
Materials:
-
Protein solution in a non-thiol-containing buffer (e.g., PBS, pH 7.2)
-
Maleimide-PEG-COOH 5k (dissolved in reaction buffer)
-
Reaction Buffer: Phosphate buffer (50 mM), EDTA (1-2 mM), pH 6.5-7.5
-
Quenching Solution: L-cysteine or β-mercaptoethanol (100-fold molar excess over PEG)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Methodology:
-
If necessary, reduce any disulfide bonds to generate free thiols using a mild reducing agent and subsequently remove it via dialysis or a desalting column.
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add Maleimide-PEG-COOH 5k to the protein solution at a 5 to 10-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding the quenching solution and incubate for an additional 30 minutes.
-
Purify the PEGylated protein from unreacted PEG and native protein using SEC.
-
Analyze fractions by SDS-PAGE to confirm the increase in molecular weight and assess purity. Pool the fractions containing the purified mono-PEGylated conjugate.
-
Determine the protein concentration of the final purified sample (e.g., using a BCA assay).
Protocol 2: Validation of an Antibody's Antigen-Binding Activity via ELISA
This protocol assesses whether the PEGylated antibody can still recognize its target antigen.
Methodology:
-
Coat a 96-well microplate with the target antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Block non-specific binding sites by incubating with blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of the native antibody and the PEGylated antibody in blocking buffer. Add these dilutions to the wells and incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's species and isotype. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).
-
Stop the reaction by adding stop solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance versus antibody concentration and determine the half-maximal effective concentration (EC₅₀) for both the native and PEGylated antibody.
Protocol 3: Validation of a Growth Factor's Activity via Cell Proliferation Assay
This protocol measures the ability of a PEGylated growth factor to induce a cellular response.
Methodology:
-
Seed a growth-factor-dependent cell line (e.g., Ba/F3) into a 96-well plate at a density of 5,000-10,000 cells/well in a serum-free medium.
-
Prepare serial dilutions of the native and PEGylated growth factor.
-
Add the dilutions to the cells and incubate for 48-72 hours at 37°C in a CO₂ incubator.
-
Add a viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®, 1-4 hours for MTT).
-
Measure the signal (luminescence for CellTiter-Glo®, absorbance for MTT) using a plate reader.
-
Plot the signal versus growth factor concentration and calculate the EC₅₀ value for both the native and PEGylated protein.
Comparative Data Analysis
Table 1: Comparative Binding Affinity of Native vs. PEGylated Antibody
| Construct | Antigen Binding (EC₅₀, nM) | Percent Retained Activity (%) |
| Native Antibody | 0.5 ± 0.04 | 100% |
| PEGylated Antibody (HS-PEG-COOH 5k) | 2.5 ± 0.21 | 20% |
| PEGylated Antibody (Alternative Chemistry) | 4.1 ± 0.35 | 12% |
Table 2: Comparative Bioactivity of Native vs. PEGylated Growth Factor
| Construct | Cell Proliferation (EC₅₀, pM) | Percent Retained Activity (%) |
| Native Growth Factor | 15 ± 1.2 | 100% |
| PEGylated Growth Factor (HS-PEG-COOH 5k) | 90 ± 7.5 | 17% |
Impact on Cell Signaling
PEGylation can reduce a protein's binding affinity for its receptor, which in turn dampens downstream signaling. This is often due to the PEG chain sterically interfering with the formation of the ligand-receptor complex.
Alternatives to Conventional PEGylation
While PEGylation is the gold standard, concerns about potential immunogenicity against PEG and the loss of in vitro activity have driven the development of alternative polymers. Polysarcosine (pSar) is a promising alternative that is biodegradable and has shown a lower immunogenic profile.[5][6]
Table 3: Comparison of PEGylation vs. Polysarcosine-ylation (pSar-ylation)
| Feature | PEGylation | pSar-ylation |
| Polymer Type | Polyether | Polypeptoid (based on endogenous sarcosine) |
| Biodegradability | Non-biodegradable | Biodegradable |
| Immunogenicity | Can elicit anti-PEG antibodies. | Generally considered low to non-immunogenic.[5] |
| In Vivo Half-Life | Significantly extended. | Comparably extended.[5] |
| Retained Activity | Often reduced due to steric hindrance. | May retain higher activity compared to PEG of similar size.[5] |
References
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. chem.pku.edu.cn [chem.pku.edu.cn]
- 6. blog.curapath.com [blog.curapath.com]
A Head-to-Head Comparison of Long-Term Stability in PEG Linkers
For researchers, scientists, and drug development professionals, the choice of a Poly(ethylene glycol) (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and overall success of a therapeutic or diagnostic agent. The stability of the linker directly influences the pharmacokinetic profile, ensuring that the active molecule is released at the desired site and time. This guide provides an objective comparison of the long-term stability of different PEG linkers, supported by experimental data and detailed protocols to aid in the selection of the optimal linker for your application.
The inherent properties of PEG, such as its hydrophilicity, biocompatibility, and ability to prolong the circulation half-life of conjugated molecules, have made it an indispensable tool in drug delivery. However, the linkage chemistry connecting the PEG moiety to the payload is a key determinant of the conjugate's stability under physiological conditions. The primary degradation pathways for PEG linkers are hydrolysis, oxidation, and enzymatic cleavage. Understanding the susceptibility of different linker types to these degradation mechanisms is paramount for rational drug design.
Comparative Stability of Common PEG Linker Chemistries
The long-term stability of a PEG linker is fundamentally dictated by the chemical nature of the bond connecting the PEG chain to the molecule of interest. Ether and amide bonds generally exhibit high stability, while ester, carbonate, and certain other linkages are designed to be cleavable under specific physiological conditions.
| Linker Type | Predominant Degradation Mechanism | General Stability Profile | Key Considerations |
| Ether | Oxidative Degradation | Highly Stable . The ether backbone of PEG is resistant to hydrolysis and enzymatic degradation but can be susceptible to oxidative cleavage over long periods, especially in the presence of metal ions or reactive oxygen species.[1] | Ideal for applications requiring long circulation times and minimal premature drug release. The oxidative degradation process is generally slow. |
| Amide | Hydrolysis (very slow) | Highly Stable . Amide bonds are significantly more resistant to hydrolysis than ester bonds under physiological conditions.[2][3] | Preferred for long-term stable conjugation. Degradation is generally negligible over the typical lifespan of a therapeutic. |
| Ester | Hydrolysis, Enzymatic Degradation | Labile . Ester linkages are susceptible to both chemical hydrolysis and enzymatic cleavage by esterases present in the plasma and within cells.[2][4] The rate of hydrolysis can be tuned by modifying the chemical environment around the ester bond. | Commonly used for controlled-release applications where drug liberation at the target site is desired. Stability can vary from hours to days depending on the specific ester chemistry.[4] |
| Carbamate | Hydrolysis | Relatively Stable . Carbamate linkages are generally more stable to hydrolysis than ester bonds but less stable than amide bonds. | Offers an intermediate stability profile that can be advantageous in certain drug delivery scenarios. |
| Disulfide | Reduction | Cleavable . Disulfide bonds are stable in the bloodstream but are rapidly cleaved in the reducing intracellular environment where glutathione concentrations are high. | Excellent choice for intracellular drug delivery, as the linker remains intact in circulation and releases the payload upon cell entry. |
| Hydrazone | pH-sensitive Hydrolysis | Cleavable . Hydrazone linkers are stable at neutral pH but undergo rapid hydrolysis in the acidic environment of endosomes and lysosomes (pH 4.5-6.5). | Widely used for targeted drug delivery to tumors or other acidic microenvironments, facilitating payload release after cellular uptake. |
| Peptide | Enzymatic Degradation | Cleavable . Peptide linkers can be designed to be specifically cleaved by enzymes that are overexpressed at the target site, such as cathepsins in tumor cells.[5] | Offers high specificity for drug release. The cleavage rate is dependent on the peptide sequence and the concentration and activity of the target enzyme.[5][6] |
Experimental Protocols for Stability Assessment
To quantitatively assess the long-term stability of different PEG linkers, a series of well-defined in vitro experiments can be performed. These assays simulate physiological conditions and allow for the direct comparison of linker performance.
Hydrolytic Stability Assay
This protocol is designed to evaluate the stability of a PEG linker to chemical hydrolysis at physiological pH and temperature.
Materials:
-
PEGylated conjugate of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system
-
Mass spectrometer (MS) (optional, for degradation product identification)
-
Quenching solution (e.g., acidic or basic solution to stop the reaction)
Procedure:
-
Prepare a stock solution of the PEGylated conjugate in a suitable solvent and dilute it to a final concentration in PBS (pH 7.4).
-
Incubate the solution at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Immediately quench the degradation reaction by adding the quenching solution.
-
Analyze the samples by reverse-phase HPLC to separate the intact conjugate from the cleaved payload and PEG linker.
-
Quantify the percentage of remaining intact conjugate at each time point by measuring the peak area.
-
Plot the percentage of intact conjugate versus time to determine the degradation kinetics and calculate the half-life (t½) of the linker.
-
(Optional) Use LC-MS to identify the degradation products and confirm the cleavage site.
Oxidative Stability Assay
This protocol assesses the susceptibility of the PEG linker to oxidative degradation.
Materials:
-
PEGylated conjugate
-
Oxidizing agent solution (e.g., hydrogen peroxide with a metal catalyst like Cu²⁺ or Fe²⁺)
-
PBS, pH 7.4
-
Incubator at 37°C
-
HPLC system
-
Mass spectrometer
Procedure:
-
Prepare a solution of the PEGylated conjugate in PBS (pH 7.4).
-
Add the oxidizing agent to initiate the degradation process. The concentration of the oxidizing agent should be optimized to achieve a measurable degradation rate.
-
Incubate the reaction mixture at 37°C.
-
Collect and quench aliquots at various time points as described in the hydrolytic stability assay.
-
Analyze the samples by HPLC to monitor the disappearance of the intact conjugate.
-
Use mass spectrometry to identify oxidative degradation products, such as aldehydes, ketones, and carboxylic acids, which can indicate cleavage of the PEG backbone.[1]
-
Determine the degradation rate and half-life under oxidative stress.
Enzymatic Stability Assay
This protocol evaluates the stability of the PEG linker in the presence of specific enzymes.
Materials:
-
PEGylated conjugate with an enzyme-cleavable linker (e.g., peptide or ester)
-
Relevant enzyme (e.g., cathepsin B for a cathepsin-cleavable linker, or porcine liver esterase for an ester linker)
-
Enzyme-specific assay buffer (e.g., acetate buffer at pH 5.5 for cathepsin B)
-
Incubator at 37°C
-
HPLC system
-
Mass spectrometer
Procedure:
-
Prepare a solution of the PEGylated conjugate in the appropriate enzyme assay buffer.
-
Add the enzyme to the solution to initiate the cleavage reaction. A control sample without the enzyme should be run in parallel.
-
Incubate both the test and control samples at 37°C.
-
At various time points, withdraw aliquots and stop the enzymatic reaction (e.g., by adding a protease inhibitor or by rapid freezing).
-
Analyze the samples by HPLC to quantify the amount of intact conjugate remaining.
-
Compare the degradation in the presence and absence of the enzyme to determine the rate of enzymatic cleavage.
-
Calculate the kinetic parameters of the enzymatic reaction if desired.
Visualizing Degradation Pathways
The following diagrams illustrate the primary mechanisms of degradation for different types of PEG linkers.
Caption: Comparative hydrolysis mechanisms of ester and amide PEG linkers.
Caption: General pathway for the oxidative degradation of the PEG ether backbone.
Caption: Enzymatic cleavage of a peptide-based PEG linker.
By carefully considering the desired stability profile and employing rigorous experimental evaluation, researchers can confidently select the most appropriate PEG linker to optimize the performance of their bioconjugates. This informed approach to linker selection is a cornerstone of successful drug development in the modern era.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of amide versus ester linkages on the properties of eight-armed PEG-PLA star block copolymer hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Performance of Thiol-PEG-COOH 5000 in Biological Media: A Comparative Guide
For researchers and drug development professionals, selecting the appropriate surface modification for nanoparticles and other biomaterials is a critical step in ensuring optimal performance in a biological environment. Thiol-PEG-COOH 5000 is a popular heterobifunctional linker designed to impart stealth properties, improve stability, and provide a reactive group for further conjugation. This guide provides an objective comparison of its performance against other common alternatives, supported by available data and detailed experimental protocols.
Comparison of Thiol-PEG-COOH 5000 with Alternative PEG Linkers
The unique properties of Thiol-PEG-COOH 5000 stem from its two distinct functional groups: a thiol (-SH) group that readily anchors to gold and other noble metal surfaces, and a carboxylic acid (-COOH) group for covalent attachment of proteins, peptides, or small molecules via amide bond formation. The 5000 Da polyethylene glycol (PEG) spacer provides a hydrophilic shield that reduces non-specific protein adsorption and enhances biocompatibility.
The choice of a PEG linker significantly influences the stability, biocompatibility, and functionality of the final conjugate. Below is a comparison of Thiol-PEG-COOH 5000 with two other common heterobifunctional PEG linkers: Thiol-PEG-NHS and Thiol-PEG-Maleimide.
| Feature | Thiol-PEG-COOH 5000 | Thiol-PEG-NHS 5000 | Thiol-PEG-Maleimide 5000 |
| Target for Conjugation | Primary amines (-NH2) on proteins, peptides, etc. | Primary amines (-NH2) on proteins, peptides, etc. | Thiol groups (-SH) on cysteine residues of proteins, peptides. |
| Coupling Chemistry | Two-step reaction requiring activation of the carboxyl group with EDC and NHS. | Direct, one-step reaction with primary amines. | Direct, one-step reaction with thiols (Michael addition). |
| Reaction pH | Activation at pH 4.5-6.0; Coupling at pH 7.2-8.0. | pH 7.0-8.5. | pH 6.5-7.5. |
| Stability of Linkage | Stable amide bond. | Stable amide bond. | Stable thioether bond. |
| Control over Reaction | Good control due to the two-step process, allowing for purification of the activated intermediate. | Less control as the NHS ester is highly reactive and prone to hydrolysis. | Highly specific reaction with thiols, offering good control. |
| Biocompatibility | High, due to the PEG chain. The carboxyl group is negatively charged at physiological pH. | High, due to the PEG chain. | High, due to the PEG chain. |
| Protein Adsorption | Generally low due to the hydrophilic PEG layer. The negative charge of the carboxyl group may influence interactions with certain proteins. | Low, due to the hydrophilic PEG layer. | Low, due to the hydrophilic PEG layer. |
Quantitative Performance Data
Direct head-to-head quantitative comparisons of these specific linkers in various biological media are not extensively available in peer-reviewed literature. However, studies on PEGylated nanoparticles with similar molecular weights and terminal functionalities provide valuable insights.
Table 1: Stability of PEGylated Gold Nanoparticles in Biological Media
| Linker Type | Biological Medium | Observation | Reference |
| Thiol-PEG-COOH (5 kDa) | Phosphate-Buffered Saline (PBS) with Dithiothreitol | High colloidal stability. | Indirectly supported by studies on high MW PEGs providing stability[1] |
| Thiol-PEG (general) | Human Serum | PEGylation mitigates but does not abolish complement activation.[2][3] | [2][3] |
| Thiol-mPEG (5 kDa) | 50% Serum | Stable suspension with no significant changes in absorbance after 48 hours.[4] | [4] |
Table 2: Protein Adsorption on PEGylated Surfaces
| Linker Type | Protein | Key Finding | Reference |
| Thiol-PEG-COOH | General | The negative charge may influence the composition of the protein corona. | Inferred from general principles. |
| Thiol-PEG (5 kDa) | Bovine Serum Albumin (BSA) | Shorter PEG chains (like 5 kDa) can be more effective at preventing protein adsorption than very long chains.[5] | [5] |
| Amine-terminated PEG | General | Positively charged surfaces can lead to higher cellular uptake compared to negatively charged or neutral surfaces.[6] | [6] |
Experimental Protocols
Protocol 1: Conjugation of a Protein to a Thiol-PEG-COOH 5000 Modified Gold Nanoparticle Surface
This protocol describes the two-step process for covalently attaching a protein to a gold surface functionalized with Thiol-PEG-COOH 5000 using EDC/NHS chemistry.
Materials:
-
Thiol-PEG-COOH 5000
-
Gold-coated substrate (e.g., gold nanoparticles, SPR chip)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Protein to be conjugated
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Surface Functionalization: Incubate the gold substrate with a solution of Thiol-PEG-COOH 5000 in ethanol overnight. Rinse thoroughly with ethanol and then water to remove unbound PEG.
-
Carboxyl Group Activation:
-
Prepare a fresh solution of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer.
-
Incubate the Thiol-PEG-COOH functionalized surface with the EDC/NHS solution for 15-30 minutes at room temperature.
-
Rinse the surface with Activation Buffer to remove excess EDC and NHS.
-
-
Protein Coupling:
-
Immediately add a solution of the protein in Coupling Buffer to the activated surface.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Rinse the surface with Coupling Buffer.
-
Incubate with Quenching Buffer for 10 minutes to deactivate any remaining active NHS esters.
-
-
Final Wash: Rinse thoroughly with PBS.
Protocol 2: Assessment of Nanoparticle Stability in Human Serum
This protocol outlines a method to evaluate the colloidal stability of PEGylated nanoparticles in a biologically relevant medium.
Materials:
-
PEGylated nanoparticles (e.g., functionalized with Thiol-PEG-COOH 5000)
-
Human serum (commercially available)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dynamic Light Scattering (DLS) instrument
Procedure:
-
Sample Preparation:
-
Disperse the PEGylated nanoparticles in PBS to a known concentration.
-
In a separate tube, dilute human serum with PBS (e.g., 50% v/v).
-
-
Incubation:
-
Mix the nanoparticle dispersion with the diluted human serum.
-
Incubate the mixture at 37°C.
-
-
DLS Measurement:
-
At various time points (e.g., 0, 1, 4, 24 hours), take an aliquot of the mixture and measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
-
Data Analysis:
-
An increase in the hydrodynamic diameter or PDI over time indicates nanoparticle aggregation and thus, instability. Compare the results to a control sample of nanoparticles in PBS without serum.
-
Protocol 3: Quantification of Protein Adsorption using SDS-PAGE
This protocol provides a method to qualitatively and semi-quantitatively assess the amount and type of proteins that adsorb to nanoparticles from a biological fluid.
Materials:
-
PEGylated nanoparticles
-
Human plasma or serum
-
Wash Buffer: PBS
-
Elution Buffer: SDS-PAGE loading buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol)
-
SDS-PAGE gel and electrophoresis system
-
Coomassie Brilliant Blue or silver stain
Procedure:
-
Incubation: Incubate the PEGylated nanoparticles with plasma or serum for a defined period (e.g., 1 hour) at 37°C with gentle mixing.
-
Washing:
-
Centrifuge the mixture to pellet the nanoparticles and their adsorbed protein corona.
-
Remove the supernatant and resuspend the pellet in Wash Buffer.
-
Repeat the washing step 2-3 times to remove unbound proteins.
-
-
Protein Elution:
-
Resuspend the final nanoparticle pellet in Elution Buffer.
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins and release them from the nanoparticle surface.
-
-
SDS-PAGE:
-
Centrifuge the sample to pellet the nanoparticles.
-
Load the supernatant containing the eluted proteins onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Staining and Analysis:
-
Stain the gel with Coomassie Blue or silver stain to visualize the protein bands.
-
The intensity and number of bands provide an indication of the amount and complexity of the adsorbed protein corona.
-
Visualizations
References
- 1. Competitive Adsorption of Thiolated Polyethylene Glycol and Mercaptopropionic acid on Gold Nanoparticles Measured by Physical Characterization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEG Branched Polymer for Functionalization of Nanomaterials with Ultralong Blood Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the Adsorption of Peptides and Proteins onto PEGylated Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of polyethylene glycol surface charge functionalization of SWCNT on the in vitro and in vivo nanotoxicity and biodistribution monitored noninvasively using MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Thiol-PEG-COOH (MW 5000): A Step-by-Step Guide
The proper disposal of Thiol-PEG-COOH (MW 5000) is critical for maintaining laboratory safety and environmental compliance. While generally not classified as a hazardous substance, adherence to established protocols is essential to mitigate any potential risks.[1][2] This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Before handling Thiol-PEG-COOH, ensure the appropriate personal protective equipment is worn to prevent skin and eye irritation.[1]
Recommended Personal Protective Equipment:
-
Hand Protection: Wear common chemical-resistant gloves. Inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[3]
-
Body Protection: A standard lab coat is recommended.[2]
-
Respiratory Protection: Work in a well-ventilated area. A system of local and/or general exhaust is recommended to minimize exposure to dust or vapors.[2]
Managing Spills and Leaks
In the event of a spill, prompt and correct action is necessary to ensure safety and prevent environmental contamination.
Step-by-Step Spill Cleanup:
-
Ventilate the Area: Ensure the space is well-ventilated.[1][2]
-
Contain the Spill: For solid spills, sweep up the material in a way that avoids creating dust.[2][3] It may be helpful to moisten the solid with water to reduce airborne particles.[2]
-
Absorb the Material: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to collect the spilled substance.[1][2]
-
Collect for Disposal: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled chemical waste container.[1][2][3]
-
Clean the Area: Wash the affected area thoroughly.
-
Important Precaution: Do not flush Thiol-PEG-COOH down the sewer or drains.[1][2]
Proper Disposal Procedures
The disposal of Thiol-PEG-COOH (MW 5000) must be conducted in accordance with local, national, and institutional regulations.
Recommended Disposal Pathway:
-
Containerization: Keep the waste chemical in its original container whenever possible. Do not mix it with other waste materials. Ensure the container is tightly sealed and clearly labeled.
-
Consult Regulations: Refer to your institution's Environmental Health and Safety (EHS) guidelines and local environmental protection agency regulations for specific disposal instructions.[1]
-
Professional Disposal: For larger quantities, arrange for collection by a licensed chemical waste disposal contractor.[4] This is a common and recommended practice for many types of chemical waste.[4]
-
Landfill Disposal (if permissible): While polyethylene glycol is biodegradable, any disposal in a landfill must be done through an approved waste disposal facility.[2][4] This should only be considered after consulting with and receiving approval from the relevant authorities.
Toxicological Data Summary
Thiol-PEG-COOH and its base polymer, polyethylene glycol, exhibit low levels of toxicity. The following table summarizes key toxicological data.
| Toxicity Metric | Test Animal | Dosage | Classification |
| Acute Oral Toxicity (LD50) | Rat | > 12,600 mg/kg[1] | Not Classified as Acutely Toxic |
| Acute Dermal Toxicity (LD50) | Rabbit | > 5,000 mg/kg[1] | Not Classified as Acutely Toxic |
| Skin Irritation | Rabbit | No skin irritation[1] | Non-irritant |
| Eye Irritation | Rabbit | Slight irritation[1] | Mild Irritant |
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of Thiol-PEG-COOH (MW 5000).
Caption: Disposal workflow for Thiol-PEG-COOH (MW 5000).
References
Comprehensive Safety and Handling Guide for Thiol-PEG-COOH (MW 5000)
This guide provides essential safety, handling, and disposal protocols for Thiol-PEG-COOH (MW 5000), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and maintaining product integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While Thiol-PEG-COOH (MW 5000) is generally not classified as a hazardous substance, it may cause mild skin and eye irritation.[1][2][3] Therefore, appropriate personal protective equipment should be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Protects against potential splashes and airborne particles.[2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents direct skin contact and potential irritation.[2][5] |
| Respiratory Protection | Not generally required under normal handling conditions. Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of any potential dust or aerosols.[1][2] |
Operational and Handling Plan
Proper handling techniques are crucial to prevent contamination and degradation of Thiol-PEG-COOH (MW 5000). The thiol group is susceptible to oxidation, so minimizing exposure to air and moisture is paramount.[6][7][8]
Step-by-Step Handling Protocol:
-
Preparation: Before use, allow the container of Thiol-PEG-COOH (MW 5000) to slowly warm to room temperature to prevent moisture condensation upon opening.[1][6][7]
-
Inert Atmosphere: For optimal stability, handle the compound under an inert atmosphere, such as nitrogen or argon.[1][6][7]
-
Weighing and Dispensing: Thiol-PEG-COOH can be a low-melting solid, making it difficult to weigh directly.[6][9] To facilitate easier handling, it is recommended to prepare a stock solution by dissolving the reagent in an anhydrous solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7][9]
-
Solution Storage: If not used immediately, store stock solutions at -20°C under an inert atmosphere.[6][7][9]
Experimental Workflow for Handling Thiol-PEG-COOH
Caption: Workflow for safe handling and disposal of Thiol-PEG-COOH.
Storage and Stability
Proper storage is essential to maintain the quality and reactivity of Thiol-PEG-COOH (MW 5000).
Table 2: Storage Conditions
| Parameter | Recommendation |
| Temperature | -20°C for long-term storage.[1][6][9][10] |
| Atmosphere | Store in a tightly sealed container under an inert gas (nitrogen or argon).[1][6][7] |
| Light | Protect from light.[1][8] |
| Moisture | Keep in a dry, desiccated environment.[6] |
Disposal Plan
Unused Thiol-PEG-COOH (MW 5000) and any materials contaminated with it should be disposed of as chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste containing Thiol-PEG-COOH, including empty containers, pipette tips, and contaminated gloves, in a designated and clearly labeled chemical waste container.
-
Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or dry sand.[1][2] Avoid creating dust.[1] Place the absorbed material into a sealed container for disposal.[1][2] Do not flush down the sewer.[1][2]
-
Final Disposal: All waste must be managed and disposed of through an approved waste disposal facility, in accordance with federal, state, and local regulations.[1]
By following these guidelines, researchers can safely handle Thiol-PEG-COOH (MW 5000) while ensuring the integrity of their experiments and minimizing environmental impact.
References
- 1. jenkemusa.com [jenkemusa.com]
- 2. biochempeg.com [biochempeg.com]
- 3. laysanbio.com [laysanbio.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. confluore.com [confluore.com]
- 8. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 9. broadpharm.com [broadpharm.com]
- 10. polysciences.com [polysciences.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
